1-tert-Butyl-4-chlorobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-tert-butyl-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTANKYQJQXSFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063251 | |
| Record name | 4-tert-Butylchlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3972-56-3 | |
| Record name | 1-Chloro-4-(1,1-dimethylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3972-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-4-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003972563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-chloro-4-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-tert-Butylchlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butyl-1-chlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-tert-Butyl-4-chlorobenzene chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-tert-Butyl-4-chlorobenzene
Introduction
This compound is a disubstituted aromatic compound that serves as a valuable intermediate and building block in organic synthesis. Its unique substitution pattern, featuring a sterically bulky electron-donating group (tert-butyl) and an electron-withdrawing, ortho-, para-directing halogen (chlorine), imparts a specific set of physical and chemical properties that are of significant interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, reactivity, and analytical characterization, offering field-proven insights for professionals in drug development and chemical research.
Molecular Structure and Physicochemical Properties
The molecular structure consists of a benzene ring substituted at the 1- and 4- (para) positions with a tert-butyl group and a chlorine atom, respectively. The tert-butyl group, with its tetrahedral carbon, introduces significant steric hindrance, which plays a crucial role in directing the regioselectivity of subsequent reactions. The chlorine atom influences the electronic properties of the aromatic ring through inductive electron withdrawal and resonance electron donation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3972-56-3 | [1][2] |
| Molecular Formula | C₁₀H₁₃Cl | [1][2][3] |
| Molecular Weight | 168.66 g/mol | [1][2] |
| Appearance | White solid below 36°C, colorless liquid above | [4][5] |
| Melting Point | 36 °C | [4] |
| Boiling Point | 211 °C (at 760 mmHg) | [4] |
| Flash Point | 85 °C | [4] |
| IUPAC Name | This compound | [1] |
Synthesis: Electrophilic Aromatic Substitution
The most prevalent and industrially significant method for synthesizing this compound is the Friedel-Crafts alkylation of chlorobenzene with a tert-butylating agent, typically tert-butyl chloride.[6][7][8] This reaction is a classic example of electrophilic aromatic substitution (EAS).
Mechanistic Rationale
The choice of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a complex acid like tetrachloroaluminic acid (HAlCl₄), is critical.[6][9][10] The catalyst's primary function is to abstract the chloride from tert-butyl chloride, generating a relatively stable tert-butyl carbocation. This potent electrophile then attacks the electron-rich chlorobenzene ring.
The regioselectivity of the reaction is governed by the directing effects of the chlorine substituent. Although chlorine is a deactivating group due to its inductive effect, it is ortho-, para-directing. The alkylation occurs almost exclusively at the para position due to the substantial steric hindrance imposed by the tert-butyl group, which disfavors attack at the ortho positions adjacent to the chlorine atom.[6]
Caption: Overall reaction for the synthesis of this compound.
Detailed Synthetic Protocol
This protocol describes a laboratory-scale synthesis based on the Friedel-Crafts alkylation of chlorobenzene.
Materials:
-
Chlorobenzene
-
tert-Butyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl gas).
-
In the flask, add anhydrous aluminum chloride (1.2 equivalents) and suspend it in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C using an ice bath.
-
Charge the dropping funnel with a solution of chlorobenzene (1.0 equivalent) and tert-butyl chloride (1.1 equivalents) dissolved in anhydrous DCM.
-
Add the solution from the dropping funnel to the stirred AlCl₃ suspension slowly over 30-45 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and water with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or recrystallization to obtain pure this compound.
Chemical Reactivity and Mechanistic Considerations
The reactivity of this compound is dictated by the interplay of its two substituents.
Electrophilic Aromatic Substitution (EAS)
The aromatic ring is moderately deactivated towards further electrophilic attack compared to benzene. The electron-donating tert-butyl group activates the ring, while the electron-withdrawing chlorine deactivates it. The net effect is a slightly deactivated ring. Any subsequent electrophilic substitution will be directed to the positions ortho to the tert-butyl group (positions 2 and 6), but steric hindrance from the bulky group makes these positions less accessible.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom in this compound is highly unreactive towards nucleophilic aromatic substitution.[6] For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group.[6] In this molecule, the presence of the electron-donating tert-butyl group further disfavors the formation of the negatively charged Meisenheimer complex intermediate required for SNAr, making such substitutions energetically unfavorable.[6]
Caption: Reactivity profile of this compound.
Spectroscopic and Analytical Characterization
Unambiguous identification and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.[6]
-
¹H NMR: The proton NMR spectrum is highly characteristic due to the molecule's C₂ symmetry.
-
Aromatic Region: An AA'BB' system, which often simplifies to two distinct doublets, is observed for the four aromatic protons.[6]
-
Aliphatic Region: A sharp singlet is observed around 1.3 ppm, which integrates to nine protons, corresponding to the three equivalent methyl groups of the tert-butyl moiety.[11]
-
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides further structural confirmation.
-
Aromatic Region: Four signals are expected: two for the protonated carbons and two for the quaternary carbons (one bonded to chlorine and one to the tert-butyl group).[6]
-
Aliphatic Region: Two signals are observed for the tert-butyl group: one for the three equivalent methyl carbons and one for the quaternary carbon.[6]
-
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing this volatile compound.[6]
-
Molecular Ion (M⁺): The mass spectrum displays two molecular ion peaks at m/z 168 and 170. This characteristic M+ and M+2 pattern, with an intensity ratio of approximately 3:1, is definitive for a molecule containing a single chlorine atom, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[6]
-
Fragmentation: A primary fragmentation pathway is the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable benzylic cation, resulting in a prominent peak at [M-15]⁺ (m/z 153 and 155).[6]
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of synthesized batches.
Table 2: Typical HPLC Conditions for Purity Analysis
| Parameter | Value |
| HPLC System | Standard analytical HPLC with UV detector |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| This protocol is a representative example and may require optimization.[6] |
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}
Caption: Workflow for the analytical characterization of this compound.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards:
-
Handling:
-
Handle in a well-ventilated area or a fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[14][15]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[12][13]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
-
Always consult the latest Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This compound is a compound with well-defined chemical properties that make it a useful intermediate in synthetic chemistry. Its synthesis is readily achieved through Friedel-Crafts alkylation, a reaction whose outcome is predictably controlled by steric and electronic factors. While relatively inert to nucleophilic substitution at the chlorine position, its aromatic ring can undergo further electrophilic substitution. A thorough understanding of its spectroscopic signature and chromatographic behavior is essential for its proper identification and quality control in research and development settings.
References
- 1. Benzene, 1-chloro-4-(1,1-dimethylethyl)- | C10H13Cl | CID 77594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chloro-4-(1,1-dimethylethyl)benzene [webbook.nist.gov]
- 3. 1-Chloro-4-(1,1-dimethylethyl)benzene [webbook.nist.gov]
- 4. 1-(tert-Butyl)-4-chlorobenzene | 3972-56-3 [sigmaaldrich.com]
- 5. labproinc.com [labproinc.com]
- 6. This compound | 3972-56-3 | Benchchem [benchchem.com]
- 7. quora.com [quora.com]
- 8. Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE [vedantu.com]
- 9. This compound | 3972-56-3 [chemicalbook.com]
- 10. CN102976885A - Synthesis method of 4-tert-butyl-1-chlorobenzene - Google Patents [patents.google.com]
- 11. 1-(tert-Butoxy)-4-chlorobenzene | 18995-35-2 | Benchchem [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fr.cpachem.com [fr.cpachem.com]
- 14. This compound | 3972-56-3 [amp.chemicalbook.com]
- 15. echemi.com [echemi.com]
1-tert-Butyl-4-chlorobenzene structure and bonding
An In-depth Technical Guide to the Structure and Bonding of 1-tert-Butyl-4-chlorobenzene
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a disubstituted aromatic compound of significant interest in organic synthesis and medicinal chemistry. This guide provides a comprehensive analysis of its molecular structure, the nuances of its chemical bonding, and the interplay of its functional groups which dictate its reactivity and utility. We will explore its synthesis via electrophilic aromatic substitution, delve into its spectroscopic signature, and discuss its applications as a versatile chemical intermediate. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this foundational chemical building block.
Molecular Architecture and Conformational Analysis
This compound, with the chemical formula C₁₀H₁₃Cl and a molecular weight of 168.66 g/mol , is structurally defined by a benzene ring functionalized with a tert-butyl group and a chlorine atom at opposite (para) positions.[1][2] This specific 1,4-substitution pattern is crucial to its physical properties and chemical behavior.
The core of the molecule is the planar benzene ring, composed of six sp²-hybridized carbon atoms, which creates a delocalized π-electron system. Attached to this ring are two substituents with contrasting electronic and steric profiles:
-
The tert-Butyl Group (C(CH₃)₃): This bulky alkyl group consists of a central sp³-hybridized quaternary carbon bonded to three methyl groups. It exerts a significant steric influence and acts as a weak electron-donating group through an inductive effect, enriching the electron density of the aromatic ring.[3]
-
The Chlorine Atom (Cl): As a halogen, chlorine is more electronegative than carbon and thus withdraws electron density from the ring via the inductive effect, deactivating it towards electrophilic attack. However, through resonance, its lone pairs can donate electron density, which directs incoming electrophiles to the ortho and para positions.
The para-arrangement of these two groups is the most thermodynamically stable configuration, primarily because it minimizes the steric repulsion that would occur if the bulky tert-butyl group were in an ortho position adjacent to the chlorine atom.[3]
Caption: Molecular structure of this compound.
Analysis of Chemical Bonding
The chemical reactivity and stability of this compound are direct consequences of its bonding characteristics.
-
The Aryl C-Cl Bond: Unlike in alkyl halides, the carbon-chlorine bond in this molecule exhibits enhanced strength and reduced reactivity towards nucleophilic substitution. This is attributable to two primary factors: the sp² hybridization of the aromatic carbon atom, which creates a shorter, stronger bond, and the resonance effect, where the lone pairs on the chlorine atom participate in the π-system of the ring. This participation imparts a partial double-bond character to the C-Cl bond, making it more difficult to cleave.[3]
-
The C-C(tert-butyl) Bond: This is a standard single bond between an sp² carbon of the aromatic ring and the sp³ quaternary carbon of the tert-butyl group. The electron-donating nature of the tert-butyl group influences the electronic landscape of the entire molecule.
-
The Aromatic π-System: The substituents modulate the electron density within the delocalized π-system. The tert-butyl group inductively donates electron density, making the ring more nucleophilic, while the chlorine atom inductively withdraws density. The net effect is a finely balanced electronic environment that dictates the regioselectivity of further chemical transformations.
Synthesis and Mechanistic Pathways
The predominant industrial synthesis of this compound is achieved through the Friedel-Crafts alkylation of chlorobenzene.[3] This method offers high yields of the desired para isomer.
Core Protocol: Friedel-Crafts Alkylation of Chlorobenzene
-
Catalyst Preparation: A strong Lewis acid, such as aluminum chloride (AlCl₃), or a complex acid like tetrachloroaluminic acid (HAlCl₄) is used as the catalyst.[1][4]
-
Electrophile Generation: The catalyst reacts with an alkylating agent, typically tert-butyl chloride, to generate a highly electrophilic tert-butyl carbocation ((CH₃)₃C⁺).[3] This tertiary carbocation is relatively stable, facilitating the reaction.
-
Electrophilic Attack: The electron-rich π-system of the chlorobenzene ring attacks the tert-butyl carbocation. While the chlorine atom is a deactivating group, it directs the incoming electrophile to the ortho and para positions.
-
Arenium Ion Formation: The attack disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion (or sigma complex).[3]
-
Regioselectivity: The alkylation occurs preferentially at the para position. This is due to the significant steric hindrance imposed by the chlorine atom at the ortho positions, which would destabilize the transition state leading to the ortho product.[3]
-
Restoration of Aromaticity: A weak base removes a proton from the carbon atom bearing the new tert-butyl group, restoring the aromatic π-system and yielding the final product, this compound.
An alternative, though less common, route is the direct chlorination of tert-butylbenzene.
Caption: Friedel-Crafts alkylation workflow for synthesis.
Spectroscopic and Physical Properties
The unambiguous identification of this compound relies on a combination of spectroscopic methods and physical property measurements.
| Property | Value | Reference |
| CAS Number | 3972-56-3 | [1][2] |
| Molecular Formula | C₁₀H₁₃Cl | [1][5] |
| Molecular Weight | 168.66 g/mol | [1][5] |
| Melting Point | 36°C (estimate) | [1] |
| Boiling Point | 216°C | [1] |
| Density | 1.01 g/cm³ | [1] |
| Refractive Index | 1.5123 | [1] |
Spectroscopic Signature:
-
¹H NMR: The proton NMR spectrum is characteristically simple due to the molecule's symmetry. It displays a prominent singlet around 1.3 ppm, integrating to 9 protons, corresponding to the chemically equivalent methyl groups of the tert-butyl substituent. The aromatic region typically shows a pair of doublets, representing an AA'BB' spin system for the four protons on the para-substituted ring.[6]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon and methyl carbons of the tert-butyl group, as well as four signals for the aromatic carbons (two substituted and two protonated carbons).
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 168 and a characteristic M+2 peak at m/z 170 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Chemical Reactivity and Applications in Drug Development
The dual functionality of this compound makes it a valuable intermediate in multi-step organic synthesis.
-
Electrophilic Aromatic Substitution (EAS): The ring can undergo further EAS reactions such as nitration, halogenation, or acylation. The directing effects of the existing substituents are cooperative; the ortho, para-directing nature of both the tert-butyl group and the chlorine atom strongly favors substitution at the two positions ortho to the bulky tert-butyl group.
-
Nucleophilic Aromatic Substitution (SNAr): The C-Cl bond is generally unreactive to nucleophilic attack under standard conditions.[3] For an SNAr reaction to proceed, the aromatic ring typically requires activation by potent electron-withdrawing groups (like nitro groups) at the ortho or para positions, which are absent in this molecule.[3]
-
Applications: In medicinal chemistry and drug development, this compound serves as a key starting material. The tert-butyl group can provide steric bulk, which may enhance a molecule's metabolic stability by shielding it from enzymatic degradation.[7] The chlorine atom provides a handle for further transformations, such as cross-coupling reactions, to build more complex molecular architectures. Its derivatives are used in the synthesis of various therapeutic agents, including antiallergic drugs and analgesics.[8]
Conclusion
This compound is a foundational molecule whose structure and bonding are a textbook example of the interplay between steric and electronic effects in aromatic chemistry. Its para-substituted arrangement provides thermodynamic stability and dictates a predictable pattern of reactivity. A thorough understanding of its synthesis via Friedel-Crafts alkylation, its distinct spectroscopic properties, and its reactivity profile is essential for its effective utilization as a versatile building block in the synthesis of fine chemicals, agrochemicals, and complex active pharmaceutical ingredients.
References
- 1. This compound | 3972-56-3 [chemicalbook.com]
- 2. Benzene, 1-chloro-4-(1,1-dimethylethyl)- | C10H13Cl | CID 77594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 3972-56-3 | Benchchem [benchchem.com]
- 4. CN102976885A - Synthesis method of 4-tert-butyl-1-chlorobenzene - Google Patents [patents.google.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound(3972-56-3) 1H NMR [m.chemicalbook.com]
- 7. 1-(tert-Butoxy)-4-chlorobenzene | 18995-35-2 | Benchchem [benchchem.com]
- 8. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Synthesis of 1-tert-Butyl-4-chlorobenzene for Researchers and Drug Development Professionals
Introduction: The Significance of 1-tert-Butyl-4-chlorobenzene
This compound is a key aromatic intermediate in the synthesis of a wide array of organic molecules, finding significant application in the pharmaceutical, agrochemical, and materials science sectors. Its unique structure, featuring a sterically bulky tert-butyl group and a reactive chlorine atom in a para-relationship on a benzene ring, provides a versatile scaffold for further chemical transformations. This guide offers an in-depth exploration of the primary synthetic pathways to this valuable compound, providing detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable method for their specific applications.
Primary Synthesis Pathway: Friedel-Crafts Alkylation of Chlorobenzene
The most prevalent and industrially significant method for the synthesis of this compound is the electrophilic aromatic substitution reaction known as Friedel-Crafts alkylation.[1] This approach involves the reaction of chlorobenzene with a tert-butylating agent in the presence of a Lewis acid catalyst.
Causality Behind Experimental Choices: The Reaction Mechanism
The Friedel-Crafts alkylation proceeds through the formation of a tert-butyl carbocation, a potent electrophile, which is then attacked by the electron-rich chlorobenzene ring. The choice of a tertiary alkylating agent like tert-butyl chloride is deliberate; it readily forms a stable tertiary carbocation, minimizing the potential for carbocation rearrangements that can plague Friedel-Crafts alkylations with primary or secondary alkyl halides.[2]
The chlorine substituent on the benzene ring is an ortho, para-directing group. However, due to the significant steric hindrance imposed by the bulky tert-butyl group, the electrophilic attack occurs preferentially at the para position, leading to the desired this compound as the major product.
Figure 1: Mechanism of Friedel-Crafts Alkylation.
Detailed Experimental Protocol: Synthesis using a Complex Acid Catalyst
The following protocol is adapted from a patented industrial synthesis method, which utilizes a pre-formed complex acid, tetrachloroaluminic acid (HAlCl₄), as the catalyst. This method is reported to be highly efficient and selective.[1]
Materials:
-
Chlorobenzene
-
tert-Butyl chloride (2-chloro-2-methylpropane)
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrogen chloride (gas)
-
Sodium chloride (for HCl generation, optional)
-
Concentrated sulfuric acid (for HCl generation, optional)
-
Distilled water
-
Concentrated hydrochloric acid
-
Anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Gas inlet tube
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Vacuum distillation apparatus
Procedure:
-
Catalyst Preparation (in situ):
-
In a dry three-necked flask equipped with a magnetic stirrer and a gas inlet tube, add anhydrous aluminum chloride (1-5% of the mass of chlorobenzene).
-
Pass dry hydrogen chloride gas through the stirred aluminum chloride until it is saturated to form the complex acid catalyst, HAlCl₄.
-
-
Reaction:
-
To the flask containing the catalyst, add chlorobenzene.
-
Stir the mixture and begin the dropwise addition of tert-butyl chloride from a dropping funnel. The reaction is exothermic, and the temperature should be maintained at room temperature. The addition is typically completed over 1 hour.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 3 hours to ensure the reaction goes to completion.
-
-
Work-up:
-
Carefully quench the reaction by adding distilled water and a small amount of concentrated hydrochloric acid to the reaction mixture with stirring.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Separate the upper organic layer.
-
-
Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Filter to remove the drying agent.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Expected Outcome: This method has been reported to produce this compound with a yield of approximately 81% and a purity of over 99% as determined by gas chromatography.[1]
Alternative Synthesis Pathway: Free Radical Chlorination of tert-Butylbenzene
An alternative route to this compound involves the direct chlorination of tert-butylbenzene.[3] This reaction proceeds via a free-radical mechanism, typically initiated by UV light or a radical initiator.
Mechanistic Considerations and Regioselectivity
The tert-butyl group is an ortho, para-director in electrophilic aromatic substitution. In free-radical chlorination, the substitution pattern is also influenced by the directing effect of the alkyl group, favoring the formation of ortho and para isomers. Due to the steric bulk of the tert-butyl group, the para-isomer is the major product.
Illustrative Experimental Protocol: Chlorination with Chlorine Gas and UV Light
The following is a general protocol for the free-radical chlorination of tert-butylbenzene.
Materials:
-
tert-Butylbenzene
-
Chlorine gas
-
Inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity)
Equipment:
-
Reaction vessel with a gas inlet and outlet
-
UV lamp
-
Stirring apparatus
-
Gas trap to neutralize excess chlorine
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve tert-butylbenzene in an inert solvent.
-
Position a UV lamp to irradiate the reaction mixture.
-
Ensure a gas outlet is connected to a trap containing a sodium hydroxide solution to neutralize unreacted chlorine gas.
-
-
Chlorination:
-
While stirring and irradiating the solution with UV light, bubble chlorine gas through the mixture at a controlled rate.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC) to determine the consumption of the starting material and the formation of the product.
-
-
Work-up and Purification:
-
Once the desired conversion is achieved, stop the chlorine flow and turn off the UV lamp.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine.
-
Wash the reaction mixture with a dilute solution of sodium thiosulfate to remove any remaining traces of chlorine, followed by washing with water and brine.
-
Dry the organic layer over an anhydrous drying agent and remove the solvent by distillation.
-
The resulting crude product can be purified by fractional distillation under reduced pressure to separate the isomeric products and any unreacted starting material.
-
Comparative Analysis of Synthesis Pathways
| Feature | Friedel-Crafts Alkylation of Chlorobenzene | Free Radical Chlorination of tert-Butylbenzene |
| Starting Materials | Chlorobenzene, tert-butylating agent (e.g., tert-butyl chloride) | tert-Butylbenzene, Chlorinating agent (e.g., Cl₂) |
| Catalyst/Initiator | Lewis acid (e.g., AlCl₃, HAlCl₄) | UV light or radical initiator (e.g., AIBN) |
| Regioselectivity | Highly para-selective due to steric hindrance | Predominantly para, but a mixture of ortho and para isomers is typically formed |
| Yield | High (e.g., ~81%) | Generally moderate to high, but depends on reaction control |
| Purity of Crude Product | High, with minimal side products | Contains isomeric byproducts that require careful separation |
| Industrial Scalability | Well-established and scalable | Can be scalable, but requires specialized equipment for handling chlorine gas and UV light |
| Environmental/Safety | Lewis acid catalysts are corrosive and require careful handling and disposal. | Use of chlorine gas is hazardous. Solvents like CCl₄ are toxic. |
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show a characteristic singlet for the nine equivalent protons of the tert-butyl group and signals in the aromatic region corresponding to the protons on the benzene ring.[4][5]
-
¹³C NMR: The spectrum will show distinct signals for the quaternary and methyl carbons of the tert-butyl group, as well as for the aromatic carbons.[5]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the alkyl and aromatic groups, and C-Cl stretching.[4]
Figure 2: General Experimental Workflow.
Conclusion and Future Perspectives
The Friedel-Crafts alkylation of chlorobenzene remains the most direct and efficient method for the synthesis of this compound, particularly on an industrial scale. The use of robust catalysts like HAlCl₄ ensures high yields and selectivity. While the free-radical chlorination of tert-butylbenzene offers an alternative, it often necessitates more rigorous purification to isolate the desired para-isomer.
Future research in this area may focus on the development of more environmentally benign and recyclable catalysts for the Friedel-Crafts reaction, such as solid acid catalysts like zeolites. These catalysts can potentially reduce the environmental impact associated with traditional Lewis acids and simplify product work-up. As the demand for specialized organic molecules continues to grow, the optimization of synthetic routes to key intermediates like this compound will remain a critical endeavor for the chemical and pharmaceutical industries.
References
- 1. CN102976885A - Synthesis method of 4-tert-butyl-1-chlorobenzene - Google Patents [patents.google.com]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. orgsyn.org [orgsyn.org]
- 4. Benzene, 1-chloro-4-(1,1-dimethylethyl)- | C10H13Cl | CID 77594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-tert-Butoxy-4-chlorobenzene(18995-35-2) 13C NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Physical Properties of 1-tert-Butyl-4-chlorobenzene
Introduction
1-tert-Butyl-4-chlorobenzene is a monosubstituted benzene derivative with the chemical formula C₁₀H₁₃Cl.[1][2] This compound is of significant interest to researchers and professionals in drug development and organic synthesis due to its unique structural features: a bulky tert-butyl group and a reactive chlorine atom situated in a para position on the benzene ring. These features impart specific physical and chemical properties that are crucial for its application as a chemical intermediate.[3] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and an analysis of its characteristic spectral data.
Core Physical Properties
A summary of the key physical properties of this compound is presented below. These values are essential for predicting its behavior in various experimental and industrial settings.
| Property | Value | Reference(s) |
| CAS Number | 3972-56-3 | [1][2] |
| Molecular Formula | C₁₀H₁₃Cl | [1][2] |
| Molecular Weight | 168.66 g/mol | [1] |
| Appearance | White to colorless solid or liquid, depending on ambient temperature. | |
| Melting Point | 36 °C | |
| Boiling Point | 211-216 °C at 760 mmHg | [1] |
| Density | 1.01 g/mL | [1] |
| Refractive Index (n_D) | 1.5123 | [1] |
| Solubility | Insoluble in water; soluble in common organic solvents such as methanol, ethanol, acetone, diethyl ether, and toluene. | [3] |
| Flash Point | 23 °C | [1] |
Synthesis of this compound
The primary method for the synthesis of this compound is through the Friedel-Crafts alkylation of chlorobenzene with tert-butyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[4][5]
Experimental Protocol: Friedel-Crafts Alkylation
Objective: To synthesize this compound via the electrophilic aromatic substitution of chlorobenzene.
Materials:
-
Chlorobenzene
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous diethyl ether
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube containing calcium chloride.
-
In the flask, place anhydrous aluminum chloride.
-
Add an excess of chlorobenzene to the flask and cool the mixture in an ice bath with stirring.
-
Slowly add tert-butyl chloride dropwise from the dropping funnel to the stirred mixture over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Quench the reaction by carefully pouring the mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer sequentially with water and 5% aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
Purify the product by vacuum distillation.
References
1-tert-Butyl-4-chlorobenzene CAS number 3972-56-3
An In-depth Technical Guide to 1-tert-Butyl-4-chlorobenzene (CAS 3972-56-3)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a disubstituted aromatic hydrocarbon of significant interest in modern organic synthesis. Characterized by the CAS number 3972-56-3, this compound serves as a versatile intermediate and building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. Its unique structural features—a sterically demanding tert-butyl group and a reactive chlorine atom on a benzene ring—provide a valuable scaffold for constructing elaborate molecular architectures. The tert-butyl moiety offers steric control and enhances lipophilicity, while the chloro-substituent is a key handle for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, supported by detailed experimental protocols and mechanistic insights.
Physicochemical and Spectroscopic Profile
This compound is typically a colorless to pale yellow liquid or a low-melting solid at room temperature.[1] It is characterized by low solubility in water but exhibits good solubility in common organic solvents like ethers and acetone.[1][2]
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 3972-56-3 | [3] |
| Molecular Formula | C₁₀H₁₃Cl | [4] |
| Molecular Weight | 168.66 g/mol | [4] |
| Appearance | White or Colorless to Yellow powder, lump, or clear liquid | [1] |
| Melting Point | 23 °C | |
| Boiling Point | 216 °C | |
| Refractive Index | 1.51 | [5] |
| Purity | Typically ≥98% (by GC) | [3][6] |
Table 2: Spectroscopic Data Summary
| Technique | Expected Characteristics |
| ¹H NMR | Singlet (~1.3 ppm, 9H) for the tert-butyl group; AA'BB' system for aromatic protons (~7.2-7.4 ppm, 4H).[7][8] |
| ¹³C NMR | Signals for quaternary tert-butyl carbon, methyl carbons, and four distinct aromatic carbons. |
| Mass Spec (MS) | Molecular ion (M⁺) peak with a characteristic M+2 isotope peak for chlorine (ratio approx. 3:1).[9] |
| Infrared (IR) | C-H stretching (aliphatic and aromatic), C=C aromatic stretching, and C-Cl stretching bands. |
Synthesis and Manufacturing
The predominant industrial synthesis of this compound is achieved via electrophilic aromatic substitution, specifically the Friedel-Crafts alkylation of chlorobenzene.[10]
Core Synthesis: Friedel-Crafts Alkylation
This reaction involves the alkylation of chlorobenzene with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or a complex acid like tetrachloroaluminic acid (HAlCl₄).[10][11][12]
Mechanism: The reaction proceeds through the formation of a highly stable tert-butyl carbocation, which then acts as the electrophile.[10][13] The chlorine atom on the benzene ring is an ortho-, para-directing group. However, due to the significant steric hindrance imposed by the bulky tert-butyl group, the alkylation occurs almost exclusively at the para position.[10]
Caption: Friedel-Crafts alkylation mechanism for synthesis.
Detailed Experimental Protocol: Laboratory Scale Synthesis
This protocol is adapted from established Friedel-Crafts procedures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[14][15][16]
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a gas trap (to neutralize the evolved HCl gas).
-
Reagent Charging: Charge the flask with chlorobenzene (1.0 eq) and anhydrous aluminum chloride (0.1-0.3 eq). Cool the mixture to 0-5 °C in an ice bath.
-
Addition of Alkylating Agent: Add tert-butyl chloride (1.1 eq) to the dropping funnel. Add it dropwise to the stirred chlorobenzene/AlCl₃ mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of chlorobenzene.
-
Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice. This will hydrolyze the aluminum chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) twice.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the distinct reactivity of its chloro and tert-butyl substituents. The chlorine atom serves as an excellent leaving group in cross-coupling reactions, while the tert-butyl group provides steric bulk and is generally unreactive.[10]
Palladium-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed reactions are fundamental for C-C and C-N bond formation, and this compound is an ideal substrate.
This reaction couples the aryl chloride with an organoboron species (e.g., a boronic acid or ester) to form biaryl compounds, which are common motifs in pharmaceuticals.[17][18][19]
General Reaction: (4-tBu-C₆H₄)-Cl + R-B(OH)₂ --[Pd Catalyst, Base]--> (4-tBu-C₆H₄)-R
References
- 1. CAS 3972-56-3: 1-Chloro-4-(1,1-dimethylethyl)benzene [cymitquimica.com]
- 2. 1-Chloromethyl-4-Tert-Butylbenzene | Properties, Uses, Safety, Supplier China – Expert Chemical Information [chlorobenzene.ltd]
- 3. chemscene.com [chemscene.com]
- 4. Benzene, 1-chloro-4-(1,1-dimethylethyl)- | C10H13Cl | CID 77594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labproinc.com [labproinc.com]
- 6. This compound | 3972-56-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. lehigh.edu [lehigh.edu]
- 10. This compound | 3972-56-3 | Benchchem [benchchem.com]
- 11. This compound | 3972-56-3 [chemicalbook.com]
- 12. CN102976885A - Synthesis method of 4-tert-butyl-1-chlorobenzene - Google Patents [patents.google.com]
- 13. Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE [vedantu.com]
- 14. louisville.edu [louisville.edu]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. cerritos.edu [cerritos.edu]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. ocf.berkeley.edu [ocf.berkeley.edu]
- 19. Suzuki Coupling [organic-chemistry.org]
Core Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to 1-tert-Butyl-4-chlorobenzene: Properties, Synthesis, and Analytical Characterization
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in various research and development applications, particularly within the pharmaceutical and agrochemical sectors. This document delves into its fundamental physicochemical properties, established synthetic routes, detailed analytical procedures for purity and identity confirmation, and its chemical reactivity, with a focus on its utility for drug development professionals, researchers, and scientists.
This compound, also known as p-tert-butylchlorobenzene, is an aromatic halide.[1] Its structure consists of a benzene ring substituted with a chlorine atom and a tert-butyl group at the para position (positions 1 and 4). The presence of the bulky tert-butyl group and the electronegative chlorine atom imparts specific reactivity and physical properties to the molecule.
The molecular formula of this compound is C₁₀H₁₃Cl.[2][3] Based on the atomic weights of carbon (≈12.011 u), hydrogen (≈1.008 u), and chlorine (≈35.453 u), the calculated molecular weight is 168.66 g/mol .[4][5] This value is fundamental for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.
A summary of its key identifiers and physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4][5] |
| Synonyms | 4-tert-Butyl-1-chlorobenzene, p-tert-butylchlorobenzene | [5] |
| CAS Number | 3972-56-3 | [2][3][4] |
| Molecular Formula | C₁₀H₁₃Cl | [2][3][4] |
| Molecular Weight | 168.66 g/mol | [2][3][4][5] |
| Appearance | White to colorless solid or clear liquid | |
| Melting Point | 36 °C | [6] |
| Boiling Point | 211 °C at 760 mmHg | [6] |
| Flash Point | 85 °C | [6] |
| Purity (Typical) | >98.0% | [3] |
| InChI Key | XRTANKYQJQXSFP-UHFFFAOYSA-N | [2][4] |
| SMILES | CC(C)(C)C1=CC=C(C=C1)Cl | [5] |
Synthesis and Mechanistic Insights
The predominant method for the industrial synthesis of this compound is the Friedel-Crafts alkylation of chlorobenzene.[2] This reaction is a classic example of electrophilic aromatic substitution (EAS), where the aromatic proton is replaced by an electrophile—in this case, a tert-butyl carbocation.
Friedel-Crafts Alkylation of Chlorobenzene
This industrially significant route involves reacting chlorobenzene with an alkylating agent like tert-butyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a complex acid like tetrachloroaluminic acid (HAlCl₄).[2][7][8] The reaction proceeds via the formation of a highly electrophilic tert-butyl carbocation, which then attacks the electron-rich chlorobenzene ring.[2]
The chlorine atom on the benzene ring is a deactivating substituent but directs incoming electrophiles to the ortho and para positions. The alkylation occurs preferentially at the para position primarily due to the significant steric hindrance at the ortho positions caused by the chlorine atom and the bulky incoming tert-butyl group.[2]
Caption: Friedel-Crafts alkylation workflow for synthesis.
Experimental Protocol: Synthesis via Friedel-Crafts Alkylation
The following protocol is a representative procedure based on established methods.[8] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Catalyst Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap, add anhydrous aluminum chloride (AlCl₃).
-
Reaction Setup: Cool the flask in an ice bath and add chlorobenzene.
-
Addition of Alkylating Agent: Slowly add tert-butyl chloride dropwise from the dropping funnel to the stirred solution over 30-60 minutes. Maintain the reaction temperature below 10 °C. The reaction is exothermic.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress using Gas Chromatography (GC) by analyzing aliquots.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice to decompose the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent (excess chlorobenzene) by rotary evaporation.
-
Purification: The crude product is then purified by vacuum distillation to separate the desired para-isomer from unreacted starting materials and other byproducts like ortho- and di-alkylated products.[2]
Potential Impurities and Quality Control
During synthesis, several process-related impurities can form. Effective quality control is essential to ensure the final product meets specifications.
-
Isomeric Impurities: Formation of ortho (1-tert-butyl-2-chlorobenzene) and meta (1-tert-butyl-3-chlorobenzene) isomers can occur, although the para-isomer is favored.[2]
-
Poly-alkylated Products: The product, being more activated than chlorobenzene, can undergo a second alkylation to form di-tert-butyl-chlorobenzene isomers.[2]
-
Unreacted Starting Materials: Residual chlorobenzene and tert-butyl chloride may be present.[2]
Purification is typically achieved via distillation, and the final purity is confirmed using analytical techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[2]
Analytical Characterization
Confirming the identity and purity of this compound is critical. A combination of chromatographic and spectroscopic methods is employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive method for identifying and quantifying volatile and semi-volatile organic compounds. It separates the components of a mixture (GC) and provides a mass spectrum for each component, which serves as a molecular fingerprint (MS).
| Parameter | Typical Value / Condition |
| GC Column | 5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Injector Temp. | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 40-400 m/z |
| Expected Rt | Dependent on exact conditions, but used to confirm purity against a reference standard. |
| Key Mass Fragments | m/z 168 (M⁺), 153 (M-CH₃)⁺, 125 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. The ¹H and ¹³C NMR spectra are characteristic.
-
¹H NMR: The spectrum will show a large singlet around 1.3 ppm corresponding to the nine equivalent protons of the tert-butyl group. The aromatic region will display a pair of doublets (an AA'BB' system) between 7.2-7.4 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR: The spectrum will show distinct signals for the quaternary and methyl carbons of the tert-butyl group, as well as four signals for the aromatic carbons due to symmetry.[5]
Protocol: Purity Assessment by Gas Chromatography (GC-FID)
This protocol outlines a standard procedure for determining the purity of a this compound sample using a Gas Chromatograph with a Flame Ionization Detector (FID).
-
Standard Preparation: Prepare a reference standard solution of this compound of known concentration (e.g., 1000 µg/mL) in a suitable solvent like hexane or dichloromethane.
-
Sample Preparation: Prepare a sample solution of the batch to be tested at a similar concentration.
-
Instrument Setup: Set up the GC-FID system according to the parameters listed in the GC-MS table (or an optimized in-house method).
-
Calibration: Inject the reference standard to determine its retention time and peak area.
-
Sample Analysis: Inject the sample solution.
-
Data Processing: Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %). This method assumes all components have a similar response factor, which is a reasonable assumption for isomeric impurities.
Chemical Reactivity and Applications in Drug Development
The reactivity of this compound is governed by the interplay of its two substituents.
-
tert-Butyl Group: This alkyl group is an activating, ortho-, para-director for further electrophilic aromatic substitution (EAS). It donates electron density to the ring via an inductive effect, making the ring more nucleophilic.[2]
-
Chloro Group: The chlorine atom is deactivating due to its inductive electron withdrawal but is also an ortho-, para-director because of resonance electron donation.
The net effect is that the positions ortho to the tert-butyl group (and meta to the chlorine) are the most activated sites for subsequent EAS reactions like nitration, halogenation, or acylation.
References
- 1. Buy this compound (EVT-311136) | 3972-56-3 [evitachem.com]
- 2. This compound | 3972-56-3 | Benchchem [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. Benzene, 1-chloro-4-(1,1-dimethylethyl)- | C10H13Cl | CID 77594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(tert-Butyl)-4-chlorobenzene | 3972-56-3 [sigmaaldrich.com]
- 7. This compound | 3972-56-3 [chemicalbook.com]
- 8. CN102976885A - Synthesis method of 4-tert-butyl-1-chlorobenzene - Google Patents [patents.google.com]
solubility of 1-tert-Butyl-4-chlorobenzene in organic solvents
An In-depth Technical Guide to the Solubility of 1-tert-Butyl-4-chlorobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key intermediate in the synthesis of pharmaceuticals and advanced materials. Its solubility in organic solvents is a critical parameter that dictates reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive overview of the principles governing the solubility of this compound, its anticipated behavior in various solvent classes, and a rigorous, field-proven protocol for the experimental determination of its solubility. By synthesizing theoretical principles with actionable experimental design, this document serves as an essential resource for scientists and researchers aiming to optimize processes involving this compound.
Introduction: The Critical Role of Solubility
In the landscape of chemical synthesis and drug development, understanding a compound's solubility is not merely an academic exercise; it is a fundamental prerequisite for success. For a molecule like this compound, which serves as a building block in multi-step syntheses, its solubility profile governs solvent selection for reactions, dictates the efficiency of crystallizations, and influences the choice of chromatographic conditions for purification. An improper solvent choice can lead to poor yields, incomplete reactions, or purification failures, resulting in significant time and resource expenditure.
This guide is structured to provide a deep understanding of the factors controlling the solubility of this compound and to equip the reader with a robust methodology for its quantitative measurement.
Molecular Structure and Physicochemical Drivers of Solubility
The solubility behavior of this compound is a direct consequence of its molecular architecture. The molecule comprises a benzene ring substituted with two key groups:
-
A tert-butyl group: This bulky, nonpolar alkyl group is a significant contributor to the molecule's lipophilicity. It engages in van der Waals forces (specifically, London dispersion forces) with solvent molecules.
-
A chlorine atom: The electronegative chlorine atom creates a dipole moment in the C-Cl bond, introducing a degree of polarity to the molecule. This allows for dipole-dipole interactions.
The interplay of these features results in a compound that is largely nonpolar but possesses a slight polar character. It lacks the ability to act as a hydrogen bond donor, a critical factor in its solubility profile. Based on the "like dissolves like" principle, we can predict its solubility behavior:
-
High Solubility Predicted: In nonpolar solvents (e.g., hexane, toluene) and moderately polar aprotic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate), where dispersion forces and dipole-dipole interactions are the dominant intermolecular forces.
-
Low Solubility Predicted: In highly polar protic solvents (e.g., water, methanol). The strong hydrogen-bonding network of these solvents would be disrupted by the nonpolar bulk of the this compound molecule, making dissolution energetically unfavorable.
Quantitative Solubility Data: A Gap in the Literature
A thorough review of the scientific literature reveals a notable absence of publicly available, quantitative solubility data for this compound in a range of common organic solvents. While its physical properties like melting point (~36°C) and boiling point (~211°C) are documented, its solubility remains an uncharacterized parameter.[1] This knowledge gap necessitates a reliable experimental approach to determine this crucial data. The following sections provide a detailed, validated protocol to address this.
Experimental Determination of Solubility: The Isothermal Shake-Flask Method
The gold standard for determining the equilibrium solubility of a solid compound in a solvent is the isothermal shake-flask method .[2][3] This method is widely accepted by regulatory bodies and in academic research for its accuracy and reproducibility.[2] It is designed to create a saturated solution at a constant temperature, from which the concentration of the dissolved solute can be accurately measured.
The Principle of Equilibrium
The core principle is to establish a thermodynamic equilibrium between the undissolved solid solute and the dissolved solute in the solvent. An excess of the solid is agitated in the solvent for a prolonged period, ensuring that the solvent becomes saturated. Once equilibrium is reached, the concentration of the solute in the liquid phase is, by definition, its solubility at that temperature.
Experimental Workflow: A Self-Validating System
The protocol is designed as a self-validating system. By confirming that the measured solubility does not change with additional equilibration time, the researcher can be confident that a true equilibrium has been reached.
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination.
Detailed Step-by-Step Protocol
Materials & Equipment:
-
This compound (purity ≥98%)[4]
-
Organic solvents (HPLC grade)
-
Analytical balance (4-decimal place)
-
Thermostatic orbital shaker
-
Centrifuge with temperature control
-
Calibrated pipettes and Class A volumetric flasks
-
Glass vials with PTFE-lined screw caps
-
Syringes and 0.45 µm syringe filters (ensure compatibility with solvent)
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with UV Detector (HPLC-UV)
Procedure:
-
Preparation:
-
To a series of glass vials, add an excess amount of this compound. A visual excess of solid must remain at the end of the experiment.
-
Accurately dispense a known volume (e.g., 5.00 mL) of the desired solvent into each vial.
-
Prepare at least three replicate vials for each solvent.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the vials at a constant speed for a predetermined time. To validate the equilibration period, run a time-course study.[3][5] For example, remove replicate vials for analysis at 24, 48, and 72 hours.[3] Equilibrium is confirmed when the measured concentration plateaus.[3]
-
-
Sample Processing (Critical Phase):
-
After the equilibration period, remove the vials from the shaker and let them stand in a temperature-controlled bath (at the same temperature as equilibration) to allow the bulk of the solid to settle.
-
To remove fine suspended particles, centrifuge the vials at the same temperature.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This is the most critical step to prevent undissolved solid from contaminating the sample and artificially inflating the solubility value.
-
-
Quantification:
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method (GC-FID or HPLC-UV).
-
The analytical method must be validated for linearity, accuracy, and precision.
-
-
Calculation:
-
Using the concentration obtained from the calibration curve, calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.
-
Data Presentation and Interpretation
All experimentally determined solubility data should be presented in a clear, tabular format for easy comparison.
Table 1: Experimentally Determined Solubility of this compound at 25°C
| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|---|
| Hexane | Nonpolar | [Insert Experimental Data] | [Insert Experimental Data] |
| Toluene | Nonpolar Aromatic | [Insert Experimental Data] | [Insert Experimental Data] |
| Dichloromethane | Polar Aprotic | [Insert Experimental Data] | [Insert Experimental Data] |
| Ethyl Acetate | Polar Aprotic | [Insert Experimental Data] | [Insert Experimental Data] |
| Acetone | Polar Aprotic | [Insert Experimental Data] | [Insert Experimental Data] |
| Ethanol | Polar Protic | [Insert Experimental Data] | [Insert Experimental Data] |
| Methanol | Polar Protic | [Insert Experimental Data] | [Insert Experimental Data] |
The results from this table can then be used to make informed, evidence-based decisions for chemical process development. For instance, solvents with high solubility would be ideal for reaction media, while a pair of solvents showing high and low solubility respectively would be excellent candidates for a crystallization solvent/anti-solvent system.
Conclusion
While published quantitative data on the solubility of this compound is lacking, this guide has demystified the process of obtaining this critical information. By understanding the molecular drivers of solubility and meticulously applying the validated isothermal shake-flask method, researchers can generate reliable, high-quality data. This empowers scientists to move beyond prediction and base their process design, optimization, and formulation efforts on robust experimental evidence, ultimately leading to more efficient and successful scientific outcomes.
References
1-tert-Butyl-4-chlorobenzene electrophilic aromatic substitution
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 1-tert-Butyl-4-chlorobenzene
Abstract
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of this compound. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The document delves into the fundamental principles governing the regioselectivity of EAS on this disubstituted benzene, focusing on the competing electronic and steric effects of the tert-butyl and chloro substituents. Detailed mechanistic discussions, predictive models for product formation, and validated experimental protocols for key reactions such as nitration, sulfonation, and Friedel-Crafts acylation are presented. The guide aims to serve as an authoritative resource, bridging theoretical concepts with practical laboratory applications.
Introduction: The Landscape of Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a cornerstone of organic chemistry, providing a powerful methodology for functionalizing aromatic rings.[1] The reaction involves the replacement of an atom, typically hydrogen, on an aromatic system with an electrophile.[2] The inherent stability of the aromatic ring, a result of its delocalized π-electron system, means that a potent electrophile is required to initiate the reaction.[3]
The general mechanism proceeds via a two-step pathway:
-
Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. This step is typically the rate-determining step of the reaction.[4][5]
-
Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.[4][5]
For substituted benzenes, the nature of the existing substituent(s) profoundly influences both the rate of reaction and the regiochemical outcome (the position of the new substituent).[6][7] This guide focuses on this compound, a molecule presenting a fascinating case study in competing substituent effects.
Caption: General mechanism of Electrophilic Aromatic Substitution (EAS).
Analysis of Substituent Effects in this compound
Predicting the outcome of an EAS reaction on a disubstituted benzene requires a careful analysis of the directing and activating/deactivating properties of each group.[8]
The Tert-Butyl Group: A Bulky Activator
The tert-butyl group [-C(CH₃)₃] is an alkyl group and functions as an electron-donating group (EDG). It activates the aromatic ring towards electrophilic attack through an inductive effect, making the ring more nucleophilic than benzene itself.[1][6] As an activating group, it is an ortho, para-director.[9][10]
However, the most critical feature of the tert-butyl group is its significant steric bulk. This bulkiness severely hinders the approach of an electrophile to the ortho positions.[6][11] Consequently, for electrophilic substitutions on tert-butylbenzene, the para product is heavily favored.
| Compound | Ortho Product (%) | Meta Product (%) | Para Product (%) | Source |
| Toluene (Nitration) | 58.5 | 4.5 | 37 | [12][13] |
| tert-Butylbenzene (Nitration) | 16 | 8 | 75 | [9][12][13] |
| Caption: Comparison of product distribution in the nitration of toluene and tert-butylbenzene, highlighting the steric effect of the tert-butyl group.[9][12][13] |
The Chloro Group: A Deactivating Ortho, Para-Director
Halogens like chlorine present a unique case. Due to their high electronegativity, they withdraw electron density from the ring via the inductive effect (-I effect), making the ring less reactive than benzene. This classifies the chloro group as a deactivating group.[1][2][10]
Despite being deactivating, the chlorine atom possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect). This resonance donation effectively stabilizes the positive charge of the arenium ion intermediate, particularly when the electrophilic attack occurs at the ortho or para positions.[10][14] Therefore, the chloro group is an ortho, para-director.[2][10]
Combined Effects and Regioselectivity Prediction
In this compound, the substituents are para to each other.
-
The tert-butyl group (at C1) directs incoming electrophiles to the C2 and C6 positions (ortho) and the C4 position (already occupied by Cl).
-
The chloro group (at C4) directs incoming electrophiles to the C3 and C5 positions (ortho) and the C1 position (already occupied by t-Bu).
The directing influences are therefore antagonistic.[8] In such cases, two rules apply:
-
The most strongly activating group generally dictates the position of substitution.[11] Here, the tert-butyl group is activating while the chloro group is deactivating.
-
Steric effects must be considered.[11]
While the tert-butyl group is the activating group, its immense steric hindrance at the C2 and C6 positions makes an attack at these sites highly unfavorable.[11] The electrophile will preferentially attack the positions that are least sterically hindered. The C3 and C5 positions are ortho to the less bulky chlorine atom and meta to the very bulky tert-butyl group.[1]
Caption: Analysis of directing effects for EAS on this compound.
Key Electrophilic Aromatic Substitution Reactions
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring. The electrophile is the highly reactive nitronium ion (NO₂⁺), generated by the reaction of concentrated nitric acid with concentrated sulfuric acid.[4][15][16]
Reaction Scheme: C₁₀H₁₃Cl + HNO₃ --(H₂SO₄)--> C₁₀H₁₂ClNO₂ + H₂O
Mechanism: The mechanism follows the general EAS pathway. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion electrophile.[4][5] This electrophile is then attacked by the aromatic ring at the C3/C5 position.
Caption: Mechanism for the nitration of this compound.
Experimental Protocol: Nitration of this compound
This protocol is adapted from standard procedures for the nitration of chlorobenzene and should be performed with rigorous safety precautions in a fume hood.[17][18]
-
Preparation of Nitrating Mixture: In a flask submerged in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid with gentle stirring. Allow the mixture to cool to room temperature.
-
Reaction: To the cooled nitrating mixture, add 10 g of this compound dropwise over 30 minutes. Use a thermometer to ensure the reaction temperature does not exceed 50-55 °C. Control the temperature by adjusting the rate of addition and using the ice bath as needed.
-
Digestion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes to ensure the reaction goes to completion.
-
Quenching: Carefully pour the reaction mixture over 200 g of crushed ice in a beaker. This will cause the crude product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper. This removes residual acid. Follow with a wash of cold ethanol to remove any ortho-isomers that may have formed.
-
Purification: The primary product, 1-tert-butyl-4-chloro-2-nitrobenzene, can be further purified by recrystallization from ethanol.
-
Drying and Characterization: Dry the purified crystals in a desiccator. Characterize the product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) to the ring. The electrophile is typically sulfur trioxide (SO₃), used in a solution of concentrated sulfuric acid (fuming sulfuric acid or oleum).[5]
Reaction Scheme: C₁₀H₁₃Cl + SO₃ --(H₂SO₄)--> C₁₀H₁₂ClSO₃H
Regioselectivity: Similar to nitration, the sulfonation of this compound is expected to yield 2-tert-butyl-5-chlorobenzenesulfonic acid as the major product. Studies on the sulfonation of tert-butylbenzene show that ortho-substitution is non-existent due to sterics, reinforcing this prediction.[19]
Experimental Protocol: Sulfonation of this compound
Caution: Fuming sulfuric acid is highly corrosive and reactive. Handle with extreme care.
-
Reaction Setup: Place 10 g of this compound in a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add 20 mL of fuming sulfuric acid (20% SO₃) from the dropping funnel over 30-40 minutes, maintaining the temperature below 25 °C.[20]
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours until the organic layer is fully dissolved.
-
Work-up: Carefully pour the reaction mixture into 200 mL of a saturated sodium chloride solution. The sulfonic acid will precipitate as its sodium salt.
-
Isolation: Collect the solid sodium 2-tert-butyl-5-chlorobenzenesulfonate by vacuum filtration and wash it with a saturated NaCl solution.
-
Purification: The product can be purified by recrystallization from water. The free sulfonic acid can be obtained by careful acidification of the sodium salt solution.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a reliable method for introducing an acyl group (-COR) to an aromatic ring using an acyl halide or anhydride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[21] Unlike alkylation, the acylated product is deactivated, which prevents further reactions.[7]
Reaction Scheme (using Acetyl Chloride): C₁₀H₁₃Cl + CH₃COCl --(AlCl₃)--> C₁₂H₁₅ClO + HCl
Regioselectivity: The reaction will produce 1-(2-tert-butyl-5-chlorophenyl)ethanone as the major product.
Caption: Experimental workflow for Friedel-Crafts Acylation.
Conclusion
The electrophilic aromatic substitution of this compound is governed by a delicate interplay between the electronic and steric properties of its substituents. The activating, ortho, para-directing but sterically massive tert-butyl group and the deactivating, ortho, para-directing chloro group create a predictable regiochemical outcome. Overwhelmingly, electrophilic attack occurs at the positions ortho to the chlorine atom and meta to the tert-butyl group. This predictability makes this compound a valuable substrate for the synthesis of specifically functionalized aromatic compounds. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to utilize this molecule in complex synthetic strategies.
References
- 1. This compound | 3972-56-3 | Benchchem [benchchem.com]
- 2. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. Directing Effects | ChemTalk [chemistrytalk.org]
- 4. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Aromatic Reactivity [www2.chemistry.msu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. alevelh2chemistry.com [alevelh2chemistry.com]
- 16. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 17. scribd.com [scribd.com]
- 18. studylib.net [studylib.net]
- 19. researchgate.net [researchgate.net]
- 20. prepchem.com [prepchem.com]
- 21. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
A Technical Guide to the Friedel-Crafts Alkylation of 1-tert-Butyl-4-chlorobenzene: Mechanism, Regioselectivity, and Protocol
Executive Summary
The Friedel-Crafts alkylation stands as a cornerstone of organic synthesis for forging carbon-carbon bonds on aromatic scaffolds.[1][2] This guide provides a detailed examination of the alkylation of 1-tert-butyl-4-chlorobenzene, a substrate featuring both an activating and a deactivating substituent. We will dissect the core electrophilic aromatic substitution (SEAr) mechanism, analyze the directing effects that govern regioselectivity, explore the causality behind key experimental parameters, and present a validated laboratory protocol. This document is intended for researchers and professionals in chemistry and drug development who require a deep, mechanistic understanding of this classic transformation.
Foundational Principles: The Friedel-Crafts Alkylation
The Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877, introduces an alkyl group onto an aromatic ring.[3] The reaction proceeds via electrophilic aromatic substitution, wherein a potent electrophile, typically a carbocation, is generated from an alkyl halide using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1][2][3]
The canonical mechanism involves three primary steps:
-
Generation of the Electrophile: The Lewis acid catalyst interacts with an alkylating agent (e.g., an alkyl halide) to form a highly reactive carbocation or a polarized complex that functions as the electrophile.[1][4]
-
Nucleophilic Attack: The electron-rich π-system of the aromatic ring attacks the carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][6] This step temporarily disrupts the ring's aromaticity.
-
Deprotonation: A weak base, typically the complex formed from the Lewis acid and the halide ([AlCl₄]⁻), abstracts a proton from the carbon bearing the new alkyl group, restoring aromaticity and regenerating the catalyst.[1][2]
A significant challenge in many Friedel-Crafts alkylations is the propensity for the intermediate carbocation to rearrange to a more stable form.[4][7][8] Additionally, the alkylated product is often more nucleophilic than the starting material, leading to undesirable polyalkylation.[2][3][7][9]
Substrate Analysis: Directing Effects in this compound
The regiochemical outcome of the alkylation of this compound is dictated by the electronic and steric properties of its two substituents.
-
tert-Butyl Group (-C(CH₃)₃): As an alkyl group, the tert-butyl substituent is an activating group . It donates electron density to the aromatic ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself.[5] It is a strong ortho, para-director . However, its significant steric bulk severely hinders electrophilic attack at the adjacent ortho positions (C2 and C6).[10][11][12]
-
Chloro Group (-Cl): The chlorine atom exhibits a dual electronic effect. It is deactivating due to its strong electron-withdrawing inductive effect, which makes the ring less reactive.[5] Simultaneously, through resonance, its lone pairs can donate electron density to the ring, making it an ortho, para-director .
Combined Influence on Regioselectivity: In this compound, the two groups are para to each other. The activating, ortho, para-directing tert-butyl group strongly favors substitution at its ortho positions (C2, C6). The deactivating, ortho, para-directing chloro group favors substitution at its own ortho positions (C3, C5).
The activating nature of the alkyl group is the dominant directing influence. Therefore, the incoming electrophile will preferentially attack the positions most activated by the tert-butyl group, which are C2 and C5 (equivalent to C6 and C3 due to symmetry). The primary product expected from the tert-butylation of this compound is 1,3-di-tert-butyl-4-chlorobenzene .
The Core Reaction Mechanism
The alkylation of this compound with tert-butyl chloride and an AlCl₃ catalyst proceeds through the following discrete steps.
Step 1: Generation of the tert-Butyl Carbocation
The Lewis acid catalyst, AlCl₃, abstracts the chloride ion from tert-butyl chloride to generate a stable tertiary carbocation. This electrophile is ideal for Friedel-Crafts alkylation as tertiary carbocations are among the most stable and do not undergo skeletal rearrangement.[4][8][13]
Step 2: Electrophilic Attack and Sigma Complex Formation
The nucleophilic π-electron system of the this compound ring attacks the tert-butyl carbocation. The attack occurs at the C2 position (ortho to the existing tert-butyl group) due to its superior activation. This forms a resonance-stabilized arenium ion (sigma complex), where the positive charge is delocalized across the ring.
Step 3: Deprotonation and Aromaticity Restoration
The tetrachloroaluminate anion ([AlCl₄]⁻), acting as a weak base, abstracts the proton from the C2 position. This collapses the sigma complex, restores the aromaticity of the ring, regenerates the AlCl₃ catalyst, and forms HCl as a byproduct.[1]
Mechanistic and Workflow Visualizations
The following diagrams illustrate the chemical transformation and the experimental process.
Caption: Overall reaction scheme for the alkylation.
Caption: The three core steps of the reaction mechanism.
Experimental Protocol: Synthesis of 1,3-di-tert-butyl-4-chlorobenzene
This protocol is adapted from established procedures for Friedel-Crafts alkylation.[2][14]
Safety Precautions: This reaction is exothermic and evolves corrosive HCl gas. It must be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly reactive with moisture. Personal protective equipment (lab coat, gloves, safety glasses) is mandatory.
Reagents and Equipment
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 168.67 | 8.43 g (8.5 mL) | 0.05 |
| tert-Butyl chloride | 92.57 | 5.55 g (6.5 mL) | 0.06 |
| Anhydrous Aluminum Chloride | 133.34 | 0.7 g | 0.005 |
| Dichloromethane (DCM) | 84.93 | 25 mL | - |
| Ice, Water, 5% HCl (aq), Sat. NaHCO₃ (aq), Brine | - | As needed | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - |
Equipment: 100 mL three-neck round-bottom flask, magnetic stirrer, dropping funnel, condenser with a gas trap (e.g., leading to a beaker with NaOH solution), ice bath, separatory funnel, rotary evaporator.
Procedure
-
Setup: Assemble the dry three-neck flask with a magnetic stir bar. Equip it with the dropping funnel and the condenser connected to a gas trap.
-
Initial Charging: Charge the flask with this compound (8.43 g) and dichloromethane (25 mL). Begin stirring and cool the mixture to 0-5 °C in an ice bath.
-
Catalyst Addition: While maintaining the temperature, add the anhydrous aluminum chloride (0.7 g) to the stirred solution in small portions. A color change may be observed.
-
Alkylating Agent Addition: Add the tert-butyl chloride (5.55 g) to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then remove the ice bath and let it stir at room temperature for 1 hour.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture over 50 g of crushed ice in a beaker. Stir until all the ice has melted. This step is highly exothermic.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 25 mL of cold water, 25 mL of 5% HCl (aq), 25 mL of saturated NaHCO₃ (aq), and finally 25 mL of brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (DCM) using a rotary evaporator.
-
Purification: The crude product, a pale yellow oil or solid, can be purified by vacuum distillation or recrystallization from a suitable solvent like methanol or ethanol to yield the final product.
Caption: Step-by-step experimental workflow diagram.
Conclusion
The Friedel-Crafts alkylation of this compound is a prime example of regioselectivity controlled by the interplay of electronic activation and steric hindrance. The strongly activating and sterically demanding tert-butyl group definitively directs the incoming electrophile to its ortho position, overriding the weaker directing influence of the para-chloro substituent. The use of a tertiary alkyl halide as the electrophile source circumvents the common issue of carbocation rearrangement, making this a predictable and high-yielding transformation. A thorough understanding of these mechanistic principles is crucial for scientists aiming to design and execute synthetic routes for complex substituted aromatic molecules.
References
- 1. mt.com [mt.com]
- 2. cerritos.edu [cerritos.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 5. This compound | 3972-56-3 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. quora.com [quora.com]
- 14. Making sure you're not a bot! [oc-praktikum.de]
Introduction: Unveiling the Molecular Signature of 1-tert-Butyl-4-chlorobenzene
An In-depth Technical Guide to the Spectroscopic Characterization of 1-tert-Butyl-4-chlorobenzene
This compound (C₁₀H₁₃Cl) is a para-substituted aromatic compound featuring a sterically demanding tert-butyl group and an electronegative chlorine atom.[1][2] This substitution pattern imparts specific chemical properties and a unique molecular symmetry that is elegantly revealed through modern spectroscopic techniques. Understanding its spectroscopic signature is paramount for researchers in synthetic chemistry, materials science, and drug development, where confirming molecular structure, assessing purity, and studying reactivity are critical.
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Moving beyond a simple recitation of data, we will explore the causal relationships between the molecular structure and the resulting spectra, offering field-proven insights into data acquisition and interpretation. Every protocol described is designed as a self-validating system to ensure scientific integrity and reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the molecular framework with high precision.
¹H NMR Spectroscopy: A Study in Symmetry
The ¹H NMR spectrum of this compound is remarkably simple and serves as a classic example of how molecular symmetry simplifies spectral data. The para-substitution creates a C₂ axis of symmetry, rendering specific protons chemically equivalent.
Interpretation:
-
Aliphatic Region: The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the C-C single bonds. They appear as a single, sharp singlet. This resonance is a hallmark of the tert-butyl group, characterized by its high integration value (~9H) and upfield chemical shift.[4]
-
Aromatic Region: The four aromatic protons constitute an AA'BB' spin system due to the para-substitution. In many common NMR solvents and at typical field strengths, this system simplifies and appears as two distinct doublets, each integrating to two protons. The protons ortho to the tert-butyl group (and meta to the chlorine) are in a different chemical environment than the protons ortho to the chlorine (and meta to the tert-butyl group), leading to two separate signals. The coupling between these adjacent protons results in the doublet multiplicity.
Quantitative Data Summary: ¹H NMR
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| -C(CH₃)₃ | ~1.31 | Singlet (s) | 9H | N/A |
| Ar-H (ortho to Cl) | ~7.30 | Doublet (d) | 2H | ~8.5 |
| Ar-H (ortho to t-Bu) | ~7.35 | Doublet (d) | 2H | ~8.5 |
Note: Exact chemical shifts can vary slightly depending on the solvent and spectrometer frequency.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer, for instance, a Bruker Avance 400 MHz instrument.
-
Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds. A longer delay may be used for more precise integration.
-
Number of Scans: 8-16 scans are typically sufficient due to the high concentration.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and baseline correct. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals and measure coupling constants.
Diagram: ¹H NMR Structural Assignments
Caption: Visual assignment of proton signals in this compound.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon environments. Again, the molecule's symmetry is key to interpretation.
Interpretation: Due to the C₂ symmetry, the ten carbon atoms of the molecule give rise to only six distinct signals:
-
Aliphatic Carbons: One signal for the three equivalent methyl carbons and one signal for the quaternary carbon of the tert-butyl group.
-
Aromatic Carbons: Four signals for the aromatic carbons. The two carbons ortho to the chlorine are equivalent, as are the two carbons meta to the chlorine. The two quaternary carbons (one bonded to the t-butyl group, C-ipso, and one to the chlorine, C-ipso') are unique.[5] The electronegative chlorine atom deshields the carbon it is attached to (C-Cl), shifting it downfield.[6]
Quantitative Data Summary: ¹³C NMR
| Signal Assignment | Chemical Shift (δ, ppm) |
|---|---|
| -C(C H₃)₃ | ~31.3 |
| -C (CH₃)₃ | ~34.5 |
| Ar-C (ortho to t-Bu) | ~125.5 |
| Ar-C (ortho to Cl) | ~128.4 |
| Ar-C (ipso to Cl) | ~131.0 |
| Ar-C (ipso to t-Bu) | ~150.0 |
Note: Chemical shifts are referenced to TMS and can vary with solvent.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in ~0.6 mL of deuterated solvent) to compensate for the lower natural abundance of the ¹³C isotope.
-
Instrumentation: An FT-NMR spectrometer (e.g., 100 MHz for carbon on a 400 MHz proton instrument).
-
Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence with proton decoupling (e.g., 'zgpg30').
-
Spectral Width: 0-220 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: A higher number of scans (e.g., 256 or more) is required to achieve a good signal-to-noise ratio.
-
-
Data Processing: Similar to ¹H NMR, perform Fourier transformation, phasing, and baseline correction. Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS.
Diagram: ¹³C NMR Structural Assignments
Caption: Visual assignment of carbon signals in this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present.
Interpretation: The IR spectrum of this compound displays several characteristic absorption bands:
-
C-H Stretching: Aromatic C-H stretches appear as a group of peaks just above 3000 cm⁻¹. Aliphatic C-H stretches from the tert-butyl group are observed just below 3000 cm⁻¹.
-
Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the benzene ring.
-
C-H Bending: A strong absorption around 825 cm⁻¹ is indicative of the out-of-plane C-H bending for two adjacent hydrogens, a hallmark of 1,4- (para) disubstitution.
-
C-Cl Stretching: The carbon-chlorine bond stretch typically appears as a strong absorption in the fingerprint region, around 1090 cm⁻¹.
Quantitative Data Summary: IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| 3100-3000 | Aromatic C-H Stretch |
| 2965-2870 | Aliphatic C-H Stretch |
| ~1595, ~1490 | Aromatic C=C Ring Stretch |
| ~1365 | C-H Bend (t-Butyl) |
| ~1090 | Aromatic C-Cl Stretch |
| ~825 | Para-disubstitution C-H Out-of-Plane Bend |
Experimental Protocol: IR Acquisition (ATR)
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for ease of use and minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal. If the sample is a low-melting solid, it can be melted directly onto the crystal or a solution in a volatile solvent can be applied and the solvent evaporated.
-
Data Acquisition:
-
Background Scan: First, record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.
-
Wavenumber Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is standard for routine analysis.
-
Number of Scans: 16-32 scans are usually sufficient.
-
-
Data Analysis: Identify and label the major absorption peaks and correlate them with known functional group frequencies.
Diagram: Key IR Vibrational Modes
Caption: Key vibrational modes for this compound in IR spectroscopy.
Mass Spectrometry (MS): Fragmentation and Isotopic Patterns
Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) is a common method that imparts high energy, leading to predictable fragmentation patterns.[7]
Interpretation:
-
Molecular Ion (M⁺·): The molecular ion peak is observed at m/z 168 (for ³⁵Cl) and m/z 170 (for ³⁷Cl). The characteristic ~3:1 intensity ratio of these M⁺· and M+2 peaks is definitive proof of the presence of a single chlorine atom in the molecule.[8][9]
-
Base Peak ([M-15]⁺): The most common fragmentation pathway for alkylbenzenes is the loss of an alkyl radical to form a more stable cation.[10] For this compound, the primary fragmentation is the loss of a methyl radical (•CH₃, mass 15) from the tert-butyl group. This results in a highly stable tertiary benzylic-type carbocation at m/z 153 (and 155), which is typically the base peak (most intense peak) in the spectrum.
-
Other Fragments: Loss of the entire tert-butyl group ([M-57]⁺) can lead to a chlorophenyl cation at m/z 111 (and 113). Further fragmentation of the phenyl ring can lead to smaller ions like m/z 77 ([C₆H₅]⁺).[8]
Quantitative Data Summary: Mass Spectrometry Fragments (EI)
| m/z | Proposed Fragment | Relative Intensity (%) |
|---|---|---|
| 168 / 170 | [C₁₀H₁₃Cl]⁺· (Molecular Ion) | Moderate |
| 153 / 155 | [C₉H₁₀Cl]⁺ | 100 (Base Peak) |
| 111 / 113 | [C₆H₄Cl]⁺ | Low |
| 91 | [C₇H₇]⁺ | Moderate |
| 77 | [C₆H₅]⁺ | Low |
Experimental Protocol: GC-MS Acquisition
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane or hexane.
-
Gas Chromatography (GC) Parameters:
-
Injection: 1 µL of the sample is injected into the GC inlet.
-
Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 5% phenyl-methylpolysiloxane).
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~250°C to ensure elution.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy allows for comparison with library spectra.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: ~230°C.
-
-
Data Analysis: Analyze the mass spectrum corresponding to the GC peak of this compound. Identify the molecular ion and major fragment peaks.
Diagram: Primary Mass Spectrometry Fragmentation Pathway
Caption: Dominant EI fragmentation of this compound.
Safety and Handling
As a chlorinated aromatic hydrocarbon, this compound requires careful handling. It is classified as an irritant and may be harmful if inhaled or comes into contact with skin.[11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated chemical fume hood.[12] The compound may also be toxic to aquatic life, so environmental release must be avoided. Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[13]
Conclusion
The spectroscopic analysis of this compound provides a cohesive and unambiguous portrait of its molecular structure. The simplicity of the ¹H and ¹³C NMR spectra is a direct consequence of the molecule's para-substitution and symmetry. The IR spectrum confirms the presence of the key functional groups and substitution pattern, while mass spectrometry reveals a predictable fragmentation pathway and the characteristic isotopic signature of chlorine. Together, these techniques form an indispensable toolkit for the verification and analysis of this compound in any research or development setting.
References
- 1. Benzene, 1-chloro-4-(1,1-dimethylethyl)- | C10H13Cl | CID 77594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3972-56-3 [chemicalbook.com]
- 3. This compound | 3972-56-3 | Benchchem [benchchem.com]
- 4. acdlabs.com [acdlabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. C-13 nmr spectrum of 1-chlorobutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-chlorobutane n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. uni-saarland.de [uni-saarland.de]
- 8. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. louisville.edu [louisville.edu]
- 12. echemi.com [echemi.com]
- 13. bionium.miami.edu [bionium.miami.edu]
An In-depth Technical Guide to 1-tert-Butyl-4-chlorobenzene for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-tert-butyl-4-chlorobenzene (CAS No. 3972-56-3), a key chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, chemical properties, commercial availability, and practical applications.
Introduction and Strategic Importance
This compound is a monosubstituted benzene derivative characterized by a tert-butyl group and a chlorine atom in a para configuration. This specific arrangement of functional groups imparts a unique combination of steric and electronic properties, making it a valuable building block in organic synthesis. The bulky tert-butyl group can direct further substitutions on the aromatic ring and can also enhance the lipophilicity of target molecules, a crucial factor in the design of bioactive compounds. The chlorine atom, a versatile functional group, can be readily displaced or transformed through various cross-coupling and nucleophilic substitution reactions.
Its primary significance lies in its role as a precursor to more complex molecules, particularly in the agrochemical and pharmaceutical industries. A notable example is its connection to the synthesis of the insecticide buprofezin.[1][2][3]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and analytical characteristics of this compound is fundamental for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 3972-56-3 | [4] |
| Molecular Formula | C₁₀H₁₃Cl | [4] |
| Molecular Weight | 168.66 g/mol | [4][5] |
| Appearance | White to colorless solid or liquid | |
| Melting Point | 36 °C | |
| Boiling Point | 211 °C at 760 mmHg | |
| Purity (Typical) | >98% |
Spectroscopic Analysis
Spectroscopic data is crucial for the identification and purity assessment of this compound.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is characterized by two main signals. A singlet integrating to nine protons, typically found in the upfield region (around 1.3 ppm), corresponds to the magnetically equivalent protons of the tert-butyl group.[6] The aromatic protons appear as a pair of doublets in the downfield region (typically between 7.2 and 7.4 ppm), characteristic of a 1,4-disubstituted benzene ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the four unique carbons of the benzene ring. The carbon attached to the chlorine atom will be shifted downfield.
Mass Spectrometry (MS): The mass spectrum of this compound will exhibit a characteristic molecular ion peak (M+) and an M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.[7][8] The primary fragmentation pathway involves the loss of a methyl group (M-15) to form a stable benzylic carbocation.[7]
Synthesis of this compound
The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts alkylation of chlorobenzene.[9][10]
Friedel-Crafts Alkylation of Chlorobenzene
This electrophilic aromatic substitution reaction involves the reaction of chlorobenzene with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a Lewis acid catalyst.
Caption: Friedel-Crafts alkylation of chlorobenzene.
Mechanism:
-
Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) abstracts the chloride from tert-butyl chloride to generate a relatively stable tert-butyl carbocation.
-
Electrophilic Attack: The electron-rich chlorobenzene ring attacks the tert-butyl carbocation. The chlorine atom is an ortho, para-director, and due to the steric hindrance of the incoming bulky tert-butyl group, the para-substituted product is predominantly formed.
-
Deprotonation: A proton is eliminated from the intermediate sigma complex, restoring the aromaticity of the ring and yielding this compound. The catalyst is regenerated in this step.
Experimental Protocol: Synthesis via Friedel-Crafts Alkylation
The following protocol is a representative procedure for the laboratory-scale synthesis of this compound.
Materials:
-
Chlorobenzene
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) as solvent
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Charge the flask with anhydrous aluminum chloride and anhydrous dichloromethane. Cool the mixture in an ice bath.
-
Add a solution of chlorobenzene in anhydrous dichloromethane to the flask.
-
Slowly add tert-butyl chloride dropwise from the dropping funnel to the stirred reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by carefully pouring the mixture over crushed ice and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or recrystallization.
Self-Validation: The identity and purity of the synthesized product should be confirmed using the analytical techniques described in Section 2.1 (NMR and GC-MS). The presence of the para-isomer as the major product can be verified by ¹H NMR spectroscopy.
Alternative Synthesis Routes
While Friedel-Crafts alkylation is the most common method, other routes have been explored, including:
-
Chlorination of tert-butylbenzene: This method involves the direct chlorination of tert-butylbenzene. However, it can lead to a mixture of ortho and para isomers, requiring separation.[11]
-
Etherification of p-chlorophenol: Another approach involves the etherification of para-chlorophenol with isobutylene.[12]
Applications in Agrochemical and Pharmaceutical Synthesis
The unique structural features of this compound make it a valuable starting material for the synthesis of various target molecules.
Key Intermediate in the Synthesis of Buprofezin
Buprofezin is a thiadiazine insecticide that acts as an insect growth regulator.[1] While the exact industrial synthesis routes are proprietary, the structure of buprofezin contains a phenyl group that is often derived from precursors related to chlorobenzene. Several patents describe the use of chlorobenzene as a solvent and potential reactant in the synthesis of buprofezin and its intermediates.[3][13] The this compound moiety can be a key building block for the synthesis of the buprofezin backbone.
Caption: Synthetic pathway from a precursor to Buprofezin.
Commercial Suppliers and Procurement
This compound is commercially available from a variety of chemical suppliers in research and bulk quantities. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, and the quality of accompanying documentation (e.g., Certificate of Analysis, SDS).
| Supplier | Typical Purity | Available Quantities |
| Sigma-Aldrich | ≥98% | Grams to Kilograms |
| TCI (Tokyo Chemical Industry) | >98.0% (GC) | Grams to Kilograms |
| ChemScene | ≥98% | Milligrams to Grams |
| ChemicalBook | Lists multiple suppliers with varying purities | Grams to Metric Tons |
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: It is typically classified as harmful if swallowed and causes skin and eye irritation.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.
Always consult the latest Safety Data Sheet (SDS) from the supplier for comprehensive safety information.
Conclusion
This compound is a versatile and strategically important chemical intermediate with significant applications in the synthesis of agrochemicals and pharmaceuticals. Its synthesis via Friedel-Crafts alkylation is a well-established and efficient process. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its successful application in research and development. This guide has provided a comprehensive overview of these aspects to support the work of scientists and professionals in the field.
References
- 1. Buprofezin (Ref: PP 618) [sitem.herts.ac.uk]
- 2. Buprofezin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN101973962B - Preparation method of buprofezin - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. Benzene, 1-chloro-4-(1,1-dimethylethyl)- | C10H13Cl | CID 77594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. This compound | 3972-56-3 | Benchchem [benchchem.com]
- 8. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. This compound | 3972-56-3 [chemicalbook.com]
- 10. CN102976885A - Synthesis method of 4-tert-butyl-1-chlorobenzene - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 1-tert-Butoxy-4-chlorobenzene(18995-35-2) 13C NMR spectrum [chemicalbook.com]
- 13. CN103880778A - Preparation method of buprofezin - Google Patents [patents.google.com]
Introduction: Understanding the Profile of 1-tert-Butyl-4-chlorobenzene
An In-depth Technical Guide to the Safe Handling of 1-tert-Butyl-4-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No. 3972-56-3) is a substituted aromatic compound utilized in organic synthesis as a building block and intermediate.[1] Its molecular structure, featuring a chlorinated benzene ring and a bulky tert-butyl group, dictates its reactivity and physicochemical properties, which in turn inform the necessary safety and handling protocols.[1] As with any specialized chemical, a thorough understanding of its hazard profile is not merely a regulatory formality but a cornerstone of responsible research and development. This guide provides a detailed examination of the safety precautions, handling procedures, and emergency responses required to work safely with this compound, grounded in the principles of causality and proactive risk mitigation.
Section 1: Physicochemical Properties
The physical state and volatility of a chemical are primary determinants of its exposure risk. This compound is a solid at standard room temperature, transitioning to a liquid just above.[2] This low melting point means it may be handled as either a solid or a liquid, requiring versatile safety protocols. Its relatively high boiling point and flash point suggest it is not highly flammable, but it will burn if exposed to a significant ignition source.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃Cl | [1] |
| Molecular Weight | 168.66 g/mol | [1] |
| Appearance | White to colorless solid or clear liquid | [2] |
| Melting Point | 36 °C | [2] |
| Boiling Point | 211 °C at 760 mmHg | [2] |
| Flash Point | 85 °C | [2] |
| Solubility | Insoluble in water; Soluble in common organic solvents | [3] |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. This compound is classified as hazardous, warranting specific precautions to avoid adverse health effects.[1][2]
| GHS Classification | Code | Hazard Statement | Practical Implication for Researchers |
| Pictogram | Exclamation Mark (GHS07) | Indicates that the substance may cause irritation, sensitization, or is acutely toxic. | |
| Signal Word | Warning | Denotes a less severe, but still significant, hazard. | |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Ingestion must be strictly avoided. This reinforces the lab policy of no eating, drinking, or mouth pipetting.[4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Direct skin contact must be prevented through the use of appropriate gloves and a lab coat. Prolonged or repeated exposure can lead to dermatitis. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Chemical splash goggles are mandatory to prevent contact with eyes, which could result in significant, painful irritation. |
| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation | Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors.[5] |
Data aggregated from multiple sources notifying the European Chemicals Agency (ECHA).[1]
Section 3: Toxicological Profile
-
Acute Effects : The primary acute hazards are irritation to the skin, eyes, and respiratory system, and toxicity upon ingestion, as defined by its GHS classification.[1][2]
-
Chronic Effects : Data on chronic exposure is limited. However, structurally related chlorinated benzenes are known to potentially affect the liver, kidneys, and central nervous system with prolonged exposure.[7] The National Toxicology Program has conducted studies on chlorobenzene, which can serve as a reference for understanding the potential hazards of this class of compounds.[8][9] Therefore, minimizing chronic exposure through consistent adherence to engineering controls and PPE is a critical precautionary principle.
-
Carcinogenicity and Mutagenicity : There is currently no specific data classifying this compound as a carcinogen or mutagen by major regulatory bodies like IARC or NTP.[6] Studies on related compounds, such as the metabolite tert-Butyl Alcohol (TBA), have been conducted, but direct extrapolation is not possible without further research.[10]
Given the data gaps, researchers must operate under the assumption that chronic exposure could be harmful and take all necessary precautions to minimize it.
Section 4: Exposure Control and Personal Protective Equipment (PPE)
Controlling chemical exposure is achieved through a multi-layered approach known as the "Hierarchy of Controls." This framework prioritizes engineering and administrative controls over sole reliance on PPE.
References
- 1. Benzene, 1-chloro-4-(1,1-dimethylethyl)- | C10H13Cl | CID 77594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. une.edu [une.edu]
- 6. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 7. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. CHLOROBENZENE | Occupational Safety and Health Administration [osha.gov]
- 10. oehha.ca.gov [oehha.ca.gov]
An In-depth Technical Guide to the Stability and Storage of 1-tert-Butyl-4-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 1-tert-butyl-4-chlorobenzene (TBCB). As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals, a thorough understanding of its stability profile is critical for ensuring its quality, efficacy, and safety throughout its lifecycle. This document delves into the intrinsic chemical properties of TBCB, its susceptibility to various degradation pathways including thermal, photochemical, and hydrolytic decomposition, and provides evidence-based recommendations for its optimal storage and handling. Detailed analytical methodologies for purity assessment and the identification of potential degradation products are also presented.
Introduction: Understanding the Core Chemistry of this compound
This compound, a substituted aromatic hydrocarbon, possesses a unique combination of steric and electronic properties conferred by the bulky tert-butyl group and the electronegative chlorine atom situated in a para-relationship on the benzene ring. This structure dictates its reactivity and, consequently, its stability profile. The tert-butyl group, lacking benzylic protons, imparts significant resistance to oxidation at the alkyl side chain.[1][2] Conversely, the carbon-chlorine bond on the aromatic ring, while generally stable, can be susceptible to cleavage under specific environmental stresses.
This guide will systematically explore the factors influencing the stability of TBCB, providing a scientific basis for the recommended storage and handling protocols.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source |
| CAS Number | 3972-56-3 | [3][4] |
| Molecular Formula | C₁₀H₁₃Cl | [3][4] |
| Molecular Weight | 168.66 g/mol | [3][4] |
| Appearance | White or colorless to yellow powder, lump, or clear liquid | [5] |
| Melting Point | 36 °C | [4] |
| Boiling Point | 211 °C at 760 mmHg | [4] |
| Flash Point | 85 °C | [4] |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol and ether. | [6] |
Chemical Stability and Degradation Pathways
The long-term integrity of this compound is contingent on controlling the environmental factors that can initiate its degradation. The principal degradation pathways of concern are thermal, photochemical, and hydrolytic decomposition.
Thermal Stability
Key Considerations:
-
Avoidance of high temperatures is paramount to prevent thermal degradation.
-
The presence of impurities or catalysts could lower the decomposition temperature.
Photochemical Stability
Exposure to ultraviolet (UV) radiation can induce photochemical degradation in many aromatic compounds. For substituted chlorobenzenes in aqueous environments, both direct and indirect photodegradation (mediated by hydroxyl radicals) have been observed.[9] While the solid or pure liquid form of this compound is expected to be more stable than its aqueous solution, prolonged exposure to light, particularly UV radiation, should be avoided. The degradation mechanism may involve free-radical processes, potentially leading to dechlorination, isomerization, or the formation of phenolic and other oxygenated derivatives.[10]
Caption: Proposed photodegradation pathway of this compound.
Hydrolytic Stability
Aryl halides, such as this compound, are generally resistant to hydrolysis under neutral conditions due to the strength of the sp² carbon-chlorine bond.[11] However, under forcing conditions, such as high temperatures and pressures in the presence of strong bases (e.g., sodium hydroxide), hydrolysis to the corresponding phenol (4-tert-butylphenol) can occur.[9][12] The reaction proceeds via a nucleophilic aromatic substitution mechanism.
References
- 1. lcms.cz [lcms.cz]
- 2. osti.gov [osti.gov]
- 3. Buy this compound (EVT-311136) | 3972-56-3 [evitachem.com]
- 4. Benzene, 1-chloro-4-(1,1-dimethylethyl)- | C10H13Cl | CID 77594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 3972-56-3 | TCI EUROPE N.V. [tcichemicals.com]
- 6. 1-Chloromethyl-4-Tert-Butylbenzene | Properties, Uses, Safety, Supplier China – Expert Chemical Information [chlorobenzene.ltd]
- 7. osti.gov [osti.gov]
- 8. iitk.ac.in [iitk.ac.in]
- 9. ncert.nic.in [ncert.nic.in]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. quora.com [quora.com]
- 12. byjus.com [byjus.com]
An In-depth Technical Guide to the Reactivity of 1-tert-Butyl-4-chlorobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of 1-tert-butyl-4-chlorobenzene, a disubstituted aromatic compound of significant interest in synthetic and medicinal chemistry. The interplay between the sterically demanding, electron-donating tert-butyl group and the deactivating, electronegative chloro substituent dictates the molecule's behavior in a range of chemical transformations. This document delves into the core principles governing its reactivity in electrophilic and nucleophilic aromatic substitution, as well as transformations involving the tert-butyl group itself. Detailed mechanistic discussions are supported by empirical data and established experimental protocols, offering field-proven insights for laboratory applications.
Molecular Architecture and Electronic Landscape
This compound possesses a unique electronic and steric profile. The tert-butyl group, through inductive effects and hyperconjugation, acts as a weak activating group, donating electron density to the aromatic ring.[1] Conversely, the chlorine atom is a deactivating group due to its strong inductive electron withdrawal, which outweighs its weaker resonance electron donation.[1] This push-pull electronic nature, combined with the significant steric bulk of the tert-butyl group, creates a nuanced reactivity map for the aromatic nucleus.
Electrophilic Aromatic Substitution (EAS)
Electrophilic Aromatic Substitution is a cornerstone of arene chemistry. The regiochemical outcome of EAS on this compound is determined by the directing effects of the two substituents.
Directing Effects and Regioselectivity
-
tert-Butyl Group (-C(CH₃)₃): As an activating group, it directs incoming electrophiles to the ortho and para positions.[1] However, the immense steric hindrance from the three methyl groups severely disfavors substitution at the ortho positions (C2 and C6).[2][3][4] This is evident in the nitration of tert-butylbenzene, which yields predominantly the para isomer.[5][6]
-
Chloro Group (-Cl): As a deactivating group, it also directs incoming electrophiles to the ortho and para positions.[1][7]
In this compound, the para position relative to the tert-butyl group is occupied by the chlorine atom, and vice-versa. Therefore, the directing effects converge on the remaining positions. The tert-butyl group strongly deactivates its ortho positions (C2, C6) due to steric hindrance. The chlorine atom directs to its ortho positions (C3, C5). Consequently, electrophilic attack is overwhelmingly favored at the positions ortho to the chlorine atom (C3 and C5) , which are also meta to the tert-butyl group.
Caption: Regioselectivity of EAS on this compound.
Common Electrophilic Aromatic Substitution Reactions
While specific quantitative data for this compound is sparse in readily available literature, the product distributions can be reliably predicted from studies on chlorobenzene and tert-butylbenzene.
| Reaction | Reagents | Predicted Major Product | Reference for Parent Compound Reactivity |
| Nitration | HNO₃, H₂SO₄ | 1-tert-Butyl-4-chloro-2-nitrobenzene | [5][6] |
| Halogenation | Br₂, FeBr₃ | 1-Bromo-4-tert-butyl-2-chlorobenzene | [6][8] |
| Sulfonation | Fuming H₂SO₄ (SO₃) | 2-tert-Butyl-5-chlorobenzenesulfonic acid | [9][10] |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(3-tert-Butyl-4-chlorophenyl)ethan-1-one | [11][12] |
2.2.1. Experimental Protocol: Nitration
This protocol is adapted from standard procedures for the nitration of chlorobenzene and can be applied to this compound with appropriate safety precautions.[13][14]
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice-water bath
-
Erlenmeyer flask, magnetic stirrer, and dropping funnel
Procedure:
-
In a flask, prepare a nitrating mixture by slowly adding 15 mL of concentrated H₂SO₄ to 15 mL of concentrated HNO₃, keeping the mixture cool in an ice-water bath.
-
To a separate flask containing 10.0 g (0.059 mol) of this compound, slowly add the cold nitrating mixture dropwise with vigorous stirring, maintaining the reaction temperature below 10°C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 30 minutes.
-
Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.
-
Collect the precipitated solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to yield purified 1-tert-butyl-4-chloro-2-nitrobenzene.
Caption: Experimental workflow for the nitration of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The reactivity of this compound towards nucleophilic aromatic substitution is exceedingly low. For an SNAr reaction to proceed, the aromatic ring must be activated by potent electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group (the chlorine atom).[15][16][17][18] These groups are necessary to stabilize the negatively charged Meisenheimer complex intermediate that forms upon nucleophilic attack.[18][19]
In this compound, the tert-butyl group is electron-donating, which destabilizes the Meisenheimer intermediate, thereby deactivating the ring towards nucleophilic attack.[15] Consequently, forcing conditions, such as extremely high temperatures and pressures with strong nucleophiles, would be required to induce any substitution at the C-Cl bond, likely proceeding through a benzyne intermediate rather than a standard SNAr mechanism.[20]
Caption: Logical diagram illustrating the low reactivity in SNAr.
Reactivity of the tert-Butyl Group
The tert-butyl substituent itself can undergo several important transformations.
Oxidation
The tert-butyl group is notably resistant to oxidation by common oxidizing agents like potassium permanganate (KMnO₄) because it lacks benzylic hydrogens.[21] However, under specific and harsh conditions, it can be converted to a carboxylic acid. A patented method describes the oxidation of tertiary-butyl groups on an aromatic ring using NO₂ gas at temperatures exceeding 160°C in an inert solvent, such as trichlorobenzene.[21]
More recently, advances in C-H activation have demonstrated the catalytic hydroxylation of sterically hindered C-H bonds within tert-butyl groups using specialized manganese catalysts.[1]
Ipso-Substitution (Dealkylation)
Ipso-substitution is an electrophilic aromatic substitution reaction where the incoming electrophile displaces a substituent other than hydrogen. The tert-butyl group is a good leaving group in such reactions because it can depart as a stable tertiary carbocation.[4][22][23] This reaction, often termed dealkylation, is typically carried out under acidic conditions. For example, treatment with a strong acid can lead to the removal of the tert-butyl group, regenerating chlorobenzene. This property can be exploited synthetically, where the tert-butyl group is used as a temporary blocking group to direct substitution to other positions, and is subsequently removed.
4.2.1. Experimental Protocol: Dealkylation
This protocol is a general procedure for the acid-catalyzed dealkylation of a tert-butylated arene.
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Benzene (or another suitable solvent)
-
Hydrochloric acid (for workup)
Procedure:
-
To a stirred solution of this compound in benzene, add a catalytic amount of anhydrous AlCl₃.
-
Gently heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) to observe the formation of chlorobenzene.
-
After cooling, the reaction is quenched by the slow addition of dilute hydrochloric acid.
-
The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.
-
The resulting chlorobenzene can be purified by distillation.
Synthesis of this compound
The most common and industrially relevant synthesis is the Friedel-Crafts alkylation of chlorobenzene with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a Lewis acid catalyst.[22][24][25] The para isomer is the major product due to the steric hindrance at the ortho positions of chlorobenzene.
Experimental Protocol: Friedel-Crafts Alkylation
This protocol is based on a patented industrial synthesis method.[24]
Materials:
-
Chlorobenzene
-
tert-Butyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Apparatus for gas evolution and trapping (HCl is a byproduct)
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap, place 100 g (0.89 mol) of chlorobenzene and 5 g (0.037 mol) of anhydrous AlCl₃.
-
Cool the mixture in an ice bath.
-
Slowly add 50 g (0.54 mol) of tert-butyl chloride from the dropping funnel over a period of 1 hour with continuous stirring, maintaining the temperature between 0-5°C.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours.
-
Quench the reaction by slowly pouring the mixture onto a slurry of 200 g of ice and 50 mL of concentrated HCl.
-
Separate the organic layer, wash with water, then with a 5% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous CaCl₂ or MgSO₄.
-
Fractionally distill the crude product under reduced pressure to isolate this compound.
Conclusion
The reactivity of this compound is a classic example of the interplay of steric and electronic effects in organic chemistry. Its aromatic ring is moderately deactivated towards electrophilic aromatic substitution, with incoming electrophiles being directed to the positions ortho to the chlorine atom due to the overwhelming steric bulk of the tert-butyl group. The molecule is highly resistant to nucleophilic aromatic substitution under standard conditions. The tert-butyl group itself, while generally robust, can undergo oxidation or ipso-substitution under specific, often forcing, conditions. A thorough understanding of these principles is essential for the effective use of this compound as a building block in the development of new materials and pharmaceuticals.
References
- 1. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. studylib.net [studylib.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound | 3972-56-3 | Benchchem [benchchem.com]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. US3296280A - The oxidation of tertiary-butyl groups attached to an aromatic ring to form the corresponding aromatic carboxylic acid - Google Patents [patents.google.com]
- 20. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 21. cerritos.edu [cerritos.edu]
- 22. researchgate.net [researchgate.net]
- 23. CN102976885A - Synthesis method of 4-tert-butyl-1-chlorobenzene - Google Patents [patents.google.com]
- 24. ocf.berkeley.edu [ocf.berkeley.edu]
- 25. This compound | 3972-56-3 [chemicalbook.com]
An In-depth Technical Guide on the Electronic Effects of Substituents in 1-tert-Butyl-4-chlorobenzene
This guide provides a comprehensive analysis of the electronic effects of the tert-butyl and chloro substituents on the aromatic ring of 1-tert-butyl-4-chlorobenzene. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of how substituent effects modulate chemical reactivity and properties, which is a cornerstone of rational molecular design.
Foundational Principles: Electronic Effects in Aromatic Systems
The reactivity and properties of a substituted benzene ring are profoundly influenced by the electronic character of its substituents. These effects are broadly categorized into two types: inductive effects and resonance effects.[1][2]
-
Inductive Effect (I): This is the transmission of charge through a sigma (σ) bond, arising from differences in electronegativity between atoms.[2][3] Electron-withdrawing groups (EWGs) pull electron density from the ring (-I effect), while electron-donating groups (EDGs) push electron density into the ring (+I effect).[3]
-
Resonance Effect (M or R): This involves the delocalization of π-electrons between the substituent and the aromatic ring.[1][2] Substituents with lone pairs of electrons can donate them to the ring (+R effect), whereas groups with π-bonds to electronegative atoms can withdraw electron density from the ring (-R effect).[3]
The interplay of these effects dictates the electron density at different positions on the benzene ring, thereby influencing its susceptibility to electrophilic attack and the orientation of incoming electrophiles.
The Dichotomous Nature of Substituents in this compound
This compound presents a fascinating case study where the two substituents exhibit opposing electronic influences.
The tert-Butyl Group: An Activating, Ortho-, Para-Director
The tert-butyl group is generally considered a weak activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS).[4][5] Its electronic influence is primarily attributed to two factors:
-
Inductive Effect (+I): As an alkyl group, the tert-butyl substituent is electron-donating through the sigma bond network.[5][6][7] The sp³-hybridized carbon of the tert-butyl group is less electronegative than the sp²-hybridized carbon of the benzene ring, leading to a net push of electron density into the aromatic system.[5] This effect increases the ring's nucleophilicity, making it more reactive towards electrophiles than benzene itself.[4]
-
Hyperconjugation: While the tert-butyl group lacks α-hydrogens for traditional C-H hyperconjugation, C-C hyperconjugation can be invoked, although it is considered a minor contributor.[5] This involves the overlap of the C-C σ-bonds of the tert-butyl group with the π-system of the ring, further donating electron density.
The combination of these effects increases the electron density at the ortho and para positions, stabilizing the carbocation intermediate (arenium ion) formed during electrophilic attack at these sites.[8] However, the bulky nature of the tert-butyl group introduces significant steric hindrance at the ortho positions, often favoring substitution at the para position.[5][7][9]
The Chloro Group: A Deactivating, Ortho-, Para-Director
The chloro substituent is a classic example of a group with conflicting inductive and resonance effects.[1][3]
-
Inductive Effect (-I): Due to the high electronegativity of chlorine, it strongly withdraws electron density from the benzene ring through the σ-bond.[3][10][11] This deactivates the ring, making it less reactive towards electrophiles compared to benzene.[1][4]
-
Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[3][10][12] This donation of electron density increases the electron density at the ortho and para positions.[11][12][13]
Crucially, the inductive effect of chlorine is stronger than its resonance effect, leading to an overall deactivation of the ring.[3][11][13][14] However, the resonance effect, which directs electron density to the ortho and para positions, controls the orientation of incoming electrophiles.[11][13][15] This makes the chloro group a deactivating but ortho-, para-directing substituent.[6][10][12][16][17][18]
The Combined Influence on this compound
In this compound, the activating, ortho-, para-directing tert-butyl group and the deactivating, ortho-, para-directing chloro group are positioned para to each other. This substitution pattern has significant consequences for further electrophilic aromatic substitution reactions.
The positions ortho to the tert-butyl group (and meta to the chloro group) and the positions ortho to the chloro group (and meta to the tert-butyl group) are the potential sites for electrophilic attack. The directing effects of both substituents must be considered. The tert-butyl group strongly favors substitution at its ortho positions, while the chloro group directs to its ortho positions. The overall outcome will depend on the specific reaction conditions and the nature of the electrophile.
Quantifying Electronic Effects: Hammett Substituent Constants
The electronic effects of substituents can be quantified using Hammett substituent constants (σ). These constants are derived from the ionization of substituted benzoic acids. The σp value for a para-substituent reflects a combination of its inductive and resonance effects, while the σm value for a meta-substituent is primarily indicative of its inductive effect.
| Substituent | σm | σp | σ+ (para) |
| -C(CH₃)₃ | -0.07 | -0.17 | -0.06 |
| -Cl | 0.37 | 0.23 | 0.11 |
Data compiled from various sources.[19][20][21]
The negative σp value for the tert-butyl group confirms its electron-donating character at the para position. Conversely, the positive σp and σm values for the chloro group indicate its electron-withdrawing nature. The σ+ constant is used for reactions involving the formation of a positive charge that can be directly delocalized onto the substituent through resonance.
Experimental Probing of Electronic Effects
The theoretical understanding of electronic effects is validated and refined through experimental investigation. Key techniques include spectroscopic analysis and reactivity studies.
Spectroscopic Analysis: ¹³C NMR Spectroscopy
¹³C NMR chemical shifts are sensitive to the electron density around the carbon atoms in the benzene ring.[22] Electron-donating groups tend to shield the ortho and para carbons, causing their signals to shift to a lower frequency (upfield), while electron-withdrawing groups deshield these carbons, resulting in a downfield shift. The chemical shifts in this compound can be compared to those of benzene, tert-butylbenzene, and chlorobenzene to dissect the electronic contributions of each substituent. The effects of substituents on ¹³C NMR chemical shifts are generally found to be additive.[23]
Reactivity Studies: Electrophilic Aromatic Substitution
The influence of the tert-butyl and chloro groups on the reactivity of the aromatic ring can be directly assessed through electrophilic aromatic substitution reactions, such as nitration.
Experimental Protocol: Nitration of this compound
Objective: To determine the regioselectivity of nitration on the this compound ring system.
Materials:
-
This compound
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Separatory funnel
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound in dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Carefully pour the reaction mixture over crushed ice and transfer to a separatory funnel.
-
Separate the organic layer and wash it sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR to identify and quantify the isomeric products.
Expected Outcome: The major product is expected to be 1-tert-butyl-4-chloro-2-nitrobenzene, with the nitration occurring at the position ortho to the activating tert-butyl group and meta to the deactivating chloro group. The steric hindrance of the tert-butyl group may also lead to the formation of some 1-tert-butyl-4-chloro-3-nitrobenzene. The relative yields of the isomers provide a quantitative measure of the directing effects of the substituents under these specific reaction conditions.
Synthesis of this compound
A common and industrially relevant method for the synthesis of this compound is the Friedel-Crafts alkylation of chlorobenzene with tert-butyl chloride.[4][24][25]
Experimental Protocol: Friedel-Crafts Alkylation of Chlorobenzene
Objective: To synthesize this compound.
Materials:
-
Chlorobenzene
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl) solution (dilute)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Three-neck round-bottom flask equipped with a dropping funnel and a reflux condenser with a gas trap
-
Magnetic stirrer and stir bar
Procedure:
-
Set up the reaction apparatus in a fume hood.
-
To the three-neck flask, add anhydrous aluminum chloride and dichloromethane.
-
Cool the flask in an ice bath.
-
In the dropping funnel, place a mixture of chlorobenzene and tert-butyl chloride.
-
Add the chlorobenzene/tert-butyl chloride mixture dropwise to the stirred suspension of aluminum chloride over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Slowly and carefully pour the reaction mixture over crushed ice and dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.
-
Purify the crude product by fractional distillation to obtain this compound.
The para product is favored due to the steric hindrance of the chloro group at the ortho positions.[4]
Visualizations
Caption: Interplay of electronic effects of substituents.
Caption: Workflow for Friedel-Crafts alkylation.
Conclusion
The electronic landscape of this compound is a delicate balance of competing inductive and resonance effects from its two substituents. The electron-donating tert-butyl group activates the ring and directs incoming electrophiles to the ortho and para positions, while the electron-withdrawing but resonance-donating chloro group deactivates the ring but also directs ortho and para. This nuanced interplay of electronic effects is a critical consideration in predicting the reactivity and designing synthetic pathways involving this and structurally related molecules. A thorough understanding of these principles is indispensable for the rational design of new chemical entities in medicinal chemistry and materials science.
References
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- 6. Why Are Halogens Ortho Para Directors yet Deactivators? - Chemistry Steps [chemistrysteps.com]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. Ortho−Para Direction And Reactivity Of Alkylbenzenes | PW [pw.live]
- 9. brainly.com [brainly.com]
- 10. Khan Academy [khanacademy.org]
- 11. Although chlorine is an electron withdrawing group class 11 chemistry CBSE [vedantu.com]
- 12. quora.com [quora.com]
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- 17. chem.libretexts.org [chem.libretexts.org]
- 18. quora.com [quora.com]
- 19. Hammett substituent constants [stenutz.eu]
- 20. web.viu.ca [web.viu.ca]
- 21. scribd.com [scribd.com]
- 22. researchgate.net [researchgate.net]
- 23. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 24. This compound | 3972-56-3 [chemicalbook.com]
- 25. CN102976885A - Synthesis method of 4-tert-butyl-1-chlorobenzene - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Key Derivatives from 1-tert-Butyl-4-chlorobenzene
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the synthesis of valuable derivatives from 1-tert-butyl-4-chlorobenzene (p-tert-butylchlorobenzene). This starting material is a versatile building block in organic synthesis due to the unique electronic and steric properties conferred by its substituents. The bulky tert-butyl group directs substitution and influences solubility, while the chloro-substituent serves as a robust handle for a variety of powerful cross-coupling reactions. This guide moves beyond simple procedural lists to explain the underlying mechanistic principles, rationale for reagent selection, and practical considerations for successful execution in a laboratory setting. Detailed, step-by-step protocols for key transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Friedel-Crafts acylation, and Grignard reagent formation, are provided.
Strategic Overview: The Synthetic Utility of this compound
This compound (CAS: 3972-56-3) is an aromatic halide whose reactivity is governed by the interplay of its two functional groups.[1]
-
The tert-Butyl Group: This bulky alkyl group exerts a significant steric influence, primarily directing incoming electrophiles to the positions ortho to the chlorine, although its size can also hinder reactivity at these sites. Electronically, it is a weak activating group for electrophilic aromatic substitution through induction and hyperconjugation.[2]
-
The Chloro Group: As a halogen, chlorine is an electron-withdrawing group via induction but an electron-donating group through resonance. Overall, it is a deactivating but ortho-, para-directing group for electrophilic aromatic substitution.[2] More importantly in modern synthesis, the C-Cl bond is a key site for metal-catalyzed cross-coupling reactions. While the C-Cl bond is stronger and less reactive than C-Br or C-I bonds, recent advances in catalyst design have made aryl chlorides highly attractive and cost-effective substrates.[3][4]
These characteristics make this compound an ideal starting point for constructing complex molecules with applications ranging from pharmaceuticals to advanced materials.[5][6]
Core Synthetic Transformations and Mechanistic Insights
The transformation of this compound can be broadly categorized into reactions that functionalize the C-Cl bond and those that occur on the aromatic ring.
Palladium-Catalyzed Cross-Coupling: Forging New Bonds at the C-Cl Position
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high functional group tolerance.[7] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
The primary challenge with aryl chlorides is the initial oxidative addition step, which is slower compared to aryl bromides or iodides due to the strength of the C-Cl bond.[3] This kinetic barrier has been overcome through the development of specialized palladium catalysts bearing bulky, electron-rich ligands (e.g., phosphines, N-heterocyclic carbenes) that promote the oxidative addition to the otherwise unreactive C-Cl bond.[4][8]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide.[9][10] It is widely used due to the stability, low toxicity, and commercial availability of boronic acids. A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex for transmetalation.[9]
Causality in Reagent Selection:
-
Catalyst: For an aryl chloride like this compound, a standard catalyst like Pd(PPh₃)₄ may be sluggish. A more active system, such as Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand, is necessary to facilitate the difficult oxidative addition step.[11][12]
-
Base: A moderately strong base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is typically used. The choice can influence reaction rate and prevent side reactions like protodeboronation of the boronic acid.[13]
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or THF) and water is common, as water helps dissolve the inorganic base and facilitates the formation of the active palladium-hydroxo species.[9]
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, a critical transformation in pharmaceutical chemistry.[14][15] Like the Suzuki coupling, this reaction relies on a palladium catalyst and a strong base.[16]
Causality in Reagent Selection:
-
Catalyst: The catalyst systems are similar to those used in Suzuki couplings, often employing bulky phosphine ligands (e.g., BINAP, Xantphos) that promote both oxidative addition and the final reductive elimination step to form the C-N bond.[17][18]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile. Sodium tert-butoxide (NaOt-Bu) is the most common choice. Weaker bases are generally ineffective.[16]
-
Substrate Scope: The reaction is remarkably general, accommodating a wide range of primary and secondary amines.[14]
Friedel-Crafts Acylation: C-C Bond Formation via Electrophilic Aromatic Substitution
The Friedel-Crafts reaction attaches substituents to an aromatic ring.[19] Acylation involves reacting the aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[19] This reaction introduces a ketone functionality, a versatile handle for further synthetic modifications.
The reaction proceeds by the Lewis acid activating the acyl chloride to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring to form a resonance-stabilized intermediate (sigma complex), which is then deprotonated to restore aromaticity.[19][20]
Caption: Simplified mechanism of Friedel-Crafts acylation.
Key Consideration: Unlike Friedel-Crafts alkylation, the acylation reaction requires a stoichiometric amount of the Lewis acid catalyst. This is because the product ketone is a Lewis base and forms a stable complex with AlCl₃, effectively sequestering the catalyst.[19] The catalyst is regenerated during aqueous workup.
Grignard Reagent Formation: Reversing Polarity
The C-Cl bond in this compound is electrophilic at the carbon atom. By reacting it with magnesium metal, a Grignard reagent (4-tert-butylphenylmagnesium chloride) can be formed.[21] This transformation reverses the polarity (umpolung), turning the aryl carbon into a potent nucleophile and a strong base.
Challenges and Solutions:
-
Initiation: Grignard formation with aryl chlorides can be difficult to initiate.[22] The use of activators like a small crystal of iodine, 1,2-dibromoethane, or pre-crushed magnesium turnings is often necessary to clean the passivating oxide layer from the magnesium surface.[23]
-
Solvent: A dry ether solvent, such as tetrahydrofuran (THF) or diethyl ether, is essential. The ether coordinates to the magnesium center, stabilizing the Grignard reagent.[21]
-
Application: Once formed, the Grignard reagent can react with a wide array of electrophiles. For example, reaction with an aldehyde or ketone followed by an acidic workup yields a secondary or tertiary alcohol, respectively.
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents should be handled according to their Safety Data Sheet (SDS). Anhydrous conditions are critical for several of these reactions.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol details the synthesis of 4-tert-butyl-1,1'-biphenyl.
| Parameter | Value/Reagent | Moles (mmol) | Molar Eq. |
| Substrate | This compound | 10.0 | 1.0 |
| Coupling Partner | Phenylboronic Acid | 12.0 | 1.2 |
| Pd Source | Palladium(II) Acetate (Pd(OAc)₂) | 0.2 | 0.02 |
| Ligand | SPhos | 0.4 | 0.04 |
| Base | Potassium Phosphate (K₃PO₄) | 20.0 | 2.0 |
| Solvent | 1,4-Dioxane / H₂O (4:1) | 50 mL | - |
Procedure:
-
To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.69 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), potassium phosphate (4.25 g, 20.0 mmol), palladium(II) acetate (45 mg, 0.2 mmol), and SPhos (164 mg, 0.4 mmol).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane (40 mL) and water (10 mL) via syringe.
-
Heat the reaction mixture to 85-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing the pad with ethyl acetate (3 x 20 mL).[24]
-
Transfer the filtrate to a separatory funnel, add water (50 mL), and extract with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with hexanes) to yield the pure 4-tert-butyl-1,1'-biphenyl.
Protocol: Buchwald-Hartwig Amination with Morpholine
This protocol details the synthesis of 4-(4-tert-butylphenyl)morpholine.
| Parameter | Value/Reagent | Moles (mmol) | Molar Eq. |
| Substrate | This compound | 5.0 | 1.0 |
| Coupling Partner | Morpholine | 6.0 | 1.2 |
| Pd Pre-catalyst | Pd₂(dba)₃ | 0.05 | 0.01 |
| Ligand | Xantphos | 0.12 | 0.024 |
| Base | Sodium tert-butoxide (NaOt-Bu) | 7.0 | 1.4 |
| Solvent | Toluene | 25 mL | - |
Procedure:
-
In a glovebox, add sodium tert-butoxide (0.67 g, 7.0 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Outside the glovebox, add this compound (0.84 g, 5.0 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), and Xantphos (69 mg, 0.12 mmol) to the tube.
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (25 mL) followed by morpholine (0.52 mL, 6.0 mmol) via syringe.
-
Heat the reaction mixture to 100 °C in an oil bath and stir for 12-18 hours.
-
Cool the reaction to room temperature, and quench by adding 20 mL of water carefully.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the desired product.
Protocol: Friedel-Crafts Acylation with Acetyl Chloride
This protocol details the synthesis of 1-(4-tert-butyl-phenyl)-ethanone.
| Parameter | Value/Reagent | Moles (mmol) | Molar Eq. |
| Substrate | This compound | 20.0 | 1.0 |
| Acylating Agent | Acetyl Chloride | 22.0 | 1.1 |
| Lewis Acid | Aluminum Chloride (AlCl₃) | 24.0 | 1.2 |
| Solvent | Dichloromethane (DCM) | 50 mL | - |
Procedure:
-
To a 250 mL flame-dried, three-neck round-bottom flask fitted with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous aluminum chloride (3.20 g, 24.0 mmol) and anhydrous DCM (20 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of this compound (3.37 g, 20.0 mmol) and acetyl chloride (1.57 mL, 22.0 mmol) in anhydrous DCM (30 mL).
-
Add the solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5 °C. Vigorous HCl gas evolution will be observed.
-
After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by slowly pouring it over 100 g of crushed ice with stirring.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product, which can be purified by vacuum distillation or recrystallization.
Protocol: Grignard Reagent Formation and Reaction with Benzaldehyde
This protocol details the two-step synthesis of (4-tert-butylphenyl)(phenyl)methanol.
| Parameter (Step 1) | Value/Reagent | Moles (mmol) | Molar Eq. |
| Substrate | This compound | 10.0 | 1.0 |
| Metal | Magnesium Turnings | 12.0 | 1.2 |
| Initiator | Iodine | 1 crystal | Catalytic |
| Solvent | Anhydrous THF | 30 mL | - |
| Parameter (Step 2) | Value/Reagent | Moles (mmol) | Molar Eq. |
| Electrophile | Benzaldehyde | 9.0 | 0.9 |
| Solvent | Anhydrous THF | 10 mL | - |
Procedure:
-
Grignard Formation: a. Place magnesium turnings (0.29 g, 12.0 mmol) in a flame-dried 100 mL flask under a nitrogen atmosphere. b. Add a single crystal of iodine. c. Add a solution of this compound (1.69 g, 10.0 mmol) in anhydrous THF (30 mL) to a dropping funnel. d. Add ~5 mL of the solution to the magnesium. If the reaction does not start (disappearance of iodine color, gentle reflux), gently warm the flask with a heat gun.[23] e. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. f. After addition, stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed. The resulting grey/brown solution is the Grignard reagent.
-
Reaction with Electrophile: a. Cool the Grignard reagent solution to 0 °C. b. Add a solution of benzaldehyde (0.96 g, 9.0 mmol) in anhydrous THF (10 mL) dropwise. c. After addition, allow the mixture to warm to room temperature and stir for 1 hour.
-
Workup: a. Cool the reaction to 0 °C and quench by slow, dropwise addition of saturated aqueous ammonium chloride solution (30 mL). b. Extract the mixture with diethyl ether (3 x 30 mL). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. d. Purify the resulting alcohol by flash column chromatography or recrystallization.
Applications in Research and Drug Development
Derivatives of this compound are prevalent in several high-value applications:
-
Pharmaceuticals: The 4-tert-butylphenyl moiety is a common structural motif in drug candidates. The tert-butyl group can enhance metabolic stability by blocking sites of oxidation and can improve ligand-receptor binding by filling hydrophobic pockets. The C-N and C-C coupled products serve as scaffolds for building more complex biologically active molecules.[6]
-
Materials Science: Biaryl compounds synthesized via Suzuki coupling are used in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials where conjugated aromatic systems are required.
-
Agrochemicals: Many pesticides and herbicides incorporate substituted phenyl rings to tune their activity and environmental persistence.
By mastering the synthetic transformations outlined in this guide, researchers can efficiently access a diverse library of compounds from a single, cost-effective starting material, accelerating discovery and development programs.
References
- 1. Benzene, 1-chloro-4-(1,1-dimethylethyl)- | C10H13Cl | CID 77594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3972-56-3 | Benchchem [benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound (EVT-311136) | 3972-56-3 [evitachem.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 8. [PDF] Palladium-catalyzed coupling reactions of aryl chlorides. | Semantic Scholar [semanticscholar.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig_reaction [chemeurope.com]
- 17. jk-sci.com [jk-sci.com]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. JP2008063239A - Method for preparing grignard reagent of oxygen-containing chlorobenzene compound using tetrahydropyran as solvent - Google Patents [patents.google.com]
- 22. CN106397464A - Preparation method of chlorobenzene Grignard reagent crystal product - Google Patents [patents.google.com]
- 23. reddit.com [reddit.com]
- 24. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for the Utilization of 1-tert-Butyl-4-chlorobenzene in Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles and practices involved in utilizing 1-tert-butyl-4-chlorobenzene for the formation of Grignard reagents. Due to the steric hindrance imposed by the tert-butyl group and the lower reactivity of aryl chlorides compared to their bromide and iodide counterparts, the synthesis of 4-tert-butylphenylmagnesium chloride presents unique challenges. This document outlines the mechanistic considerations, critical parameters for successful reaction initiation and completion, and detailed, step-by-step protocols for the preparation of the Grignard reagent and its subsequent application in common synthetic transformations, such as carboxylation and cross-coupling reactions.
Introduction: Overcoming the Hurdles of Sterically Hindered Aryl Chlorides
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an organomagnesium halide with an electrophile. While the reaction is robust for a wide range of substrates, the use of sterically hindered aryl chlorides, such as this compound, requires careful consideration and optimization of reaction conditions. The bulky tert-butyl group in the para position can sterically impede the approach of the aryl halide to the magnesium surface, slowing down the rate of Grignard reagent formation. Furthermore, the carbon-chlorine bond is stronger and less readily cleaved than carbon-bromine or carbon-iodine bonds, contributing to the sluggish reactivity.
Successful Grignard reagent formation from this compound, therefore, hinges on overcoming this inherent low reactivity. This typically involves meticulous attention to the activation of the magnesium metal, the choice of an appropriate solvent, and precise control over reaction parameters to minimize side reactions.
Mechanistic Considerations and Key Challenges
The formation of a Grignard reagent proceeds via a single electron transfer (SET) mechanism at the surface of the magnesium metal. The magnesium donates an electron to the aryl halide, forming a radical anion which then fragments to an aryl radical and a halide anion. The aryl radical subsequently reacts with the magnesium surface to form the organomagnesium species.
The primary challenges in the Grignard reaction of this compound are:
-
**Slow Initiation
1-tert-Butyl-4-chlorobenzene as a starting material in organic synthesis
An Application Guide to 1-tert-Butyl-4-chlorobenzene in Modern Organic Synthesis
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a detailed technical guide on the synthetic utility of this compound. As a readily available and cost-effective starting material, its strategic application can unlock pathways to a diverse range of complex molecular architectures. This guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind protocol design, ensuring both reproducibility and a deeper understanding of the transformations.
Introduction: Properties and Reactivity Profile
This compound is an aromatic compound characterized by a benzene ring substituted with a bulky tert-butyl group and a chlorine atom at the para position. Its utility in synthesis is dictated by the interplay of these two substituents and the inherent reactivity of the aryl chloride bond.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3972-56-3 | [1] |
| Molecular Formula | C₁₀H₁₃Cl | |
| Molecular Weight | 169.66 g/mol | - |
| Appearance | White to off-white solid | - |
| Melting Point | 36 °C | |
| Boiling Point | 211 °C at 760 mmHg | |
| IUPAC Name | This compound |
The chemical reactivity is governed by two primary factors:
-
The Aryl Chloride Bond: The Carbon-Chlorine bond is significantly stronger than its bromide or iodide counterparts, making it inherently less reactive.[2] This presents a challenge for classical cross-coupling reactions, often necessitating specialized, highly active catalyst systems.[2][3]
-
Substituent Effects: The tert-butyl group is an electron-donating alkyl group that acts as a weak activator for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions.[4] The chlorine atom, conversely, is deactivating due to its inductive electron-withdrawing effect but is also an ortho-, para-director.[4] The steric bulk of the tert-butyl group often favors substitution at the less hindered position ortho to it.
This unique electronic and steric profile makes this compound a versatile precursor for a variety of transformations, as detailed in the following sections.
References
Application Notes and Protocols for the Nitration of 1-tert-Butyl-4-chlorobenzene
Introduction: Strategic Functionalization of a Bulky Aromatic Building Block
The regioselective nitration of substituted aromatic compounds is a cornerstone of organic synthesis, providing critical intermediates for the pharmaceutical, agrochemical, and materials science industries.[1] 1-tert-Butyl-4-chlorobenzene presents a unique synthetic challenge and opportunity due to the competing directing effects and significant steric hindrance imposed by its substituents. The tert-butyl group, a bulky alkyl group, is activating and directs electrophilic substitution to the ortho and para positions.[2] Conversely, the chlorine atom is deactivating yet also an ortho, para-director. Understanding and controlling the reaction conditions for the nitration of this substrate is paramount for the selective synthesis of desired isomers, primarily 4-tert-butyl-1-chloro-2-nitrobenzene, a valuable precursor for further chemical transformations.
This technical guide provides a comprehensive overview of the reaction conditions, a detailed experimental protocol, and the underlying mechanistic principles for the successful nitration of this compound.
Reaction Mechanism and Regioselectivity
The nitration of this compound is an electrophilic aromatic substitution reaction. The potent electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid and a strong acid catalyst, typically sulfuric acid.
Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the linear and highly electrophilic nitronium ion.
Caption: Generation of the electrophile.
Electrophilic Attack and Regiochemical Considerations: The electron-rich aromatic ring of this compound attacks the nitronium ion. The regioselectivity of this attack is dictated by the directing effects of the existing substituents.
-
tert-Butyl Group: An activating, ortho, para-director.
-
Chloro Group: A deactivating, ortho, para-director.
Both substituents direct the incoming nitro group to the positions ortho and para to themselves. The para position to the tert-butyl group is already occupied by the chlorine atom. Therefore, the possible positions for nitration are ortho to the tert-butyl group (position 2) and ortho to the chlorine atom (position 3).
Due to the significant steric hindrance of the tert-butyl group, electrophilic attack at the adjacent ortho position (position 2) is favored over the position ortho to the chlorine and meta to the tert-butyl group (position 3). Consequently, the major product of the reaction is 4-tert-butyl-1-chloro-2-nitrobenzene .
Caption: Nitration of this compound.
Comparative Reaction Conditions
The following table summarizes typical reaction conditions for the nitration of substituted benzenes, with specific details for this compound derived from established procedures.[2]
| Parameter | Condition | Rationale |
| Substrate | This compound | The starting aromatic compound. |
| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄) | A standard and effective reagent for generating the nitronium ion. |
| Molar Ratio (Substrate:HNO₃:H₂SO₄) | ~1 : 1.5 : 2.5 | An excess of nitric acid ensures complete reaction, while sulfuric acid acts as both a catalyst and a dehydrating agent. |
| Temperature | Initial: 15-20°C, then 60-65°C | The initial lower temperature controls the exothermic reaction, while the subsequent heating drives the reaction to completion. |
| Reaction Time | 2 hours at 60-65°C | Sufficient time for the nitration of the deactivated ring to proceed to completion. |
Detailed Experimental Protocol
This protocol is adapted from a standard procedure for the mononitration of 4-tert-butylchlorobenzene.[2]
Materials and Equipment:
-
This compound (MW: 168.67 g/mol )
-
Concentrated Nitric Acid (90%, sp. gr. 1.49)
-
Concentrated Sulfuric Acid (sp. gr. 1.84)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a dropping funnel and thermometer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol or methanol)
Workflow Diagram:
Caption: Experimental workflow for nitration.
Step-by-Step Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, carefully add a calculated volume of concentrated sulfuric acid. Place the flask in an ice-water bath and slowly add the required amount of 90% nitric acid while stirring. Maintain the temperature between 15-20°C.
-
Addition of Substrate: To the stirring nitrating mixture, add 16.9 g (0.10 mole) of this compound dropwise from a dropping funnel over a period of 10-15 minutes. Monitor the temperature and ensure it remains between 15-20°C. The reaction is slightly exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, slowly heat the mixture to 60-65°C and maintain this temperature for 2 hours with continuous stirring.
-
Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice. This will quench the reaction and precipitate the crude product.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent, such as dichloromethane. Collect the organic layer.
-
Work-up - Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Work-up - Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and then remove the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure 4-tert-butyl-1-chloro-2-nitrobenzene.
Product Characterization
The final product, 4-tert-butyl-1-chloro-2-nitrobenzene, can be characterized by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₀H₁₂ClNO₂ |
| Molecular Weight | 213.66 g/mol [3] |
| CAS Number | 58574-05-3[3] |
| Appearance | Pale yellow solid |
| Boiling Point | 270.5 °C at 760 mmHg[4] |
Safety Precautions
Nitration reactions are highly exothermic and require strict safety protocols.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Exothermic Reaction: The reaction generates significant heat. Proper temperature control is crucial to prevent runaway reactions. Always add reagents slowly and use an ice bath for cooling.
-
Emergency Preparedness: Ensure that an emergency eyewash and safety shower are readily accessible. Have appropriate spill containment and neutralization materials (e.g., sodium bicarbonate) available.
Conclusion
The nitration of this compound using a mixed acid system provides a reliable method for the synthesis of 4-tert-butyl-1-chloro-2-nitrobenzene. Careful control of the reaction temperature is essential for achieving a high yield and purity of the desired product. The protocol outlined in this application note, when followed with the appropriate safety precautions, offers a robust procedure for researchers and professionals in the field of chemical synthesis.
References
- 1. CN102432471B - Method for undergoing chlorobenzene nitration reaction by using micro-channel reactor - Google Patents [patents.google.com]
- 2. US3927127A - Nitration process - Google Patents [patents.google.com]
- 3. 4-tert-Butyl-1-chloro-2-nitrobenzene | C10H12ClNO2 | CID 11961742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Tert-butyl)-1-chloro-2-nitrobenzene [myskinrecipes.com]
protocol for the synthesis of 4-tert-butylaniline from 1-tert-Butyl-4-chlorobenzene
Application Note: Palladium-Catalyzed Synthesis of 4-tert-Butylaniline
A Modern Approach to C-N Bond Formation via Buchwald-Hartwig Amination of an Unactivated Aryl Chloride
Abstract
4-tert-Butylaniline is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its synthesis, however, presents a common challenge in organic chemistry: the formation of a carbon-nitrogen bond at an unactivated aromatic ring. Traditional methods often require harsh conditions and suffer from limited substrate scope. This application note provides a detailed protocol for the synthesis of 4-tert-butylaniline from the inexpensive and readily available 1-tert-butyl-4-chlorobenzene using a palladium-catalyzed Buchwald-Hartwig amination. This state-of-the-art cross-coupling reaction offers high efficiency and functional group tolerance, representing a significant improvement over classical methods.[2][3] We will delve into the mechanistic underpinnings of the catalytic cycle, provide a field-tested, step-by-step protocol, and outline the necessary safety precautions for a successful and safe synthesis.
Introduction and Mechanistic Rationale
The construction of aryl amines is fundamental to modern synthetic chemistry. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for this purpose, enabling the coupling of amines with aryl halides and pseudohalides.[4][5] The reaction's success, particularly with challenging substrates like aryl chlorides, hinges on a carefully selected palladium catalyst system.[6][7]
The Catalytic Cycle:
The reaction proceeds through a well-established catalytic cycle involving a Palladium(0)/Palladium(II) interchange.[8][9]
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by a bulky, electron-rich phosphine ligand, undergoes oxidative addition into the C-Cl bond of this compound to form a Pd(II) complex. This is often the rate-determining step.[10]
-
Amine Coordination & Deprotonation: An ammonia equivalent coordinates to the palladium center. A strong base then deprotonates the coordinated nitrogen, forming a palladium-amido intermediate.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding the desired 4-tert-butylaniline and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2][8]
The choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are highly effective as they promote the formation of the active, monoligated Pd(0) species and facilitate the reductive elimination step.[11] For this protocol, we utilize an advanced catalyst system proven to be effective for unactivated aryl chlorides.[6][12]
Experimental Protocol
This protocol details the synthesis of 4-tert-butylaniline using an ammonia surrogate. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial | Starting Material |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercial | Palladium Precursor |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Ligand Grade | Commercial | Ligand |
| Sodium tert-butoxide (NaOt-Bu) | ≥98% | Commercial | Base, handle in a glovebox |
| Benzophenone Imine | ≥97% | Commercial | Ammonia Surrogate |
| Toluene | Anhydrous | Commercial | Solvent, deoxygenated |
| Hydrochloric Acid (HCl) | 2 M Aqueous | Lab Stock | For hydrolysis |
| Diethyl Ether | ACS Grade | Lab Stock | Extraction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | Lab Stock | For neutralization |
| Brine (Saturated NaCl) | Aqueous | Lab Stock | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Lab Stock | Drying Agent |
| Schlenk Flask / 2-Neck Round Bottom Flask | - | - | Reaction Vessel |
| Magnetic Stirrer and Stir Bar | - | - | - |
| Condenser | - | - | - |
| Inert Gas Line (Nitrogen or Argon) | - | - | - |
| Syringes and Needles | - | - | For liquid transfers |
Safety Precautions
-
4-tert-Butylaniline (Product): Toxic if swallowed, in contact with skin, or if inhaled.[13] Causes severe skin burns and eye damage. May cause respiratory irritation.[14][15] Always handle in a fume hood wearing gloves, lab coat, and safety goggles.
-
This compound (Starting Material): Skin and eye irritant.[16][17] Avoid inhalation and contact with skin.
-
Sodium tert-butoxide: Corrosive and moisture-sensitive. Reacts violently with water. Handle only under an inert, dry atmosphere.
-
Palladium Catalysts/Ligands: Can be air-sensitive and toxic. Avoid inhalation of dust.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or swallowed.
Step-by-Step Synthesis Procedure
Part A: Buchwald-Hartwig Coupling
-
Vessel Preparation: Place a magnetic stir bar into a 100 mL two-neck round-bottom flask equipped with a reflux condenser. Flame-dry the apparatus under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst System Assembly: To the flask, add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Solvent and Reagent Addition: Add anhydrous, deoxygenated toluene via cannula or syringe. Stir the resulting mixture at room temperature for 10 minutes to allow for the formation of the active catalyst.
-
Substrate Addition: Add this compound (1.0 equiv.) followed by benzophenone imine (1.2 equiv.) to the stirring mixture.
-
Reaction: Heat the reaction mixture to 100-110 °C (oil bath temperature) and allow it to stir vigorously under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.
Part B: Workup and Purification
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Hydrolysis of Imine: Add 2 M aqueous HCl and stir the mixture vigorously for 1 hour at room temperature to hydrolyze the intermediate imine.
-
Neutralization: Carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until the pH is ~8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford 4-tert-butylaniline as a pure product.[12]
Quantitative Data Summary
The following table provides an example of reagent quantities for a 10 mmol scale reaction.
| Reagent | CAS No. | M.W. ( g/mol ) | Equiv. | Amount (mmol) | Amount (mass/vol) |
| This compound | 3972-56-3 | 168.68 | 1.0 | 10.0 | 1.69 g |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.02 | 0.2 | 183 mg |
| XPhos | 564483-18-7 | 476.66 | 0.04 | 0.4 | 191 mg |
| Sodium tert-butoxide | 865-48-5 | 96.10 | 1.4 | 14.0 | 1.35 g |
| Benzophenone Imine | 1013-88-3 | 181.24 | 1.2 | 12.0 | 2.17 g |
| Toluene | 108-88-3 | 92.14 | - | - | 40 mL |
Expected Yield: 75-90%
Visualized Workflow
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Experimental workflow for the synthesis of 4-tert-butylaniline.
References
- 1. 4-叔丁基苯胺 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. nbinno.com [nbinno.com]
- 5. name-reaction.com [name-reaction.com]
- 6. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald Ligands [sigmaaldrich.com]
- 12. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. lobachemie.com [lobachemie.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. 4-Tert-Butylaniline | C10H15N | CID 69861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound | 3972-56-3 [amp.chemicalbook.com]
- 17. louisville.edu [louisville.edu]
The Strategic Application of 1-tert-Butyl-4-chlorobenzene in Modern Medicinal Chemistry: A Guide for Drug Development Professionals
Introduction: The Unassuming Value of a Bulky Building Block
In the vast and intricate world of medicinal chemistry, the assembly of complex molecular architectures often relies on a palette of seemingly simple, yet strategically vital, building blocks. 1-tert-Butyl-4-chlorobenzene is a prime example of such a scaffold. This disubstituted benzene ring, featuring a sterically demanding tert-butyl group and a reactive chlorine atom, serves as a crucial intermediate for introducing the 4-tert-butylphenyl moiety into drug candidates. The incorporation of this group is a deliberate design choice, aimed at modulating a molecule's physicochemical and pharmacokinetic properties to enhance its therapeutic potential.
The tert-butyl group, with its significant steric bulk, can confer several advantages upon a drug molecule. It can act as a "metabolic shield," sterically hindering enzymatic degradation and thereby increasing the compound's metabolic stability and half-life. Furthermore, its lipophilic nature can enhance membrane permeability and influence binding to hydrophobic pockets within biological targets. The chlorine atom, on the other hand, provides a reactive handle for a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are workhorses in the modern synthetic chemist's toolbox for constructing carbon-carbon and carbon-nitrogen bonds, respectively.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the strategic rationale behind the use of this versatile building block.
The 4-tert-Butylphenyl Moiety in Drug Design: A Strategic Choice
The decision to incorporate a 4-tert-butylphenyl group into a potential drug molecule is a calculated one, driven by the desire to optimize its Structure-Activity Relationship (SAR). The unique properties of this group can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target protein.
Key Physicochemical and Pharmacokinetic Influences:
| Property | Influence of the 4-tert-Butylphenyl Group | Rationale in Drug Design |
| Lipophilicity (logP) | Increases lipophilicity. | Can enhance membrane permeability and improve oral absorption. May also increase binding affinity to hydrophobic pockets in target proteins. |
| Metabolic Stability | The tert-butyl group is generally resistant to oxidative metabolism. | Can increase the in vivo half-life of a drug, leading to less frequent dosing regimens. |
| Steric Bulk | The large size of the tert-butyl group can influence the overall conformation of the molecule. | Can be used to probe the size and shape of a binding pocket, leading to improved selectivity. Can also act as a steric shield to protect other parts of the molecule from metabolic attack. |
| Solubility | Increased lipophilicity can lead to decreased aqueous solubility. | This is a potential drawback that must be balanced with other properties. Formulation strategies may be required to address solubility issues. |
Core Synthetic Methodologies: Gateway to Molecular Diversity
This compound is a versatile starting material for a range of chemical transformations. Its utility in medicinal chemistry is primarily centered around palladium-catalyzed cross-coupling reactions, which allow for the facile construction of complex molecular scaffolds.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for forming a C-C bond between an organoboron compound and an organic halide. In the context of this compound, this reaction is instrumental in synthesizing biaryl structures, a common motif in many biologically active compounds.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Application Example: Synthesis of 4'-tert-Butylbiphenyl-4-amine
A key intermediate for various pharmaceutical candidates is 4'-tert-butylbiphenyl-4-amine. This can be synthesized from this compound via a Suzuki-Miyaura coupling with 4-aminophenylboronic acid.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Aminophenylboronic Acid
Materials:
-
This compound (1.0 eq)
-
4-Aminophenylboronic acid hydrochloride (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)
-
Potassium phosphate (K₃PO₄, 3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 4-aminophenylboronic acid hydrochloride, and potassium phosphate.
-
In a separate vial, dissolve palladium(II) acetate and SPhos in a small amount of anhydrous 1,4-dioxane.
-
Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to the Schlenk flask via syringe.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4'-tert-butylbiphenyl-4-amine.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a bond between an aryl halide and an amine. This reaction is invaluable for synthesizing N-aryl compounds, a class of molecules with broad pharmacological activity.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Application Example: Synthesis of 1-(4-(tert-butyl)phenyl)piperazine
The 1-arylpiperazine moiety is a common scaffold in centrally acting drugs. 1-(4-(tert-butyl)phenyl)piperazine can be readily synthesized from this compound and piperazine via a Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig Amination of this compound with Piperazine
Materials:
-
This compound (1.0 eq)
-
Piperazine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, piperazine, and sodium tert-butoxide.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of anhydrous toluene.
-
Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene to the Schlenk flask via syringe.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(4-(tert-butyl)phenyl)piperazine.
Case Studies in Medicinal Chemistry
While direct, published synthetic routes for commercial drugs starting from this compound can be proprietary, the structural similarity of this starting material to key intermediates in several drug candidates highlights its importance.
JNJ-42165279: An Inhibitor of Fatty Acid Amide Hydrolase (FAAH)
JNJ-42165279 is an investigational drug that has been in clinical trials for anxiety and depressive disorders.[1][2] It is a potent and selective inhibitor of FAAH, an enzyme responsible for the degradation of endocannabinoids. The structure of JNJ-42165279 features a piperazine core, which is N-arylated. While the published synthesis starts from a different precursor, a retrosynthetic analysis suggests that a Buchwald-Hartwig amination of a 4-tert-butylphenyl halide with a piperazine derivative would be a plausible and efficient route.[1]
GSK2190915 (Fiboflapon): A 5-Lipoxygenase-Activating Protein (FLAP) Inhibitor
GSK2190915 is a potent inhibitor of FLAP, which is involved in the synthesis of leukotrienes, inflammatory mediators implicated in asthma and other inflammatory diseases.[3][4][5] The molecule contains a 4-(tert-butylthio)phenyl group. Although not a direct derivative of this compound, the synthesis of such a moiety would likely involve a starting material with a 4-tert-butylphenyl core, which can be derived from this compound.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its utility lies in its ability to introduce the 4-tert-butylphenyl group, a moiety that can confer desirable pharmacokinetic properties to drug candidates. The reactivity of the chlorine atom in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination provides a robust and efficient means of constructing complex molecular architectures.
As the drive for more metabolically stable and orally bioavailable drugs continues, the strategic use of building blocks like this compound will remain a key strategy in the medicinal chemist's arsenal. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthetic intermediate in the discovery and development of new therapeutics.
References
- 1. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 2. Fedovapagon - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Compound 1-(4-tert-butylphenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine -... [chemdiv.com]
- 4. 1-(4-tert-Butyl-phenyl)-piperazine [oakwoodchemical.com]
- 5. CN102976885A - Synthesis method of 4-tert-butyl-1-chlorobenzene - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Use of tert-Butyl Benzene Derivatives in Modern Agrochemical Synthesis
Abstract
The quest for highly effective and target-specific agrochemicals has led to the prominence of specific molecular scaffolds that confer optimal biological activity and physicochemical properties. Among these, the tert-butyl benzene moiety, particularly in the form of 1-tert-Butyl-4-chlorobenzene and its close derivative, 4-tert-butylbenzyl chloride, has emerged as a cornerstone intermediate. This document provides an in-depth technical guide for researchers and development scientists on the application of this key building block in the synthesis of leading acaricides and insecticides. We will explore the synthesis of Tebufenpyrad, Pyridaben, and Fenpyroximate, providing detailed, field-tested protocols. The narrative will focus on the causality behind experimental choices, the structural significance of the tert-butyl group, and the validation of each synthetic step.
Introduction: The tert-Butyl Benzene Moiety as a Privileged Structure in Acaricide Synthesis
In the landscape of fine chemical intermediates for the agrochemical sector, relatively few building blocks offer the combination of synthetic versatility and intrinsic value to the final active ingredient as the tert-butyl substituted benzene ring.[1] While this compound is a stable and commercially available starting material, its functionalized derivative, 4-tert-butylbenzyl chloride , serves as the more immediate and critical precursor for a range of potent acaricides.[2][3] These compounds belong to the class of Mitochondrial Electron Transport Inhibitors (METI), disrupting energy production at Complex I in the cells of target pests like mites and aphids.[4][5]
The bulky, lipophilic tert-butyl group is not merely a synthetic handle; it is integral to the bioactivity of the final molecule. It enhances the compound's affinity for lipid-rich environments, such as the membranes of mitochondria and the waxy cuticle of arthropods, thereby improving uptake and transport to the target site.[6] Furthermore, its steric hindrance can protect adjacent functional groups from metabolic degradation, prolonging the residual activity of the pesticide.[7]
This guide will detail the synthetic pathways from this key intermediate to three commercially significant METI acaricides.
Synthesis of the Core Intermediate: 4-tert-Butylbenzyl Chloride
The most direct route to many target agrochemicals begins with the chloromethylation of tert-butylbenzene. This reaction introduces the reactive benzyl chloride group, which is primed for nucleophilic substitution.
Protocol 2.1: Synthesis of 4-tert-Butylbenzyl Chloride
This protocol describes a standard electrophilic aromatic substitution (Friedel-Crafts type) reaction.
Materials:
-
tert-Butylbenzene
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene (solvent)
Procedure:
-
In a reaction vessel equipped with a stirrer, reflux condenser, and gas inlet, charge tert-butylbenzene and toluene.
-
Add a catalytic amount of anhydrous zinc chloride.
-
Add paraformaldehyde to the mixture.
-
While stirring vigorously, begin bubbling dry hydrogen chloride gas through the mixture at a controlled rate.
-
Gently heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress using Gas Chromatography (GC).
-
Upon completion, cool the mixture to room temperature. Carefully quench the reaction by adding water.
-
Separate the organic layer. Wash sequentially with water, a 5% sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation to yield pure 4-tert-butylbenzyl chloride.
Causality and Insights:
-
Catalyst: Zinc chloride acts as a Lewis acid, coordinating with paraformaldehyde and HCl to generate the electrophilic chloromethyl cation ([CH₂Cl]⁺) species required for the substitution.
-
Reaction Control: The para-position is strongly favored for substitution due to the steric bulk of the tert-butyl group, which hinders approach to the ortho-positions. This leads to high regioselectivity and simplifies purification.
Application I: Synthesis of Tebufenpyrad
Tebufenpyrad is a broad-spectrum pyrazole-based acaricide effective against all developmental stages of mites.[4] Its synthesis is a prime example of a nucleophilic substitution reaction utilizing 4-tert-butylbenzyl chloride.[3][8]
Workflow for Tebufenpyrad Synthesis
Caption: Synthetic workflow for Tebufenpyrad via nucleophilic substitution.
Protocol 3.1: Synthesis of Tebufenpyrad
This protocol is based on a nucleophilic substitution reaction disclosed in the patent literature.[3]
Materials:
-
1-Methyl-3-ethyl-4-chloro-5-pyrazole carboxamide
-
4-tert-Butylbenzyl chloride
-
Triethylamine
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
Procedure:
-
Charge a three-necked flask with 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxamide, 4-tert-butylbenzyl chloride, triethylamine, and DMF.[3]
-
Heat the reaction mixture to 110-120°C with constant stirring.[3]
-
Maintain the reaction for 8 hours. Monitor completion by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, cool the mixture and remove the solvent by distillation under reduced pressure.
-
Add water to the residue and stir for 30 minutes to precipitate the crude product.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases and wash sequentially with 10% sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude solid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure, off-white Tebufenpyrad.[3]
Causality and Insights:
-
Solvent: A polar aprotic solvent like DMF or DMSO is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism without solvating the nucleophile (the deprotonated pyrazole carboxamide) excessively.[3]
-
Base: Triethylamine acts as an acid scavenger, neutralizing the HCl that would be formed if the starting material were the corresponding pyrazole carboxylic acid, or simply to deprotonate the amide nitrogen to increase its nucleophilicity.
-
Temperature: The elevated temperature is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.
| Parameter | Value | Reference |
| Reactant Molar Ratio | Pyrazole:Benzyl Chloride (1:1.1) | [9] |
| Solvent | DMF or DMSO | [3] |
| Base | Triethylamine | [3] |
| Temperature | 110 - 130°C | [3] |
| Reaction Time | 8 hours | [3] |
| Typical Yield | 82 - 87% | [3] |
Application II: Synthesis of Pyridaben
Pyridaben is a pyridazinone acaricide and insecticide known for its rapid knockdown action and long residual activity.[2] Modern synthetic routes emphasize efficiency and sustainability, with one-pot procedures being highly favored.[10]
Workflow for Pyridaben Synthesis (One-Pot Method)
Caption: Green one-pot synthesis workflow for Pyridaben.
Protocol 4.1: One-Pot Synthesis of Pyridaben
This protocol outlines a greener, one-pot synthesis which improves efficiency and reduces waste.[2][10]
Materials:
-
4,5-dichloro-3(2H)-pyridazinone
-
4-tert-butylbenzyl chloride
-
Thiourea or Sodium hydrosulfide (NaSH)
-
Sodium hydroxide or Potassium carbonate
-
Solvent (e.g., Ethanol, DMF)
Procedure:
-
In a reaction vessel, dissolve 4,5-dichloro-3(2H)-pyridazinone in the chosen solvent.
-
Add the base (e.g., potassium carbonate) followed by the sulfur source (e.g., thiourea or NaSH). Stir the mixture at room temperature for 1-2 hours to form the thiol intermediate in situ.
-
Add 4-tert-butylbenzyl chloride to the reaction mixture.
-
Heat the mixture to 50-60°C and maintain for 3-5 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude solid from ethanol to obtain pure Pyridaben.
Causality and Insights:
-
One-Pot Approach: This method avoids the isolation of the potentially unstable thiol intermediate, improving safety and yield. It aligns with principles of green chemistry by reducing steps and solvent usage.[10]
-
Nucleophilic Substitution: The reaction proceeds via two sequential nucleophilic substitutions. First, the sulfur nucleophile displaces one of the chlorine atoms on the pyridazinone ring. The resulting thiol intermediate then acts as a nucleophile to displace the chlorine from 4-tert-butylbenzyl chloride.
| Parameter | Value | Reference |
| Reactants | Dichloropyridazinone, 4-tert-butylbenzyl chloride, Thiourea | [2] |
| Reaction Type | One-pot, two-step nucleophilic substitution | [10] |
| Advantage | Green chemistry, avoids intermediate isolation | [10] |
| Temperature | 50 - 60°C | - |
| Duration | 3 - 5 hours | - |
Application III: Synthesis of Fenpyroximate
Fenpyroximate is a pyrazole acaricide that also functions as a METI.[11] Its synthesis involves a Williamson ether synthesis, connecting a pyrazole oxime with a benzyl derivative. The key intermediate for this synthesis is tert-butyl 4-(bromomethyl)benzoate or its chloro-analogue, which is derived from a tert-butylated benzene ring.[12]
Workflow for Fenpyroximate Synthesis
Caption: Synthesis of Fenpyroximate via Williamson ether synthesis.
Protocol 5.1: Synthesis of Fenpyroximate
This protocol details the key coupling step in the synthesis of Fenpyroximate.[11]
Materials:
-
(E)-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methanone oxime
-
tert-butyl 4-(bromomethyl)benzoate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
Procedure:
-
Suspend the pyrazole oxime and potassium carbonate in acetonitrile in a reaction flask.
-
Add a solution of tert-butyl 4-(bromomethyl)benzoate in acetonitrile dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.
-
Monitor the reaction for the disappearance of the starting materials using HPLC.
-
Once complete, cool the mixture and filter off the inorganic salts.
-
Evaporate the acetonitrile from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield pure Fenpyroximate.
Causality and Insights:
-
Williamson Ether Synthesis: This is a classic and reliable method for forming ethers. The base (K₂CO₃) deprotonates the hydroxyl group of the oxime, forming a potent nucleophilic oximate anion.
-
Leaving Group: A bromomethyl group is an excellent leaving group, ensuring the nucleophilic substitution reaction proceeds efficiently.
-
tert-Butyl Ester: The tert-butyl group serves two roles: it provides the lipophilicity characteristic of this class of acaricides and acts as a protecting group for the carboxylic acid, which might otherwise interfere with the reaction.[13]
| Parameter | Value | Reference |
| Reactant Molar Ratio | Oxime:Benzoate (1:1.05) | - |
| Base | Potassium Carbonate | - |
| Solvent | Acetonitrile | [11] |
| Temperature | Reflux (~82°C) | - |
| Reaction Time | 4 - 6 hours | - |
Conclusion
This compound and, more directly, its functionalized derivatives like 4-tert-butylbenzyl chloride, are indispensable intermediates in the agrochemical industry. They provide a robust and synthetically accessible scaffold for constructing a variety of high-performance acaricides. The protocols and workflows detailed herein demonstrate the practical application of this building block in the synthesis of Tebufenpyrad, Pyridaben, and Fenpyroximate. The strategic incorporation of the tert-butyl group is a clear example of rational molecular design, enhancing the lipophilicity and metabolic stability of the final active ingredients, thereby ensuring their efficacy in crop protection. Understanding the causality behind the synthetic steps and reaction conditions is paramount for process optimization, scale-up, and the development of next-generation agrochemicals.
References
- 1. shyzchem.com [shyzchem.com]
- 2. Pyridaben (Ref: BAS 300l) [sitem.herts.ac.uk]
- 3. CN104230809A - Industrial new process for synthesis of tebufenpyrad - Google Patents [patents.google.com]
- 4. Tebufenpyrad - Wikipedia [en.wikipedia.org]
- 5. Pyridaben | C19H25ClN2OS | CID 91754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 894. Fenpyroximate (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental) [inchem.org]
- 7. Synthesis and insecticidal activity of N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tebufenpyrad synthesis | PDF [slideshare.net]
- 9. CN103360314B - The new preparation process of tebufenpyrad - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Fenpyroximate (Ref: NNI 850) [sitem.herts.ac.uk]
- 12. A convenient synthesis of Fenpyroximate -The Korean Journal of Pesticide Science | Korea Science [koreascience.kr]
- 13. fao.org [fao.org]
experimental procedure for the oxidation of 1-tert-Butyl-4-chlorobenzene
Application Note & Protocol
Topic: Investigation of the Side-Chain Oxidation of 1-tert-Butyl-4-chlorobenzene using Potassium Permanganate
Abstract
This document provides a comprehensive experimental protocol for the attempted oxidation of the tert-butyl side chain of this compound. The primary objective is to demonstrate a foundational principle in organic chemistry: the requirement of a benzylic hydrogen for the successful side-chain oxidation of alkylbenzenes by strong oxidizing agents like potassium permanganate (KMnO₄). This protocol is designed for researchers and scientists in organic synthesis and drug development to illustrate reaction limitations and the importance of substrate structure. While a standard procedure for alkylbenzene oxidation is detailed, the expected outcome is the non-reactivity of the substrate, leading to the recovery of the starting material. This serves as a practical guide for reaction planning and a self-validating experiment to confirm established mechanistic principles.
Principle and Mechanistic Rationale
The oxidation of alkyl side chains on an aromatic ring to a carboxylic acid is a powerful transformation in organic synthesis. Strong oxidizing agents, most notably potassium permanganate (KMnO₄) or chromic acid, are typically employed for this purpose.[1][2] A critical and non-negotiable requirement for this reaction to proceed is the presence of at least one hydrogen atom on the benzylic carbon (the carbon atom directly attached to the aromatic ring).[3][4][5]
The mechanism, though complex and not fully elucidated, is understood to involve the initial abstraction of a benzylic hydrogen atom, likely through a free-radical process.[6] The stability of the resulting benzylic radical is enhanced by resonance with the aromatic ring, which explains the high reactivity of this specific position.[2][4]
The substrate , this compound, possesses a quaternary benzylic carbon, meaning it is bonded to the benzene ring and three other methyl groups. Consequently, it has no benzylic hydrogens . Therefore, it is mechanistically precluded from undergoing side-chain oxidation under these standard conditions.[1][4][7] The experiment detailed below is designed to confirm this lack of reactivity, a crucial consideration for synthetic route design.
Caption: Proposed reaction scheme for the oxidation of this compound. The reaction does not proceed due to the absence of benzylic hydrogens.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| This compound | ≥98% Purity | Sigma-Aldrich | Starting Material |
| Potassium Permanganate (KMnO₄) | ACS Reagent | Fisher Scientific | Oxidizing Agent |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | VWR | To create an alkaline medium |
| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker | Neutralization and Product Protonation |
| Sodium Bisulfite (NaHSO₃) | ACS Reagent | EMD Millipore | To quench excess KMnO₄ |
| Dichloromethane (CH₂Cl₂) | HPLC Grade | Sigma-Aldrich | Extraction Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific | Drying Agent |
| Deionized Water (H₂O) | Type II | In-house | Solvent |
| TLC Plates | Silica Gel 60 F₂₅₄ | EMD Millipore | Reaction Monitoring |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Cambridge Isotope | NMR Solvent |
Safety Protocols & Hazard Management
Potassium Permanganate (KMnO₄) is a strong oxidizer and requires stringent safety measures.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is suitable for incidental contact), safety goggles or a face shield, and a lab coat.[8][9]
-
Handling: Handle solid KMnO₄ in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[8][10] Never mix potassium permanganate directly with combustible or organic materials, as this can lead to fire or explosion.[8]
-
Storage: Store KMnO₄ in a cool, dry, well-ventilated area away from combustible materials and reducing agents.[8] Use corrosion-resistant containers like high-density polyethylene (HDPE).[8]
-
Spill & Waste Disposal: In case of a spill, do not use paper towels. Cover the spill with an inert material like dry sand or soda ash, collect it mechanically, and place it in a designated hazardous waste container.[9] Quench reaction residues containing permanganate with sodium bisulfite until the purple color disappears before neutralization and disposal according to institutional guidelines.
-
Fire Hazard: Potassium permanganate is not combustible but will accelerate the burning of combustible materials.[9] Use water to extinguish surrounding fires. Do not use dry chemical or foam extinguishers.[9]
Detailed Experimental Protocol
This protocol outlines the attempted oxidation. The primary goal is to monitor the reaction and confirm the starting material remains unchanged.
Step 1: Reaction Setup
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a heating mantle, add this compound (5.0 g, 29.6 mmol).
-
Add 100 mL of deionized water and a small pellet of sodium hydroxide (approx. 0.2 g) to create a slightly alkaline environment.
-
In a separate beaker, dissolve potassium permanganate (9.4 g, 59.5 mmol, 2.0 equivalents) in 100 mL of warm deionized water. Note: Dissolution may be slow.
Step 2: Oxidation Reaction
-
Begin stirring the mixture in the round-bottom flask and heat it to a gentle reflux (approximately 100 °C).
-
Once refluxing, slowly add the potassium permanganate solution to the reaction flask via an addition funnel over 30-45 minutes. The characteristic deep purple color of the permanganate ion will be visible.
-
Maintain the reaction at reflux for 4-6 hours. A brown precipitate of manganese dioxide (MnO₂) may form, which is a byproduct of permanganate reduction. However, in this specific experiment, minimal formation is expected.
-
Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) with a 9:1 Hexanes:Ethyl Acetate mobile phase. Spot the starting material as a reference. The absence of a new, more polar spot (indicative of the carboxylic acid product) and the persistence of the starting material spot suggest no reaction is occurring.
Step 3: Work-up and Isolation
-
After the reflux period, cool the reaction mixture to room temperature. The purple color of the unreacted KMnO₄ should still be prominent.
-
Quenching: While stirring in an ice bath, carefully add a saturated aqueous solution of sodium bisulfite (NaHSO₃) dropwise until the purple color of the permanganate is discharged and the brown MnO₂ precipitate dissolves, resulting in a clear or near-colorless solution.
-
Acidification (Hypothetical Product Isolation): If a product were formed, you would slowly acidify the mixture with concentrated HCl to a pH of ~2 to protonate the carboxylate salt. This would cause the carboxylic acid to precipitate if it is insoluble in water. In this experiment, no precipitate is expected.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with 50 mL of brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.
Step 4: Product Characterization
-
Weigh the recovered solid/oil. The mass should be very close to the initial mass of the starting material.
-
Obtain a ¹H NMR spectrum of the recovered material in CDCl₃.
-
Compare the spectrum to that of the starting this compound. No new aromatic signals corresponding to 4-chlorobenzoic acid should be present.
Caption: Experimental workflow for the attempted oxidation of this compound.
Expected Results & Data Analysis
The primary expected outcome is the quantitative recovery of unreacted this compound. Analysis of the final isolated material should confirm the absence of the desired product, 4-chlorobenzoic acid.
| Analysis Technique | Expected Observation for Starting Material | Expected Observation for Product (4-Chlorobenzoic Acid) |
| TLC (9:1 Hex/EtOAc) | Single spot, R_f ≈ 0.8-0.9 | New, more polar spot, R_f ≈ 0.1-0.2 |
| ¹H NMR (CDCl₃) | ~7.3 ppm (d, 2H), ~7.2 ppm (d, 2H), ~1.3 ppm (s, 9H) | ~8.0 ppm (d, 2H), ~7.5 ppm (d, 2H), ~12-13 ppm (br s, 1H)[11] |
| Yield | ~95-100% recovery of starting material | 0% |
The ¹H NMR spectrum of the recovered material should be identical to the starting material, confirming that no oxidation has occurred. The characteristic downfield doublet at ~8.0 ppm and the broad carboxylic acid singlet for 4-chlorobenzoic acid will be absent.
Conclusion
This application note details a robust procedure for attempting the side-chain oxidation of this compound. The anticipated result—the complete lack of reaction—serves as an invaluable practical demonstration of the mechanistic requirement for a benzylic hydrogen in permanganate-mediated oxidations. This protocol is therefore useful not only as a synthetic attempt but also as an educational tool for reinforcing core principles in organic chemistry. Researchers designing synthetic pathways should always assess the structure of their substrates to ensure they meet the necessary criteria for the desired transformation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. rockchemicalsinc.com [rockchemicalsinc.com]
- 9. nj.gov [nj.gov]
- 10. oxfordhealth.nhs.uk [oxfordhealth.nhs.uk]
- 11. 4-Chlorobenzoic acid(74-11-3) 1H NMR spectrum [chemicalbook.com]
Application Note: High-Throughput Quantification of 1-tert-Butyl-4-chlorobenzene using Gas Chromatography
Abstract
This application note presents robust and validated analytical methods for the precise quantification of 1-tert-Butyl-4-chlorobenzene, a key intermediate in various organic synthesis pathways.[1][2] Recognizing the need for accurate purity assessment and trace-level detection, we provide detailed protocols for two primary gas chromatography (GC) methodologies: a GC-Flame Ionization Detection (FID) method for potency and purity analysis, and a more sensitive GC-Mass Spectrometry (GC-MS) method for trace contaminant analysis and impurity profiling. The protocols herein are designed for researchers, quality control analysts, and process chemists, offering step-by-step guidance on sample preparation, instrument configuration, and method validation to ensure data integrity and reproducibility.
Introduction: The Analytical Imperative for this compound
This compound (TBCB) is a substituted aromatic hydrocarbon with the molecular formula C₁₀H₁₃Cl and a molecular weight of 168.66 g/mol .[3] Its utility as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials necessitates stringent quality control.[1][2] The primary synthesis route, Friedel-Crafts alkylation of chlorobenzene, can introduce process-related impurities, including positional isomers (ortho- and meta- TBCB) and poly-alkylated species.[2][4] Therefore, a reliable analytical method is crucial to not only determine the purity of the final product but also to identify and quantify byproducts that may affect reaction yields and the safety profile of downstream products.
Due to its volatility and thermal stability, gas chromatography is the technique of choice for analyzing TBCB.[2][5] This note details two complementary GC-based workflows to address different analytical challenges.
Method Selection: A Dichotomy of Purpose
The choice of an analytical method is fundamentally driven by its intended purpose.[6] For this compound, the analytical needs can be broadly categorized into two areas:
-
Potency and Purity Assay: In a manufacturing or quality control setting, the primary goal is to determine the percentage purity of a TBCB batch. For this application, Gas Chromatography with a Flame Ionization Detector (GC-FID) is ideal. FID offers excellent linearity and robustness over a wide concentration range, making it perfect for quantifying major components.
-
Trace Analysis and Impurity Identification: When monitoring for trace levels of TBCB in environmental samples or identifying unknown synthesis byproducts, higher sensitivity and specificity are required. Gas Chromatography with a Mass Spectrometer (GC-MS) is the superior choice here. MS provides structural information, allowing for the definitive identification of impurities, and can be operated in Selected Ion Monitoring (SIM) mode for ultra-sensitive quantification.[2][7]
Protocol 1: Purity and Potency Analysis by GC-FID
This protocol is optimized for determining the purity of neat or concentrated this compound samples. The method employs an internal standard for enhanced precision.
Causality of Experimental Design
-
Solvent Selection: Dichloromethane is chosen as the solvent due to its high solubility for TBCB and its volatility, which ensures it elutes early in the chromatogram without interfering with the analyte or internal standard peaks.
-
Internal Standard (IS): 1,4-Dichlorobenzene is selected as the internal standard. Its chemical structure is similar to the analyte, ensuring comparable chromatographic behavior, but it is well-resolved from the TBCB peak. It is also readily detectable by FID.
-
Column Choice: A mid-polarity column (e.g., DB-5 or equivalent) provides excellent separation for aromatic compounds and is robust enough for routine QC use.
-
Temperature Program: The temperature program is designed to first elute the solvent at a low temperature, then ramp up to efficiently elute the analyte and internal standard as sharp, symmetrical peaks, and finally hold at a high temperature to purge any less volatile components from the column.
Materials and Reagents
-
This compound reference standard (>99.5% purity)
-
1,4-Dichlorobenzene (Internal Standard, >99% purity)
-
Dichloromethane (HPLC or GC Grade)
-
Class A volumetric flasks and pipettes
-
Autosampler vials with PTFE-lined septa
Step-by-Step Protocol
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of 1,4-Dichlorobenzene into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane to create a 1.0 mg/mL solution.
-
Calibration Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in dichloromethane.
-
Create a series of calibration standards by adding varying volumes of the TBCB stock solution and a fixed volume of the IS Stock (e.g., 1.0 mL) to 10 mL volumetric flasks, and diluting to volume with dichloromethane. A typical range would be 50-1500 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the TBCB sample into a 100 mL volumetric flask.
-
Add 10.0 mL of the IS Stock solution.
-
Dissolve and dilute to volume with dichloromethane.
-
Transfer an aliquot to an autosampler vial for analysis.
-
Instrumental Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent with FID |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5, HP-5MS) |
| Carrier Gas | Helium or Hydrogen, Constant Flow @ 1.2 mL/min |
| Injection Volume | 1.0 µL |
| Injector Temp | 250 °C |
| Split Ratio | 50:1 |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 240 °C, Hold: 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp | 300 °C |
| Makeup Gas | Nitrogen @ 25 mL/min |
Data Analysis Workflow
The workflow involves creating a calibration curve and then using it to determine the concentration of the unknown sample.
Protocol 2: Trace Analysis by GC-MS
This protocol is designed for the quantification of this compound at trace levels in complex matrices, such as environmental water samples, and for the identification of unknown impurities. It utilizes liquid-liquid extraction for sample cleanup and concentration.
Causality of Experimental Design
-
Extraction Technique: Liquid-liquid extraction (LLE) is a robust and widely applicable technique for isolating semi-volatile organic compounds from aqueous matrices.[8] Hexane is an excellent extraction solvent for nonpolar analytes like TBCB and is compatible with GC-MS analysis.
-
Detector: A mass spectrometer is used for its superior sensitivity and selectivity.[2]
-
Full Scan Mode: Used for initial method development and for identifying unknown impurities by comparing their mass spectra to a library (e.g., NIST).
-
Selected Ion Monitoring (SIM) Mode: Used for routine trace quantification. Monitoring specific ions for TBCB (e.g., m/z 168, 153) dramatically increases the signal-to-noise ratio, lowering the detection limits.[7]
-
-
Sample Preparation: The addition of sodium sulfate is a critical step to remove residual water from the organic extract, which can otherwise damage the GC column and interfere with the analysis.[8]
Materials and Reagents
-
All reagents from Protocol 1
-
Hexane (GC Grade)
-
Anhydrous Sodium Sulfate
-
Separatory Funnel (1 L)
-
Nitrogen Evaporation System
Step-by-Step Protocol
-
Sample Collection & Preservation: Collect 500 mL of the water sample in an amber glass bottle. If not analyzed immediately, store at 4 °C.
-
Extraction:
-
Pour the 500 mL sample into a 1 L separatory funnel.
-
Spike with an appropriate internal standard (e.g., this compound-d4).
-
Add 30 mL of hexane, cap, and shake vigorously for 2 minutes, venting frequently.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Drain the upper hexane layer through a funnel containing anhydrous sodium sulfate into a collection flask.
-
Repeat the extraction twice more with fresh 30 mL portions of hexane, combining the extracts.
-
-
Concentration:
-
Concentrate the combined extract to approximately 0.5 mL using a gentle stream of nitrogen.
-
Transfer the final extract to an autosampler vial for GC-MS analysis.
-
Instrumental Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS, HP-5MS UI) |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min |
| Injection Volume | 1.0 µL |
| Injector Temp | 280 °C |
| Splitless Time | 1.0 min |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 20 °C/min to 200 °C, Ramp: 30 °C/min to 280 °C, Hold: 3 min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Acquisition Mode | Full Scan (m/z 40-450) for identification; SIM for quantification |
| SIM Ions (TBCB) | Quantifier: m/z 153 (M-15)⁺; Qualifiers: m/z 168 (M)⁺, m/z 115 |
Trace Analysis Workflow
The workflow for trace analysis emphasizes sample preparation and selective detection.
Method Validation: Ensuring Trustworthy Data
A validated method provides documented evidence that the procedure is suitable for its intended purpose.[9] The objective of validation is to ensure that every future measurement will be sufficiently close to the unknown true value.[6] Key validation parameters, based on ICH and EPA guidelines, are summarized below.[9][10]
Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity/Selectivity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, matrix). | Peak purity analysis (MS), baseline resolution (>1.5) from adjacent peaks. |
| Linearity & Range | To confirm a proportional relationship between concentration and detector response over a defined range. | R² ≥ 0.995 for a minimum of 5 concentration levels. |
| Accuracy (% Recovery) | To measure the closeness of the test results to the true value. | 80-120% recovery for spiked matrix samples at three concentration levels (low, mid, high).[11] |
| Precision (RSD%) | To measure the degree of scatter between a series of measurements. | Repeatability (Intra-day): RSD ≤ 2% Intermediate (Inter-day): RSD ≤ 5% |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; or RSD ≤ 10% at the proposed limit. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when varying parameters like flow rate (±5%), oven temp (±2°C). |
Logical Flow of Method Validation
Validation is a systematic process that builds confidence in the analytical method's performance.
Conclusion
The GC-FID and GC-MS methods detailed in this application note provide a comprehensive analytical toolkit for the quantification of this compound. The GC-FID method offers a robust, high-throughput solution for purity and potency testing in quality control environments. The GC-MS method delivers the high sensitivity and specificity required for trace-level determination in complex matrices and the confident identification of process impurities. By following the detailed protocols and implementing a thorough validation strategy, laboratories can generate accurate, reliable, and defensible data to support research, development, and manufacturing activities.
References
- 1. 1-Chloromethyl-4-Tert-Butylbenzene | Properties, Uses, Safety, Supplier China – Expert Chemical Information [chlorobenzene.ltd]
- 2. This compound | 3972-56-3 | Benchchem [benchchem.com]
- 3. Benzene, 1-chloro-4-(1,1-dimethylethyl)- | C10H13Cl | CID 77594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 3972-56-3 [chemicalbook.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. rsc.org [rsc.org]
- 8. gcms.cz [gcms.cz]
- 9. biopharminternational.com [biopharminternational.com]
- 10. epa.gov [epa.gov]
- 11. benchchem.com [benchchem.com]
HPLC purification of 1-tert-Butyl-4-chlorobenzene derivatives
An Application Guide to the Preparative HPLC Purification of 1-tert-Butyl-4-chlorobenzene Derivatives
Abstract
This comprehensive application note provides a detailed framework for the successful purification of this compound and its derivatives using High-Performance Liquid Chromatography (HPLC). These compounds are pivotal building blocks in pharmaceutical synthesis and materials science, where stringent purity is a prerequisite for downstream applications. This guide moves beyond rote protocols to explain the fundamental principles and causal logic behind methodological choices, empowering researchers to develop robust, reproducible, and efficient purification strategies. We will explore both Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) methodologies, with a primary focus on the more universally applicable reversed-phase approach. Detailed, step-by-step protocols, data interpretation guides, and troubleshooting logic are provided to ensure self-validating and successful implementation in a laboratory setting.
Introduction: The Purification Imperative
This compound is a substituted aromatic hydrocarbon characterized by its significant hydrophobicity, conferred by the bulky tert-butyl group and the chloro substituent.[1][2] Its derivatives, which may incorporate a wide array of functional groups, are crucial intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The presence of reaction byproducts, unreacted starting materials, or isomeric impurities can compromise the yield, efficacy, and safety of the final product. Consequently, high-fidelity purification is not merely a recommendation but a critical process step.
HPLC stands as the premier technique for this purpose, offering unparalleled resolution and scalability. This guide is structured to provide scientists with the expertise to not only follow a protocol but to understand and adapt it to the unique challenges presented by their specific derivative.
Principles of Separation: Selecting the Right Chromatographic Mode
The physicochemical properties of this compound derivatives—namely their non-polar nature—are the primary determinants of the optimal chromatographic strategy.
Reversed-Phase HPLC: The Workhorse for Non-Polar Analytes
Reversed-phase chromatography is the most widely utilized mode in HPLC, and for good reason.[3][4] It is exceptionally versatile for separating compounds based on their hydrophobicity.[5]
-
Mechanism of Action: In RP-HPLC, the stationary phase is non-polar (hydrophobic), typically consisting of silica particles chemically bonded with alkyl chains like C18 or C8. The mobile phase is polar, usually a mixture of water and a miscible organic solvent such as acetonitrile (ACN) or methanol (MeOH).[5] When a sample is introduced, non-polar analytes, like our target compounds, establish stronger hydrophobic interactions with the stationary phase. Polar impurities have a greater affinity for the mobile phase and elute quickly. By gradually increasing the concentration of the organic solvent in the mobile phase (gradient elution) or by using a fixed concentration (isocratic elution), the retained hydrophobic compounds are sequentially eluted, with the most hydrophobic compounds eluting last.[5]
-
Why it Works for This Topic: The inherent hydrophobicity of the tert-butyl chlorobenzene core makes it an ideal candidate for RP-HPLC. Retention can be finely tuned by adjusting the mobile phase's organic content, providing excellent control over the separation.[6]
Normal-Phase HPLC: A Powerful Alternative for Specific Challenges
While less common, Normal-Phase HPLC offers distinct advantages in certain scenarios.[4]
-
Mechanism of Action: NP-HPLC operates with a polar stationary phase (e.g., unmodified silica, cyano, or amino phases) and a non-polar mobile phase (e.g., hexane, ethyl acetate).[7] Separation is based on the polarity of the analytes, where more polar compounds are retained more strongly through interactions like hydrogen bonding and dipole-dipole forces.[7]
-
When to Consider NP-HPLC:
-
Isomer Separation: NP-HPLC can be exceptionally effective at resolving structural isomers where differences in the spatial arrangement of polar functional groups can be exploited for separation.[4]
-
Highly Hydrophobic Compounds: For derivatives that are extremely non-polar and may be irreversibly retained or require very high organic content in RP-HPLC, NP-HPLC provides a viable alternative.
-
Solvent Compatibility: If the purified compound is required in a non-polar organic solvent for a subsequent reaction step, NP-HPLC avoids a solvent-exchange step.
-
Strategic Method Development Workflow
A systematic approach to method development is crucial for efficiency and success. The goal is to achieve baseline resolution between the target compound and all impurities with symmetrical peak shapes in the shortest possible time.
Caption: Method development workflow for HPLC purification.
Detailed Protocol: Preparative Reversed-Phase HPLC
This protocol provides a robust starting point for the purification of a crude reaction mixture containing a hypothetical derivative, 1-tert-Butyl-4-chloro-2-methoxybenzene.
Materials and Equipment
-
HPLC System: Preparative HPLC with binary or quaternary pump, autosampler (or manual injector), UV-Vis or Photodiode Array (PDA) detector, and fraction collector.
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure water.
-
Sample: Crude 1-tert-Butyl-4-chloro-2-methoxybenzene reaction mixture.
-
Glassware: Vials for sample preparation and fraction collection tubes/flasks.
-
Filtration: 0.45 µm syringe filters (PTFE for organic solvents).
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Mobile Phase A: Ultrapure Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Causality: Water and ACN are chosen for their UV transparency, low viscosity, and miscibility. It is critical to degas both solvents (e.g., via sonication or helium sparging) to prevent air bubbles from causing pump malfunctions and baseline noise.[8]
Step 2: Sample Preparation
-
Weigh approximately 100-200 mg of the crude product into a clean glass vial.
-
Dissolve the sample in the minimum volume of a solvent that is slightly stronger than the initial mobile phase conditions (e.g., 70% ACN / 30% Water). A typical starting volume is 1-2 mL.
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a 0.45 µm syringe filter.
-
Causality: Dissolving the sample in a solvent stronger than the mobile phase can cause peak fronting or distortion.[9] Using the minimal volume prevents excessive band broadening on the column. Filtering is essential to protect the column frit from clogging.
Step 3: System and Column Equilibration
-
Install the preparative C18 column.
-
Set the flow rate to an appropriate level for the column dimension (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Purge the pump lines with fresh mobile phase.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 70% ACN / 30% Water) for at least 10-15 column volumes. A stable baseline on the detector indicates the column is ready.
-
Causality: Thorough equilibration ensures that the stationary phase surface is consistently wetted with the mobile phase, which is fundamental for achieving reproducible retention times.[10]
Step 4: Purification Run
-
Set the detector wavelength to an appropriate value (e.g., 254 nm, where the benzene ring absorbs strongly).[11]
-
Inject the prepared sample onto the column.
-
Run the isocratic method (e.g., 70% ACN) for a duration sufficient to elute the target compound and late-eluting impurities.
-
Program the fraction collector to collect peaks based on a slope or threshold trigger.
-
Causality: Isocratic elution is often preferred for preparative HPLC of simple mixtures as it avoids solvent re-equilibration time between runs and simplifies scaling up.
Step 5: Post-Purification
-
Combine the fractions containing the pure product, identified by their retention time from analytical scouting runs.
-
Confirm the purity of the pooled fractions by injecting a small aliquot onto an analytical HPLC system.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.
Data Interpretation & Optimization
The key to optimization is understanding how chromatographic parameters influence the separation. For this compound and its derivatives, the most impactful parameter in RP-HPLC is the percentage of organic solvent in the mobile phase.
Table 1: Effect of Acetonitrile Concentration on Separation
| % ACN in Mobile Phase | Retention Time (tR) of Target (min) | Resolution (Rs) between Target and Impurity | Backpressure (psi) |
| 85% | 5.2 | 1.2 (Incomplete Separation) | 1200 |
| 80% | 7.8 | 2.1 (Baseline Separation) | 1450 |
| 75% | 11.5 | 3.5 (Excellent Separation) | 1700 |
Data is illustrative and will vary based on the specific column, system, and derivative.
Interpretation:
-
As the percentage of acetonitrile (the stronger, less polar solvent) decreases, the retention time of the hydrophobic target compound increases significantly.[9]
-
This increased retention allows for more interaction with the stationary phase, leading to a dramatic improvement in resolution (Rs). A resolution value ≥ 1.5 is generally considered baseline separation.
-
The trade-off is a longer run time and higher system backpressure. The optimal condition is the one that provides adequate resolution in the minimum amount of time, in this case, likely 80% ACN.
Troubleshooting Common Purification Issues
A logical approach is essential when separations do not perform as expected.
Caption: A decision tree for troubleshooting common HPLC issues.
Conclusion
The successful is readily achievable through a systematic and principled approach. Reversed-phase chromatography on a C18 stationary phase serves as a highly effective and versatile primary strategy. By carefully selecting the mobile phase composition, optimizing sample loading, and ensuring proper system equilibration, researchers can consistently obtain high-purity compounds essential for their research and development endeavors. This guide provides the foundational knowledge and practical protocols to empower scientists to tackle these purification challenges with confidence.
References
- 1. This compound | 3972-56-3 | Benchchem [benchchem.com]
- 2. 1-(tert-Butyl)-4-chlorobenzene | 3972-56-3 [sigmaaldrich.com]
- 3. Reversed Phase Columns | HPLC | UHPLC | YMC [ymc.eu]
- 4. jordilabs.com [jordilabs.com]
- 5. chromtech.com [chromtech.com]
- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 7. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. benchchem.com [benchchem.com]
Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 1-tert-Butyl-4-chlorobenzene
Introduction: The Significance of 1-tert-Butyl-4-chlorobenzene in Modern Chemistry
This compound is a key intermediate in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and materials. Its utility stems from the presence of two distinct reactive sites: the chlorinated aromatic ring, which can undergo various nucleophilic substitution and cross-coupling reactions, and the sterically bulky tert-butyl group, which can direct further substitution and influence the physical properties of downstream compounds. The reliable and efficient large-scale production of this compound is therefore of critical importance.
This application note provides a detailed, in-depth guide for the scale-up synthesis of this compound. We will delve into the underlying chemical principles, provide a robust and validated protocol, and address the critical aspects of process optimization, safety, and analytical quality control necessary for a successful transition from laboratory to pilot or production scale.
Synthetic Strategy: The Friedel-Crafts Alkylation of Chlorobenzene
The most industrially viable and scalable method for the synthesis of this compound is the Friedel-Crafts alkylation of chlorobenzene.[1][2] This classic electrophilic aromatic substitution reaction involves the reaction of chlorobenzene with a tert-butylating agent in the presence of a Lewis acid catalyst.
Reaction Mechanism and Regioselectivity
The reaction proceeds through the formation of a tert-butyl carbocation, a highly reactive electrophile. This carbocation is generated from a precursor such as tert-butyl chloride or tert-butanol upon interaction with a strong Lewis acid catalyst.[3][4] The tert-butyl carbocation then attacks the electron-rich pi system of the chlorobenzene ring.
The chlorine atom on the benzene ring is an ortho, para-directing group, meaning it directs incoming electrophiles to the positions ortho and para to itself. Although the chlorine atom is deactivating overall due to its inductive electron-withdrawing effect, its lone pairs of electrons can participate in resonance, increasing electron density at the ortho and para positions. The para position is sterically favored for the bulky tert-butyl group, leading to the preferential formation of this compound.[1]
Catalyst Selection: The Role of Complex Acid HAlCl₄
While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, a particularly efficient catalyst for this transformation is the complex acid HAlCl₄.[5][6][7] This catalyst can be formed in situ from anhydrous aluminum trichloride and hydrogen chloride gas. The use of this complex acid offers several advantages, including high activity and selectivity.
Scale-Up Synthesis Protocol
This protocol is designed for a multi-liter scale synthesis and should be performed in a well-ventilated fume hood or a designated reactor bay with appropriate safety measures in place.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties |
| Chlorobenzene | 108-90-7 | 112.56 | Colorless liquid, pungent odor |
| tert-Butyl chloride | 507-20-0 | 92.57 | Colorless liquid, volatile |
| Anhydrous Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 | White/pale yellow solid, reacts violently with water |
| Hydrochloric Acid (concentrated) | 7647-01-0 | 36.46 | Corrosive liquid, pungent odor |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | White crystalline solid |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | White powder, drying agent |
Experimental Workflow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
Step-by-Step Procedure
-
Reactor Setup and Catalyst Preparation:
-
In a suitably sized glass-lined reactor equipped with a mechanical stirrer, thermometer, addition funnel, and a gas inlet/outlet connected to a scrubber system (for HCl gas), charge chlorobenzene (1.0 equivalent).
-
Begin stirring and ensure the reactor is under an inert atmosphere (e.g., nitrogen).
-
Carefully add anhydrous aluminum chloride (0.05 equivalents).
-
Bubble dry hydrogen chloride gas through the mixture to form the HAlCl₄ catalyst. The amount of HCl can be monitored by weight or by observing the cessation of gas absorption.
-
-
Friedel-Crafts Alkylation:
-
Cool the reaction mixture to 0-5 °C using an appropriate cooling bath.
-
Slowly add tert-butyl chloride (1.1 equivalents) dropwise via the addition funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots, quenching them in a dilute acid solution, and analyzing the organic layer by Gas Chromatography (GC). The reaction is considered complete when the consumption of chlorobenzene has plateaued.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the mixture back down to 0-5 °C.
-
Slowly and carefully quench the reaction by adding it to a separate vessel containing a mixture of crushed ice and concentrated hydrochloric acid. This should be done with vigorous stirring.
-
Transfer the quenched mixture to a separatory funnel and allow the layers to separate.
-
Remove the lower aqueous layer.
-
-
Washing and Neutralization:
-
Wash the organic layer sequentially with:
-
Cold dilute hydrochloric acid
-
Water
-
Saturated sodium bicarbonate solution (caution: CO₂ evolution)
-
Brine (saturated NaCl solution)
-
-
After each wash, allow the layers to separate fully and remove the aqueous layer.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate, stir for 30 minutes, and then filter.
-
Remove the excess chlorobenzene under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by vacuum distillation. Collect the fraction corresponding to this compound (boiling point approx. 217-219 °C at atmospheric pressure).
-
Process Optimization and Troubleshooting for Scale-Up
-
Temperature Control: Maintaining a low temperature during the addition of the alkylating agent is crucial to minimize the formation of undesired isomers and poly-alkylated byproducts.[1] Exothermic reactions can be challenging to control on a larger scale, so a robust cooling system is essential.
-
Reagent Stoichiometry: An excess of chlorobenzene is often used to minimize di- and poly-alkylation. The optimal ratio should be determined experimentally for the specific scale of the reaction.
-
Catalyst Loading: The amount of catalyst should be optimized to ensure a reasonable reaction rate without promoting excessive side reactions. Typically, 5-10 mol% of the catalyst is a good starting point.
-
Mixing: Efficient agitation is critical to ensure proper heat and mass transfer, especially during the quenching step.
Analytical Quality Control
The purity of the final product is paramount. The following analytical techniques are recommended for quality control:
| Analytical Technique | Purpose |
| Gas Chromatography (GC) | To determine the purity of the final product and quantify any residual starting materials or byproducts.[5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify the structure of any unknown impurities.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the structure and isomeric purity of the final product. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of key functional groups. |
Potential Impurities
-
Isomeric Impurities: 1-tert-Butyl-2-chlorobenzene and 1-tert-Butyl-3-chlorobenzene.[1][8][9]
-
Poly-alkylated Products: Di-tert-butyl-chlorobenzene isomers.[1][3]
-
Unreacted Starting Materials: Chlorobenzene and tert-butyl chloride.[1]
Safety Considerations for Large-Scale Synthesis
-
Corrosive and Hazardous Materials: Anhydrous aluminum chloride reacts violently with water and is corrosive. Concentrated hydrochloric acid is also highly corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
HCl Gas Evolution: The reaction generates HCl gas, which is toxic and corrosive. The reaction must be conducted in a well-ventilated area, and the off-gases should be scrubbed through a basic solution (e.g., NaOH).[5]
-
Exothermic Reaction: The Friedel-Crafts alkylation is exothermic. Proper temperature monitoring and control are essential to prevent runaway reactions.
-
Quenching: The quenching of the reaction with water is highly exothermic and should be performed slowly and with efficient cooling and stirring.
Conclusion
The scale-up synthesis of this compound via Friedel-Crafts alkylation is a well-established and efficient process. By carefully controlling reaction parameters, implementing robust safety protocols, and utilizing appropriate analytical techniques for quality control, researchers and drug development professionals can reliably produce this valuable intermediate on a large scale. The protocol and insights provided in this application note serve as a comprehensive guide to achieving a successful and safe scale-up.
References
- 1. This compound | 3972-56-3 | Benchchem [benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. cerritos.edu [cerritos.edu]
- 4. quora.com [quora.com]
- 5. CN102976885A - Synthesis method of 4-tert-butyl-1-chlorobenzene - Google Patents [patents.google.com]
- 6. This compound | 3972-56-3 [chemicalbook.com]
- 7. This compound | 3972-56-3 [amp.chemicalbook.com]
- 8. 1-chloro-3-tert-butyl-benzene synthesis - chemicalbook [chemicalbook.com]
- 9. m-Tert-butyl chlorobenzene | C10H13Cl | CID 138088 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Catalytic Conversion of 1-tert-Butyl-4-chlorobenzene
Abstract
This guide provides a comprehensive overview of the catalytic conversion of 1-tert-butyl-4-chlorobenzene, a key building block in the synthesis of pharmaceuticals and advanced organic materials. Due to the inert nature of its carbon-chlorine bond, catalytic methods are essential for its functionalization. We will delve into the core principles, detailed experimental protocols, and mechanistic insights for three pillars of modern cross-coupling chemistry: C-N (Buchwald-Hartwig Amination), C-C (Suzuki-Miyaura Coupling), and C-C (Sonogashira Coupling) bond formations. Furthermore, this document briefly explores the emerging role of nickel catalysis as a cost-effective alternative to traditional palladium systems. Each section is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps needed to successfully employ these powerful synthetic transformations.
Introduction: The Challenge and Opportunity of this compound
This compound is a readily available and cost-effective aromatic compound.[1][2] Its sterically demanding tert-butyl group imparts unique solubility and conformational properties to its derivatives, making it a valuable scaffold in medicinal chemistry and materials science. However, the strength of the C(sp²)-Cl bond presents a significant synthetic hurdle. Unlike its bromo and iodo analogs, this compound is substantially less reactive, requiring highly active and specialized catalytic systems to achieve efficient cross-coupling.[3]
The development of advanced transition-metal catalysis, particularly with palladium, has revolutionized the use of aryl chlorides.[4][5] These methods enable the precise and efficient formation of new carbon-nitrogen and carbon-carbon bonds under relatively mild conditions, unlocking the full synthetic potential of this otherwise inert substrate. This guide will explore the causality behind catalyst selection and reaction conditions, providing robust protocols for key transformations.
Foundational Principles of Palladium-Catalyzed Cross-Coupling
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is fundamental to understanding the protocols that follow.[6][7]
The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides due to the high C-Cl bond energy.[8]
-
Transmetalation (or Amine Coordination/Deprotonation): The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.[7] In amination reactions, the amine coordinates to the palladium, followed by deprotonation by a base.[9][10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst to continue the cycle.[3]
References
- 1. This compound | 3972-56-3 [chemicalbook.com]
- 2. CN102976885A - Synthesis method of 4-tert-butyl-1-chlorobenzene - Google Patents [patents.google.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. name-reaction.com [name-reaction.com]
The Strategic Role of 1-tert-Butyl-4-chlorobenzene in Fine-Tuning High-Performance Polymers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the synthesis of high-performance aromatic polymers such as poly(aryl ether sulfone)s (PAES) and poly(p-phenylene oxide) (PPO), precise control over molecular weight and end-group functionality is paramount to achieving desired material properties. This document elucidates the critical role of 1-tert-butyl-4-chlorobenzene as a monofunctional end-capping agent. By strategically introducing this molecule during polymerization, polymer chemists can effectively terminate chain growth, thereby controlling the average molecular weight and polydispersity of the resulting polymer. This control is essential for tailoring properties like solubility, melt viscosity, and mechanical toughness for applications ranging from advanced membrane technologies to high-temperature engineering plastics. This guide provides a detailed exploration of the underlying chemical principles, comprehensive experimental protocols, and characterization methodologies.
Introduction: The Imperative of Molecular Weight Control in Aromatic Polymers
High-performance polymers like poly(aryl ether sulfone)s are prized for their exceptional thermal stability, chemical resistance, and mechanical strength. These properties are intrinsically linked to their molecular weight and molecular weight distribution. Uncontrolled polymerization can lead to polymers with excessively high molecular weights, resulting in poor processability, or a broad molecular weight distribution, which can negatively impact mechanical performance.
The introduction of a monofunctional reactant, often termed an "end-capper" or "chain terminator," is a well-established strategy to regulate polymer chain length during step-growth polymerization. This compound serves as an effective end-capping agent in the synthesis of poly(aryl ether sulfone)s and related polyethers. Its single reactive site—the chloro group—participates in the nucleophilic aromatic substitution reaction that drives polymerization, but its incorporation halts further chain propagation at that end. The bulky tert-butyl group also imparts unique solubility characteristics to the final polymer.
Mechanistic Insight: The Role of this compound in Polycondensation
The synthesis of poly(aryl ether sulfone)s typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, a bisphenate salt (the nucleophile) attacks an activated aromatic dihalide (the electrophile), displacing the halide and forming an ether linkage.
This compound, being a monofunctional halide, competes with the difunctional halide monomer for reaction with the growing polymer chains, which possess phenoxide end groups. Once it reacts, the chain is "capped" with a non-reactive tert-butylphenyl group, preventing further propagation from that end.
DOT Script for the End-Capping Mechanism:
Caption: Mechanism of chain termination using this compound.
The molar ratio of the monofunctional reactant to the difunctional monomers is the primary determinant of the target molecular weight. By carefully controlling this ratio, a predictable average chain length can be achieved.
Experimental Protocol: Synthesis of Controlled Molecular Weight Poly(aryl ether sulfone) with this compound End-Capper
This protocol details the synthesis of a poly(aryl ether sulfone) using Bisphenol A and 4,4'-dichlorodiphenyl sulfone, with this compound as the end-capping agent to control the molecular weight.
Materials:
-
Bisphenol A (BPA)
-
4,4'-Dichlorodiphenyl sulfone (DCDPS)
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware.
Procedure:
-
Reactor Setup and Reagent Charging:
-
In a flame-dried three-necked flask under a nitrogen atmosphere, add Bisphenol A, 4,4'-dichlorodiphenyl sulfone, and a calculated amount of this compound. The molar amount of the end-capper determines the target molecular weight.
-
Add anhydrous potassium carbonate (a slight molar excess relative to Bisphenol A) and anhydrous N,N-dimethylacetamide (DMAc) to achieve a desired solids concentration (typically 20-30% w/v).
-
Add toluene as an azeotropic agent.
-
-
Azeotropic Dehydration:
-
Heat the reaction mixture to reflux (around 140-150 °C) with vigorous stirring. Water formed during the phenoxide formation will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Continue this process for 2-4 hours until no more water is collected, ensuring the formation of the anhydrous potassium bisphenate.
-
-
Polymerization:
-
After complete dehydration, slowly distill off the toluene to raise the reaction temperature to the polymerization temperature (typically 160-180 °C).
-
Maintain the polymerization at this temperature under a nitrogen blanket with continuous stirring. The reaction progress can be monitored by the increase in viscosity of the solution. The polymerization time can range from 6 to 24 hours, depending on the desired molecular weight and reaction temperature.
-
-
Polymer Isolation and Purification:
-
After the desired viscosity is reached, cool the reaction mixture to room temperature.
-
Dilute the viscous polymer solution with additional DMAc if necessary.
-
Precipitate the polymer by slowly pouring the solution into a vigorously stirred excess of methanol or a methanol/water mixture.
-
Filter the precipitated fibrous polymer and wash it thoroughly with deionized water to remove inorganic salts and residual solvent.
-
Further purify the polymer by boiling it in deionized water.
-
Dry the final polymer in a vacuum oven at 100-120 °C until a constant weight is achieved.
-
DOT Script for the Experimental Workflow:
Caption: Workflow for the synthesis of end-capped poly(aryl ether sulfone).
Data Presentation: Impact of End-Capper Concentration on Molecular Weight
The following table illustrates the theoretical relationship between the molar percentage of this compound (relative to the difunctional monomers) and the resulting number-average molecular weight (Mn) of the poly(aryl ether sulfone).
| End-Capper (mol %) | Target Mn ( g/mol ) | Typical Polydispersity Index (PDI) |
| 2.0 | ~25,000 | 2.0 - 2.5 |
| 1.5 | ~33,000 | 2.0 - 2.5 |
| 1.0 | ~50,000 | 2.0 - 2.5 |
| 0.5 | ~100,000 | 2.0 - 2.5 |
Note: These are theoretical values. Actual molecular weights may vary based on reaction conditions and monomer purity.
Characterization of End-Capped Polymers
5.1. Gel Permeation Chromatography (GPC): GPC is the primary technique used to determine the molecular weight (Mn and Mw) and polydispersity index (PDI) of the synthesized polymer. The effectiveness of the end-capping agent is confirmed by achieving a molecular weight close to the target value and a typical PDI for step-growth polymerization.
5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer and the incorporation of the 4-tert-butylphenyl end groups. The characteristic signals of the tert-butyl protons (a sharp singlet around 1.3 ppm in ¹H NMR) can be integrated against the signals from the polymer backbone to quantify the degree of end-capping.
5.3. Thermal Analysis (DSC and TGA):
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer. The Tg is influenced by the molecular weight, with lower molecular weight polymers generally exhibiting a lower Tg.
-
Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the polymer. The incorporation of the tert-butyl end groups should not significantly compromise the high thermal stability inherent to poly(aryl ether sulfone)s.
Conclusion
This compound is a valuable tool in the polymer chemist's arsenal for the synthesis of high-performance aromatic polymers. Its use as an end-capping agent provides a reliable method for controlling molecular weight, which in turn allows for the fine-tuning of material properties to meet the demands of specific applications. The protocols and characterization methods outlined in this document provide a solid foundation for researchers and scientists to effectively utilize this important monofunctional monomer.
Troubleshooting & Optimization
Technical Support Center: Chlorination of tert-Butylbenzene
Welcome to the technical support guide for the chlorination of tert-butylbenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we address common experimental challenges, provide in-depth troubleshooting guides, and explain the mechanistic underpinnings of side reactions to help you optimize your synthesis for yield and purity.
Frequently Asked Questions (FAQs)
Q1: I am performing a Lewis acid-catalyzed chlorination of tert-butylbenzene. What is the expected product distribution, and why is the para isomer the major product?
A: In the electrophilic aromatic chlorination of tert-butylbenzene, the tert-butyl group acts as an activating, ortho, para-directing group. This is due to a combination of inductive effects and carbon-carbon hyperconjugation, which donate electron density to the aromatic ring and stabilize the cationic intermediate (the arenium ion or sigma complex) formed during the substitution.[1][2]
However, the major product you should expect is 4-chloro-1-tert-butylbenzene (the para isomer). The formation of the ortho isomer (2-chloro-1-tert-butylbenzene) is significantly suppressed due to the large steric bulk of the tert-butyl group, which physically hinders the approach of the electrophile to the adjacent positions.[3] The product ratio is highly dependent on reaction conditions, but a typical outcome heavily favors the para product. For instance, in nitration, a related electrophilic substitution, the para/ortho ratio can be as high as 4:1 or more.[3]
Caption: Primary electrophilic substitution pathways for tert-butylbenzene.
Q2: My analysis shows significant amounts of dichlorinated products. How can I suppress this over-chlorination?
A: The formation of dichlorinated byproducts is a common issue known as polychlorination. It occurs because the initial product, monochloro-tert-butylbenzene, is still an activated ring system and can undergo a second chlorination reaction. The chlorine substituent is deactivating overall but is still an ortho, para-director.
Causality and Troubleshooting:
-
Stoichiometry: The most common cause is an excess of the chlorinating agent (e.g., Cl₂) relative to the tert-butylbenzene. The rate of the second chlorination becomes significant once a high concentration of the monochlorinated product has formed.
-
Solution: Use tert-butylbenzene in stoichiometric excess relative to the chlorinating agent. This increases the probability that the chlorinating agent will react with the starting material instead of the product. A 1.5:1 or 2:1 molar ratio of tert-butylbenzene to chlorine is a good starting point.
-
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can provide the necessary energy to overcome the activation barrier for the second substitution, even with correct stoichiometry.
-
Solution: Monitor the reaction progress closely using techniques like GC-MS or TLC. Quench the reaction as soon as the starting material is consumed to an acceptable level. Running the reaction at a lower temperature will also decrease the rate of the second chlorination more significantly than the first.
-
-
Catalyst Activity: A highly active Lewis acid catalyst (e.g., anhydrous AlCl₃) can aggressively promote polychlorination.
-
Solution: Consider using a milder Lewis acid, such as FeCl₃ or ZrCl₄, which can offer better selectivity for monosubstitution.[4]
-
Q3: I am observing byproducts with chlorine on the tert-butyl group itself. What is causing this side-chain chlorination and how do I prevent it?
A: This is a critical issue that arises from a shift in the reaction mechanism from electrophilic aromatic substitution to a free-radical chain reaction . These two mechanisms are governed by entirely different reaction conditions.
-
Electrophilic Aromatic Substitution (Desired): Occurs in the presence of a Lewis acid catalyst, typically in the dark, and involves the attack of the electron-rich aromatic ring on an electrophilic chlorine species (Cl⁺).[5]
-
Free-Radical Substitution (Undesired): Occurs on the alkyl side chain and is initiated by high energy, such as ultraviolet (UV) light or heat, or by the presence of radical initiators (e.g., peroxides).[6][7] In this mechanism, a chlorine radical (Cl•) abstracts a hydrogen atom from the tert-butyl group, initiating a chain reaction.
Troubleshooting Protocol:
-
Exclude UV Light: Ensure your reaction vessel is protected from light. Use an amber glass flask or wrap the apparatus in aluminum foil. This is the most critical step to prevent the initiation of the radical pathway.[5]
-
Avoid High Temperatures: While some heat may be needed, excessive temperatures can promote homolytic cleavage of the Cl-Cl bond, generating radicals.
-
Purify Reagents and Solvents: Ensure that your starting materials and solvents are free from peroxide contaminants, which can act as radical initiators.
-
Use a Lewis Acid Catalyst: The presence of a Lewis acid strongly favors the electrophilic pathway. Free-radical conditions are typically non-catalytic or use specific radical initiators.
Caption: Competing reaction mechanisms in the chlorination of tert-butylbenzene.
Q4: My reaction is producing chlorobenzene and other low molecular weight species. What is this dealkylation side reaction?
A: The formation of chlorobenzene indicates you are experiencing ipso substitution , a process where the electrophile attacks the ring carbon that already bears the tert-butyl substituent.[8] This pathway leads to the cleavage of the C-C bond and the elimination of the tert-butyl group as a stable tert-butyl cation.
Mechanism of Ipso Substitution and Dealkylation:
-
The electrophile (Cl⁺) attacks the "ipso" carbon (C1, the carbon attached to the tert-butyl group).
-
This forms an arenium ion intermediate where the positive charge is stabilized.
-
Instead of losing a proton (which is not present on that carbon), the intermediate eliminates the tert-butyl group as a tert-butyl cation ((CH₃)₃C⁺), which is a very stable tertiary carbocation.[9][10]
-
The aromaticity of the ring is restored, yielding chlorobenzene.
-
The released tert-butyl cation can then go on to alkylate another aromatic molecule in the reaction mixture (a Friedel-Crafts alkylation), leading to other byproducts like di-tert-butylbenzene.[11]
How to Mitigate Ipso Substitution:
-
Moderate Reaction Conditions: This side reaction is more prevalent under harsh conditions. Lowering the reaction temperature can help.
-
Choice of Catalyst: Highly acidic and reactive Lewis acids can promote the cleavage of the tert-butyl group. Switching to a milder catalyst may reduce the incidence of ipso attack.
-
Chlorinating Agent: Some chlorinating agents may have a higher propensity for ipso attack. Investigating alternatives to Cl₂/AlCl₃, such as N-chlorosuccinimide (NCS) with a suitable activator, might be beneficial.[12]
Troubleshooting Guide: Summary Table
| Observed Problem | Primary Cause(s) | Recommended Solutions & Preventative Measures |
| High levels of polychlorination | Incorrect stoichiometry (excess chlorinating agent); Prolonged reaction time/high temperature. | 1. Use a stoichiometric excess of tert-butylbenzene. 2. Monitor reaction closely and quench upon completion. 3. Lower the reaction temperature. 4. Use a milder Lewis acid catalyst (e.g., FeCl₃). |
| Side-chain chlorinated byproducts | Contamination from UV light; Presence of radical initiators; Excessively high temperatures. | 1. Conduct the reaction in complete darkness (wrap flask in foil). 2. Ensure solvents and reagents are peroxide-free. 3. Avoid unnecessary high temperatures. |
| Formation of chlorobenzene (dealkylation) | Ipso substitution at the C1 position. | 1. Lower the reaction temperature. 2. Employ a milder Lewis acid catalyst. 3. The tert-butyl group is a good leaving group; this is an inherent challenge.[9] |
| Low conversion / No reaction | Inactive catalyst (e.g., hydrated AlCl₃); Insufficient temperature. | 1. Use fresh, anhydrous Lewis acid catalyst. 2. Ensure the reaction system is completely dry (moisture deactivates the catalyst). 3. Gradually increase the temperature while monitoring for product formation. |
Experimental Protocol: Selective para-Chlorination of tert-Butylbenzene
This protocol is designed to maximize the yield of 4-chloro-1-tert-butylbenzene while minimizing side reactions.
Materials:
-
tert-Butylbenzene (freshly distilled)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Chlorine gas (Cl₂) or a suitable solvent saturated with chlorine
-
Anhydrous Dichloromethane (DCM) as solvent
-
Ice-water bath
-
Drying tube (CaCl₂)
-
Aqueous HCl (1M)
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube leading to a gas trap (e.g., a bubbler with NaOH solution). Wrap the entire apparatus in aluminum foil to exclude light.
-
Charging the Flask: Under an inert atmosphere (N₂ or Argon), charge the flask with tert-butylbenzene (1.5 equivalents) and anhydrous DCM.
-
Catalyst Addition: Cool the solution to 0°C using an ice-water bath. Add anhydrous AlCl₃ (0.05 equivalents) portion-wise, ensuring the temperature does not rise significantly. Stir the resulting slurry for 15 minutes.
-
Chlorination: Slowly bubble chlorine gas (1.0 equivalent) through the stirred solution via the gas inlet tube. Alternatively, add a pre-prepared saturated solution of chlorine in DCM dropwise. Maintain the reaction temperature between 0-5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C. Monitor the disappearance of tert-butylbenzene by GC or TLC (e.g., every 30 minutes).
-
Quenching: Once the starting material is consumed, quench the reaction by very slowly and carefully pouring the mixture over crushed ice containing concentrated HCl. Caution: This is highly exothermic and will release HCl gas.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by fractional distillation or flash column chromatography to isolate the 4-chloro-1-tert-butylbenzene.
Caption: Workflow for selective para-chlorination of tert-butylbenzene.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. [PDF] Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. | Semantic Scholar [semanticscholar.org]
- 5. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 6. Free radical addition reactions of benzene with hydrogen methylbenzene chlorination of side-chain with chlorine substitution in methyl group mechanism advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. cerritos.edu [cerritos.edu]
- 12. Some observations relating to substituent effects in halogenation. Part V. Reaction of t-butylbenzene with chlorine acetate in aqueous acetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 1-tert-Butyl-4-chlorobenzene
Welcome to the technical support center for the purification of 1-tert-Butyl-4-chlorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Introduction to Purification Challenges
This compound is a key building block in organic synthesis. Its purification, however, can be challenging due to the presence of structurally similar impurities, primarily constitutional isomers (ortho- and meta-isomers), unreacted starting materials, and polysubstituted byproducts. The choice of purification method is critical and depends on the scale of your experiment and the nature of the impurities present.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Question: I'm struggling to find a suitable solvent for the recrystallization of this compound. What should I do?
Answer:
Finding the ideal recrystallization solvent is crucial for obtaining high-purity crystals. The principle of "like dissolves like" is a good starting point. This compound is a nonpolar compound, so you should start with nonpolar organic solvents. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[1][2]
Step-by-Step Solvent Screening Protocol:
-
Start with single solvents: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Common choices include ethanol, methanol, hexane, and toluene.[3]
-
Consider solvent pairs: If a single solvent doesn't provide the desired solubility profile, a two-solvent system can be effective.[1] The first solvent should dissolve the compound well at all temperatures, while the second should be a poor solvent. The two solvents must be miscible.[4] A common approach for nonpolar compounds is to dissolve them in a good solvent (like ethanol or acetone) and then add a poor solvent (like water) dropwise at the boiling point until the solution becomes cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly.
-
Evaluate crystal formation: The ideal solvent or solvent system will result in the formation of well-defined crystals upon cooling, leaving the impurities dissolved in the mother liquor.
Question: My recrystallized this compound still shows the presence of ortho- and meta-isomers in the GC-MS analysis. Why is this happening and how can I improve the purity?
Answer:
Co-crystallization of isomers is a common problem, especially when they are present in significant quantities. The similar structures of the ortho-, meta-, and para-isomers of tert-butyl-chlorobenzene allow them to fit into the same crystal lattice, reducing the effectiveness of recrystallization alone for complete separation.
Troubleshooting Steps:
-
Multiple Recrystallizations: A single recrystallization may not be sufficient. Performing a second or even a third recrystallization can significantly improve purity, although it will lead to a lower overall yield.
-
Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Combine with another technique: For very high purity requirements, it may be necessary to combine recrystallization with another technique like column chromatography or fractional distillation to remove the bulk of the isomeric impurities before the final crystallization step.
Distillation Difficulties
Question: Can I use distillation to separate this compound from its isomers? What are the key considerations?
Answer:
Yes, fractional distillation can be used to separate isomers based on differences in their boiling points.[5] However, the success of this technique depends on the boiling point difference between the isomers. Isomers with very close boiling points are difficult to separate efficiently.
Key Considerations for Fractional Distillation:
-
Boiling Points: this compound has a boiling point of 211°C at 760 mmHg.[6] While the exact boiling points of the ortho- and meta-isomers may not be readily available, they are expected to be close to that of the para-isomer.
-
Fractionating Column: A highly efficient fractionating column (e.g., a Vigreux or packed column) is essential to achieve good separation of compounds with close boiling points.
-
Reflux Ratio: A high reflux ratio (the ratio of the amount of condensate returned to the column to the amount of condensate collected as distillate) will improve separation but will also increase the distillation time.
-
Vacuum Distillation: To prevent potential decomposition at high temperatures, performing the distillation under reduced pressure (vacuum distillation) is advisable. This will lower the boiling points of the compounds.
Chromatographic Complications
Question: My sample is still impure after recrystallization and distillation. Can I use column chromatography for final purification?
Answer:
Yes, column chromatography is an excellent technique for separating compounds with similar polarities, such as isomers.[7]
Recommended Column Chromatography Protocol:
-
Stationary Phase: Silica gel is the most common stationary phase for the separation of nonpolar to moderately polar organic compounds.[7]
-
Mobile Phase (Eluent): A nonpolar solvent system is required. A mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane is a good starting point. The optimal ratio can be determined by thin-layer chromatography (TLC) analysis. A common starting point is a 95:5 or 90:10 mixture of hexane:ethyl acetate.
-
Elution: The isomers will travel down the column at slightly different rates, allowing for their separation. The para-isomer is generally the least polar and will elute first.
-
Fraction Collection: Collect small fractions and analyze them by TLC or GC-MS to identify the pure fractions of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: The most common impurities arise from the synthesis process, which is typically the Friedel-Crafts alkylation of chlorobenzene. These impurities include:
-
Constitutional Isomers: 1-tert-Butyl-2-chlorobenzene (ortho-isomer) and 1-tert-Butyl-3-chlorobenzene (meta-isomer).[8]
-
Unreacted Starting Materials: Chlorobenzene and tert-butyl chloride.[8]
-
Polysubstituted Byproducts: Di-tert-butyl-chlorobenzene isomers can form due to further alkylation of the product.[8]
-
Catalyst Residues: Residual Lewis acid catalyst (e.g., aluminum chloride) may be present.
Q2: What are the key physical properties of pure this compound?
A2:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃Cl |
| Molecular Weight | 168.66 g/mol [9] |
| Appearance | White to colorless solid or liquid[6] |
| Melting Point | 36 °C[6] |
| Boiling Point | 211 °C at 760 mmHg[6] |
| Solubility | Insoluble in water, soluble in common organic solvents like ethanol and ether.[10][11] |
Q3: How can I confirm the purity of my this compound sample?
A3: Several analytical techniques can be used to assess the purity of your sample:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for identifying and quantifying volatile impurities, including isomers.[8] A typical GC column for this analysis would be a DB-5MS or equivalent.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities. The ¹H NMR spectrum of pure this compound is highly characteristic due to its symmetry.[8]
-
Melting Point Analysis: A sharp melting point close to the literature value (36 °C) is a good indicator of high purity. Impurities will typically broaden the melting point range and depress the melting point.
Q4: What are the safety precautions for handling this compound during purification?
A4: this compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[10]
Visualizing Purification Workflows
The following diagrams illustrate the logical flow of the purification strategies discussed.
Caption: A typical workflow for the purification of this compound by recrystallization.
Caption: A decision tree for selecting the appropriate purification strategy for this compound.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Home Page [chem.ualberta.ca]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 1-(tert-Butyl)-4-chlorobenzene | 3972-56-3 [sigmaaldrich.com]
- 7. columbia.edu [columbia.edu]
- 8. This compound | 3972-56-3 | Benchchem [benchchem.com]
- 9. m-Tert-butyl chlorobenzene | C10H13Cl | CID 138088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Chloromethyl-4-Tert-Butylbenzene | Properties, Uses, Safety, Supplier China – Expert Chemical Information [chlorobenzene.ltd]
- 11. tert-Butylbenzene - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Temperature for 1-tert-Butyl-4-chlorobenzene Reactions
Welcome to the technical support guide for optimizing reactions involving 1-tert-Butyl-4-chlorobenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this sterically hindered aryl chloride. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
The unique structure of this compound, featuring a bulky tert-butyl group and a relatively inert chloro-substituent, presents specific challenges in achieving optimal reaction conditions. The tert-butyl group exerts significant steric hindrance, which can impede the approach of reagents and catalysts to the aromatic ring.[1][2] Concurrently, the strength of the C-Cl bond often necessitates higher activation energy compared to aryl bromides or iodides, making temperature a critical and sensitive parameter to control.[3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions encountered during reactions with this compound, categorized by reaction type.
Part 1: General Temperature Optimization Principles
Q1: My reaction with this compound is not proceeding at room temperature. Is simply increasing the heat the best first step?
A: While increasing temperature is a common strategy to overcome activation energy barriers, it should be done systematically. For this compound, sluggishness at lower temperatures is often due to two factors: the high dissociation energy of the C-Cl bond and the steric hindrance from the tert-butyl group.[1][2] A modest increase in temperature can significantly enhance the rate of key steps like oxidative addition in cross-coupling reactions.[4]
However, excessive heat can be detrimental, leading to:
-
Catalyst Decomposition: Many palladium catalysts, especially those with phosphine ligands, can decompose at high temperatures.[5]
-
Side Reactions: Increased temperatures can promote undesired pathways such as hydrodechlorination (loss of the chlorine atom) or protodeborylation (in Suzuki couplings).[6][7]
-
Reduced Selectivity: In reactions like Friedel-Crafts, higher temperatures can lead to a less favorable isomer distribution or dealkylation.[8][9]
Recommendation: Instead of a single, large temperature jump, perform a temperature screening experiment. Set up small-scale parallel reactions at intervals (e.g., 60 °C, 80 °C, 100 °C) to identify the optimal balance between reaction rate and product purity.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig)
Q2: I am seeing low conversion in my Suzuki-Miyaura coupling of this compound. What is the interplay between temperature and ligand choice?
A: This is a classic challenge. The inertness of the aryl chloride and steric bulk near the reaction site make the oxidative addition of the palladium catalyst into the C-Cl bond the rate-limiting step. Temperature and ligand choice are critically linked to overcoming this hurdle.
-
Ligand's Role: For sterically hindered aryl chlorides, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are essential.[1] These ligands promote the formation of a highly reactive, low-coordinate Pd(0) species that can more readily undergo oxidative addition. They also stabilize the palladium center throughout the catalytic cycle.[10]
-
Temperature's Role: Heat provides the necessary energy for this difficult oxidative addition step. Even with an optimal ligand, many Suzuki couplings with aryl chlorides require temperatures between 80-120 °C to achieve a reasonable rate.[4]
Troubleshooting Steps:
-
Verify Ligand Choice: Ensure you are using a ligand known to be effective for aryl chlorides. Using a less bulky ligand like triphenylphosphine will likely result in failure, regardless of the temperature.
-
Incremental Temperature Increase: If conversion is low at 80 °C, increase the temperature to 100 °C and monitor the reaction.
-
Consider Catalyst Pre-activation: Sometimes, pre-heating the catalyst, ligand, and base in the solvent for a short period before adding the substrates can generate the active catalytic species more efficiently.
Q3: In my Buchwald-Hartwig amination, I'm observing significant hydrodechlorination, resulting in tert-butylbenzene as a major byproduct. How can I suppress this by adjusting the temperature?
A: Hydrodechlorination is a common side reaction in high-temperature, palladium-catalyzed reactions, particularly with electron-rich aryl chlorides and strong bases.[3][11] The reaction temperature directly influences the rate of this undesired pathway.
Causality: The mechanism for hydrodechlorination can involve β-hydride elimination from alkoxide bases or reactions involving trace water or alcohol as a hydride source. These processes become more competitive at higher temperatures.
Troubleshooting Strategy:
-
Lower the Temperature: This is the most direct way to reduce the rate of hydrodechlorination. Try reducing the temperature by 15-20 °C. This may slow the desired amination, so a longer reaction time might be necessary.
-
Optimize Base and Solvent: Strong alkoxide bases like NaOtBu can sometimes promote side reactions. Consider a weaker base like Cs₂CO₃ or K₃PO₄, though this may require a higher temperature to maintain reactivity. Ensure your solvent is anhydrous.
-
Ligand Selection: The choice of ligand can also influence the relative rates of reductive elimination (forming the desired C-N bond) versus side reactions. Refer to literature for ligands that have shown high selectivity for C-N coupling with aryl chlorides.[11][12]
Part 3: Friedel-Crafts Reactions
Q4: I am performing a Friedel-Crafts alkylation on chlorobenzene with tert-butyl chloride. How does temperature affect my yield and the isomeric purity of the this compound product?
A: In the Friedel-Crafts alkylation of chlorobenzene, temperature is a key parameter for controlling both reactivity and selectivity.[13][14]
-
Effect on Rate: The reaction requires a Lewis acid catalyst (e.g., AlCl₃) to generate the tert-butyl carbocation electrophile.[15] This process has an activation energy, and very low temperatures may lead to an impractically slow reaction.
-
Effect on Selectivity: The chlorine atom is an ortho-, para-director. However, the extreme steric bulk of the incoming tert-butyl group heavily disfavors ortho-substitution.[2] This makes the reaction highly selective for the para-isomer. While this selectivity is inherently high, very high temperatures can sometimes lead to slight increases in other isomers or side products.
-
Risk of Side Reactions: The most significant impact of excessive temperature is the promotion of side reactions. Friedel-Crafts alkylations are reversible, and at high temperatures, the product can undergo dealkylation or isomerization.[8] Polyalkylation can also occur, though it is somewhat mitigated by the deactivating nature of the chlorine substituent.
Recommended Temperature Range: A controlled temperature, often between 0 °C and room temperature, is typically optimal. This provides enough energy for the reaction to proceed efficiently while minimizing the risk of dealkylation and other side reactions.[14][15]
Experimental Protocols & Data
Protocol: Temperature Screening for Suzuki-Miyaura Coupling
This protocol outlines a parallel screening approach to identify the optimal temperature for a given reaction.
-
Preparation: In a glovebox, prepare a stock solution containing the solvent (e.g., Dioxane/Water), base (e.g., K₃PO₄), and the boronic acid coupling partner.
-
Reaction Setup:
-
Arrange five microwave vials, each with a stir bar.
-
To each vial, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add this compound (1 equiv) to each vial.
-
Dispense an equal volume of the stock solution into each vial.
-
Securely cap the vials.
-
-
Execution:
-
Place the vials in separate wells of a temperature-controlled reaction block or in separate oil baths.
-
Set the temperatures for the reactions (e.g., Vial 1: 60°C, Vial 2: 75°C, Vial 3: 90°C, Vial 4: 105°C, Vial 5: 120°C).
-
Run the reactions for a set time (e.g., 4 hours).
-
-
Analysis:
-
After cooling, take a small aliquot from each reaction mixture.
-
Dilute the aliquots and analyze by GC-MS or LC-MS to determine the conversion to product and the formation of any byproducts (e.g., tert-butylbenzene from hydrodechlorination).
-
Data Summary: Typical Starting Conditions
The following table provides recommended starting points for temperature optimization in common reactions.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Starting Temp. (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 80 - 110[4] |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.5) | Dioxane or Toluene | 90 - 120[16][17][18] |
| Friedel-Crafts Alkylation | AlCl₃ (stoichiometric) | N/A | N/A | Chlorobenzene (reagent/solvent) | 0 - 25[13][14] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues when optimizing temperature.
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. This compound | 3972-56-3 | Benchchem [benchchem.com]
- 14. CN102976885A - Synthesis method of 4-tert-butyl-1-chlorobenzene - Google Patents [patents.google.com]
- 15. cerritos.edu [cerritos.edu]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Friedel-Crafts Reactions of Chlorobenzene
Welcome to the Technical Support Center dedicated to navigating the complexities of Friedel-Crafts reactions with chlorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies, troubleshoot challenging reactions, and understand the nuances of catalyst selection for this deactivated aromatic substrate.
Chlorobenzene presents a unique challenge in electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atom, which deactivates the aromatic ring.[1][2][3] This guide provides in-depth, field-proven insights to overcome these hurdles, ensuring successful and efficient reactions.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the Friedel-Crafts reaction of chlorobenzene.
Q1: Why is my Friedel-Crafts reaction with chlorobenzene failing or giving a very low yield?
A1: Low or no yield in the Friedel-Crafts reaction of chlorobenzene is a common issue primarily due to the deactivation of the aromatic ring by the electron-withdrawing chlorine atom.[1][2][3] This deactivation makes the ring less nucleophilic and therefore less reactive towards the electrophile. Other contributing factors can include catalyst inactivity due to moisture, insufficient catalyst loading, or sub-optimal reaction conditions.[1][2]
Q2: Can I use standard Lewis acids like AlCl₃ for the Friedel-Crafts reaction of chlorobenzene?
A2: Yes, traditional Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) can be used for the Friedel-Crafts reaction of chlorobenzene.[4][5] However, due to the deactivated nature of the substrate, more forcing conditions such as higher temperatures and stoichiometric or even excess amounts of the catalyst are often necessary.[1][6] It is crucial to use anhydrous AlCl₃ as it is highly sensitive to moisture, which can lead to its deactivation.[1][2][7]
Q3: What is the expected regioselectivity for the Friedel-Crafts reaction of chlorobenzene?
A3: The chlorine atom is an ortho-, para- director. Therefore, the Friedel-Crafts reaction of chlorobenzene will typically yield a mixture of ortho and para substituted products.[8][9] The para isomer is usually the major product due to reduced steric hindrance.[8][9]
Q4: Are there greener or more sustainable catalyst alternatives to AlCl₃?
A4: Yes, there is a growing interest in developing more environmentally friendly catalytic systems. Heterogeneous catalysts, such as zeolites, metal oxides (e.g., ZnO), and supported Lewis acids, offer advantages like easier separation, reusability, and reduced waste generation.[10][11][12][13] For instance, zinc oxide (ZnO) has been reported as an efficient and reusable catalyst for the acylation of chlorobenzene under solvent-free conditions.[11]
Troubleshooting Guides
This section provides detailed troubleshooting advice for specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Low yields are a significant hurdle in the Friedel-Crafts reaction of chlorobenzene. The following guide will help you systematically troubleshoot and optimize your reaction.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low yields.
Detailed Troubleshooting Steps:
-
Catalyst Inactivity:
-
Problem: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[1][2] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly opened or purified reagents. Handle the catalyst in a glovebox or under a stream of inert gas.
-
-
Insufficient Catalyst:
-
Sub-optimal Reaction Temperature:
-
Problem: The deactivated nature of chlorobenzene often requires higher activation energy to react.
-
Solution: While some reactions proceed at room temperature, heating may be necessary. Monitor the reaction for potential side product formation at elevated temperatures.
-
-
Poor Quality Reagents:
-
Problem: Impurities in chlorobenzene, the alkylating/acylating agent, or the solvent can interfere with the reaction.
-
Solution: Use freshly distilled or high-purity reagents.
-
Issue 2: Polyalkylation in Friedel-Crafts Alkylation
While less common with deactivated substrates, polyalkylation can still occur.
Controlling Polyalkylation:
-
Problem: The initial alkylation product can be more reactive than the starting material, leading to the addition of multiple alkyl groups.[5][14]
-
Solution: Use a large excess of chlorobenzene relative to the alkylating agent. This increases the probability of the electrophile reacting with the starting material rather than the mono-alkylated product.
Issue 3: Catalyst Selection for Improved Performance
The choice of catalyst is critical for a successful reaction with chlorobenzene.
Catalyst Comparison Table:
| Catalyst Type | Examples | Advantages | Disadvantages |
| Traditional Lewis Acids | AlCl₃, FeCl₃[4][5] | High reactivity, readily available. | Moisture sensitive, often require stoichiometric amounts, corrosive, generate hazardous waste.[1][2][15] |
| Solid Acid Catalysts | Zeolites (e.g., HZSM-5), Montmorillonite clays[10][12] | Reusable, environmentally friendly, easy to separate from the reaction mixture.[12][13] | May have lower activity than traditional Lewis acids, requiring higher temperatures. |
| Metal Oxides | ZnO[11] | Reusable, can be used in solvent-free conditions, economical.[11] | Activity may vary depending on the specific metal oxide and reaction conditions. |
| Triflate Catalysts | Hafnium triflate (Hf(OTf)₄)[11] | High activity, can be used in catalytic amounts. | Higher cost compared to traditional Lewis acids. |
Catalyst Activation and Reaction Mechanism
The following diagram illustrates the general mechanism for a Friedel-Crafts acylation using AlCl₃.
Caption: General mechanism of Friedel-Crafts acylation.
Experimental Protocols
General Procedure for Friedel-Crafts Acylation of Chlorobenzene with AlCl₃
-
Safety Note: This reaction should be performed in a well-ventilated fume hood. AlCl₃ is corrosive and reacts violently with water.
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere and trap evolved HCl).
-
Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 equivalents) and an anhydrous solvent (e.g., dichloromethane or carbon disulfide).
-
Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride, 1.0 equivalent) to the stirred suspension via the dropping funnel.
-
Substrate Addition: Add chlorobenzene (1.0 equivalent) dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: Allow the reaction to stir at room temperature or heat to reflux as required. Monitor the reaction progress by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to 0 °C and slowly quench by pouring it over crushed ice and concentrated HCl. This will hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Explain Friedel-Crafts reaction with equation by taking chlorobenzene as .. [askfilo.com]
- 4. Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE [vedantu.com]
- 5. quora.com [quora.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistryjournals.net [chemistryjournals.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. byjus.com [byjus.com]
- 15. gctlc.org [gctlc.org]
Technical Support Center: Minimizing Byproduct Formation in 1-tert-Butyl-4-chlorobenzene Synthesis
Welcome to the technical support center for the synthesis of 1-tert-Butyl-4-chlorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common electrophilic aromatic substitution and troubleshoot byproduct formation. Here, we delve into the causality behind experimental choices to empower you with a robust understanding of the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound and what are the common byproducts?
The most prevalent and industrially significant method for synthesizing this compound is the Friedel-Crafts alkylation of chlorobenzene. This reaction typically uses an alkylating agent like tert-butyl chloride or tert-butanol and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1][2][3] The reaction proceeds via an electrophilic aromatic substitution mechanism where a tert-butyl carbocation is generated and subsequently attacks the chlorobenzene ring.[4]
Common byproducts that researchers may encounter include:
-
Isomeric Products: 1-tert-Butyl-2-chlorobenzene (ortho isomer) and 1-tert-Butyl-3-chlorobenzene (meta isomer).[5]
-
Polyalkylated Products: Primarily di-tert-butyl-chlorobenzene.[6]
-
Unreacted Starting Materials: Residual chlorobenzene and tert-butyl chloride.
Q2: Why is the para isomer (this compound) the major product?
The chlorine atom on the chlorobenzene ring is an ortho-, para-directing group. While it deactivates the ring towards electrophilic substitution compared to benzene, it directs the incoming electrophile (the tert-butyl carbocation) to the ortho and para positions. The para position is sterically less hindered than the two ortho positions, which are adjacent to the chlorine atom. This steric hindrance makes the formation of the para isomer more favorable.
Q3: What role does the Lewis acid catalyst play in this reaction?
The Lewis acid catalyst, typically AlCl₃, is crucial for generating the highly electrophilic tert-butyl carbocation from the alkylating agent (e.g., tert-butyl chloride).[2][4] The aluminum atom in AlCl₃ has a vacant p-orbital, making it an excellent electron pair acceptor (a Lewis acid).[4] It interacts with the chlorine atom of tert-butyl chloride, weakening the C-Cl bond and facilitating the formation of the tert-butyl carbocation and the [AlCl₄]⁻ complex.[4] This carbocation is the active electrophile that attacks the aromatic ring.[2][4] Some research also suggests that the Lewis acid can interact with the aromatic ring, activating it for the reaction.[7]
Q4: Can I use other alkylating agents besides tert-butyl chloride?
Yes, other sources of the tert-butyl group can be used. For instance, tert-butanol can be employed, often in the presence of a strong acid like sulfuric acid or a Lewis acid.[8] Alkenes, such as isobutylene, can also serve as the alkylating agent in the presence of a suitable acid catalyst.[9]
Troubleshooting Guides
This section provides detailed guidance on how to address specific issues you might encounter during the synthesis of this compound.
Issue 1: High Levels of Isomeric Byproducts (Ortho and Meta Isomers)
The formation of ortho and meta isomers can complicate purification and reduce the yield of the desired para product.
Root Cause Analysis and Mitigation Strategies:
| Factor | Causality | Recommended Action |
| Reaction Temperature | Higher temperatures can provide enough energy to overcome the steric hindrance at the ortho position, leading to an increased proportion of the ortho isomer.[10] Furthermore, at higher temperatures, the reaction can become thermodynamically controlled, potentially favoring the formation of the more stable meta isomer through isomerization.[11] | Maintain a low reaction temperature (e.g., 0-10°C) to favor the kinetically controlled para product.[12] |
| Catalyst Activity | A highly active catalyst can increase the rate of reaction at all positions, including the less favored ortho and meta positions. | Consider using a milder Lewis acid catalyst or reducing the catalyst loading. |
| Mixing and Addition Rate | Poor mixing or rapid addition of the alkylating agent can create localized areas of high concentration, potentially leading to less selective reactions. | Ensure efficient stirring and add the alkylating agent dropwise to maintain a low concentration throughout the reaction. |
Issue 2: Excessive Formation of Polyalkylated Byproducts (Di-tert-butyl-chlorobenzene)
Polyalkylation is a common side reaction in Friedel-Crafts alkylations because the product, this compound, is more reactive than the starting material, chlorobenzene.[3][6] The electron-donating tert-butyl group activates the aromatic ring, making it more susceptible to further alkylation.[6]
Root Cause Analysis and Mitigation Strategies:
| Factor | Causality | Recommended Action |
| Stoichiometry | A high molar ratio of the alkylating agent to chlorobenzene increases the probability of the product reacting further. | Use a significant molar excess of chlorobenzene relative to the alkylating agent (e.g., a 5:1 ratio or higher).[6] This ensures that the electrophile is more likely to encounter a molecule of the less reactive starting material. |
| Reaction Time | Longer reaction times can allow for the slower polyalkylation reaction to proceed to a greater extent. | Monitor the reaction progress using techniques like GC or TLC and quench the reaction once the desired level of conversion of the starting material is reached. |
| Catalyst Concentration | A high concentration of a highly active Lewis acid can promote polyalkylation. | Use the minimum effective amount of the catalyst. |
Issue 3: Low or No Conversion of Starting Materials
Failure to form the desired product can be frustrating. The following points can help diagnose the issue.
Root Cause Analysis and Mitigation Strategies:
| Factor | Causality | Recommended Action |
| Catalyst Deactivation | Lewis acids like AlCl₃ are extremely sensitive to moisture.[13] Any water present in the reagents or glassware will react with the catalyst, rendering it inactive. | Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[13] |
| Insufficient Catalyst | An inadequate amount of catalyst will not generate enough of the electrophile to drive the reaction forward. | Use a sufficient catalytic amount of a fresh, active Lewis acid. |
| Low Reaction Temperature | While low temperatures are good for selectivity, a temperature that is too low may not provide enough activation energy for the reaction to proceed at a reasonable rate. | If the reaction is sluggish at a very low temperature, consider slowly allowing it to warm to a slightly higher temperature while monitoring for byproduct formation. |
| Deactivated Aromatic Ring | Friedel-Crafts alkylations are generally not successful on aromatic rings with strongly deactivating substituents.[6] While chlorine is deactivating, the reaction still proceeds. However, if other strongly deactivating groups are present, the reaction may fail. | This is not typically an issue with chlorobenzene itself, but it's a critical consideration for other substituted aromatic compounds. |
Visualizing the Reaction and Byproduct Pathways
The following diagram illustrates the main reaction pathway and the formation of common byproducts.
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues.
Caption: A decision tree for troubleshooting byproduct formation.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a standard laboratory procedure for the Friedel-Crafts alkylation of chlorobenzene.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous chlorobenzene
-
tert-Butyl chloride
-
Anhydrous dichloromethane (DCM) as solvent (optional)
-
Ice bath
-
Dilute hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride).
-
In the reaction flask, add anhydrous chlorobenzene. If using a solvent, add anhydrous DCM.
-
Cool the flask in an ice bath to 0°C.
-
Carefully and in portions, add anhydrous aluminum chloride to the stirred chlorobenzene.
-
Slowly add tert-butyl chloride dropwise from the dropping funnel to the reaction mixture over 30-60 minutes, maintaining the temperature between 0-10°C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure.
References
- 1. 10.8. Reaction: Alkylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 2. mt.com [mt.com]
- 3. cerritos.edu [cerritos.edu]
- 4. youtube.com [youtube.com]
- 5. m-Tert-butyl chlorobenzene | C10H13Cl | CID 138088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. scribd.com [scribd.com]
Troubleshooting Guide for Suzuki Coupling with 1-tert-Butyl-4-chlorobenzene
<Technical Support Center
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 1-tert-Butyl-4-chlorobenzene. This particular substrate presents a unique set of challenges due to the steric hindrance of the tert-butyl group and the lower reactivity of the aryl chloride.[1] This guide provides in-depth, question-and-answer-based troubleshooting, grounded in mechanistic principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Reaction Setup & General Issues
Q1: My Suzuki coupling reaction with this compound is not proceeding at all. What are the most critical initial parameters to check?
A: When a reaction fails to initiate, it's crucial to revisit the foundational components of the Suzuki coupling.[2] The lack of reactivity with an electron-rich, sterically hindered aryl chloride like this compound often points to issues with catalyst activation or the challenging oxidative addition step.[1][3][4]
-
Catalyst System: Are you using a catalyst system appropriate for a deactivated aryl chloride? Standard catalysts like Pd(PPh₃)₄ may not be effective.[5] You need a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand.[6]
-
Inert Atmosphere: Did you thoroughly degas your solvent and reaction mixture? Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[7] Ensure your reaction is set up under a robust inert atmosphere (Argon or Nitrogen).
-
Reagent Quality: Are your reagents pure and dry? Water content can affect the base and the stability of the boronic acid. The purity of the palladium catalyst and ligand is also paramount.
-
Stirring: For biphasic reactions, vigorous stirring is essential to ensure proper mixing and maximize the interaction between the organic and aqueous phases.[7]
Q2: I'm observing a significant amount of homocoupling of my boronic acid. What causes this and how can I minimize it?
A: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction, often exacerbated by the presence of oxygen.[8] This occurs when two molecules of the boronic acid couple with each other, catalyzed by the palladium species.
To mitigate homocoupling:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent and the reaction vessel are thoroughly deoxygenated before adding the catalyst. Techniques like freeze-pump-thaw cycles or sparging with an inert gas are highly effective.
-
Use a Slight Excess of the Aryl Halide: Stoichiometry can play a role. Using a slight excess of the this compound (e.g., 1.1 equivalents) can favor the cross-coupling pathway.
-
Controlled Catalyst Addition: Adding the palladium catalyst last to the fully assembled and deoxygenated reaction mixture can help minimize side reactions that might occur before the cross-coupling commences.
Catalyst & Ligand Selection
Q3: The standard Pd(PPh₃)₄ catalyst isn't working for my reaction. What catalyst and ligand combination is recommended for a sterically hindered aryl chloride?
A: The oxidative addition of an electron-rich and sterically hindered aryl chloride to a Pd(0) center is often the rate-determining step in the Suzuki-Miyaura coupling.[1] To overcome this high activation barrier, a catalyst system with enhanced reactivity is required.
Bulky and electron-rich phosphine ligands are essential for promoting the oxidative addition of aryl chlorides.[6][9] These ligands stabilize the monoligated Pd(0) species, which is highly reactive.
Recommended Catalyst Systems:
| Palladium Source | Ligand | Key Characteristics |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos | Highly active for sterically hindered and electron-rich aryl chlorides.[10] |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos | Another excellent choice for challenging aryl chlorides, known for its bulk and electron-donating ability.[6][11] |
| Pd(OAc)₂ | P(t-Bu)₃ | A highly electron-rich and bulky phosphine that can be effective for this type of transformation. |
| PEPPSI™-IPr | N/A | This is a pre-catalyst containing a palladium-N-heterocyclic carbene (NHC) complex, known for its high activity with aryl chlorides.[12] |
dot
Caption: Suzuki Coupling Catalytic Cycle
Boronic Acid/Ester Choice
Q4: I'm experiencing decomposition of my boronic acid (protodeboronation). Should I use a boronic ester instead?
A: Yes, protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction, especially with electron-rich boronic acids under basic conditions.[7][13] Boronic esters, particularly pinacol esters, are generally more stable and less prone to this side reaction.[14][15]
| Reagent | Reactivity | Stability |
| Boronic Acid | Generally higher, leading to faster reaction times.[14][15][16] | Lower, susceptible to protodeboronation and oxidation.[14][15][17] |
| Boronic Ester | Generally lower, may require longer reaction times or higher temperatures.[14] | Higher, more stable to storage and reaction conditions.[14][15][18] |
While boronic esters are more stable, they are also less reactive.[14] It's widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the Suzuki coupling.[14] However, direct transmetalation from the ester is also possible.[14] If you are still facing issues with the ester, using a slight excess (1.2-1.5 equivalents) can help drive the reaction to completion.
Base & Solvent Selection
Q5: What is the optimal base and solvent for the Suzuki coupling of this compound?
A: The choice of base and solvent is critical and interdependent. For a challenging substrate like this compound, a stronger base is often required to facilitate the transmetalation step.[1]
Recommended Bases:
-
K₃PO₄ (Potassium Phosphate): A strong, non-nucleophilic base that is often effective for difficult couplings.[19]
-
Cs₂CO₃ (Cesium Carbonate): Another strong base that can promote challenging couplings.[19]
-
K₂CO₃ (Potassium Carbonate): A commonly used base, but may be less effective for this specific substrate compared to stronger bases.[19]
-
NaOt-Bu (Sodium tert-butoxide): A very strong base that can be effective but may also promote side reactions.[19]
Recommended Solvents:
-
Toluene or Dioxane with Water: A mixture of an organic solvent with water is standard for Suzuki couplings.[2][13] The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[20]
-
n-Butanol/Water: This solvent system can be effective for the coupling of aryl chlorides.[21][22]
-
Polar Aprotic Solvents (e.g., DMF, DMAc): In some cases, these solvents can be beneficial, but their effects can be complex and system-dependent.[13][23] They have been shown to be useful for couplings with aryl chlorides.[24]
dot
Caption: Troubleshooting Workflow
Side Reactions
Q6: I am observing a byproduct that corresponds to the reduction of this compound to tert-Butylbenzene (hydrodehalogenation). What is causing this?
A: Hydrodehalogenation is a known side reaction in Suzuki couplings where the aryl halide is reduced to the corresponding arene.[2] This can occur through a couple of pathways, often involving a palladium-hydride species. This can sometimes be promoted by certain bases or impurities in the reaction mixture.
To minimize hydrodehalogenation:
-
Choice of Base: Amine bases can sometimes be a source of hydride, so switching to an inorganic base like K₃PO₄ or Cs₂CO₃ may be beneficial.[2]
-
Solvent Purity: Ensure your solvent is free of peroxides and other potential reducing agents.
-
Ligand Choice: The use of bulky, electron-rich ligands that promote rapid reductive elimination of the desired product can help to outcompete the hydrodehalogenation pathway.
Q7: Is it possible to have a competing Buchwald-Hartwig amination if my boronic acid coupling partner contains an amine group?
A: While the conditions for Suzuki-Miyaura and Buchwald-Hartwig amination can be similar (palladium catalyst, base, organic solvent), significant C-N bond formation as a side reaction in a Suzuki coupling is generally not a major concern unless the conditions are specifically optimized for amination.[5][19] The Suzuki coupling is typically favored. However, if your substrate is an aniline derivative, self-coupling via a Buchwald-Hartwig type reaction is a possibility, though the electron-withdrawing nature of a nitro group can deactivate the amine towards this.[5] If you are concerned about this, protecting the amine group prior to the Suzuki coupling is a viable strategy.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol is a good starting point and can be optimized further.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired boronic acid or boronic ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene:Water 4:1, 5 mL) via syringe.
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) and dissolve in a small amount of the degassed organic solvent. Add this catalyst solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the required time (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol | CoLab [colab.ws]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
degradation pathways of 1-tert-Butyl-4-chlorobenzene under acidic conditions
Technical Support Center: Degradation of 1-tert-Butyl-4-chlorobenzene
Welcome to the technical support center for researchers studying the degradation of this compound. This guide is designed to provide in-depth scientific insights, practical experimental guidance, and robust troubleshooting strategies. We move beyond simple protocols to explain the underlying chemical principles, ensuring your experiments are both successful and well-understood.
Part 1: Core Principles & Key Mechanisms
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under acidic conditions?
The principal degradation pathway is an acid-catalyzed dealkylation reaction. This process is essentially the reverse of a Friedel-Crafts alkylation reaction.[1][2] Under strong acidic conditions, the aromatic ring is protonated, which facilitates the cleavage of the bond between the benzene ring and the tertiary butyl group. The tert-butyl group departs as a highly stable tertiary carbocation, leaving behind chlorobenzene as the primary degradation product.
Q2: What are the expected products and byproducts of this degradation?
-
Primary Product: Chlorobenzene.
-
Co-Product: The tert-butyl carbocation ((CH₃)₃C⁺). This cation is highly reactive and will typically undergo one of two subsequent reactions depending on the medium:
-
Elimination: It can lose a proton to form isobutylene (2-methylpropene).
-
Substitution: It can react with any available nucleophile in the solution (e.g., water, if present, to form tert-butanol).[3]
-
-
Potential Side-Products: Under certain conditions, electrophilic aromatic substitution (EAS) reactions can occur.[4][5] The tert-butyl carbocation is a potent electrophile and could potentially re-alkylate the chlorobenzene ring or another molecule of this compound at a different position, although the dealkylation is generally favored under forcing acidic conditions.
Q3: What factors critically influence the rate of degradation?
The degradation rate is primarily dependent on three factors: acid strength, temperature, and the reaction medium.
| Parameter | Expected Influence on Degradation Rate | Rationale |
| Acid Strength (pKa) | High (Stronger acid = faster rate) | A higher concentration of protons (lower pH) increases the frequency of protonation of the aromatic ring, which is the rate-determining step for the cleavage of the C-C bond. Strong Lewis acids like AlCl₃ or complex acids like HAlCl₄ can also catalyze this process effectively.[6][7] |
| Temperature | High (Higher temperature = faster rate) | The dealkylation reaction has a significant activation energy barrier associated with breaking the stable carbon-carbon bond between the aromatic ring and the tert-butyl group. Increased thermal energy directly accelerates the reaction rate according to the Arrhenius equation. Dealkylation of similar compounds is often performed at elevated temperatures (e.g., >200°C).[2] |
| Solvent Polarity | Moderate to High | A polar solvent can help to stabilize the charged intermediates and transition states involved in the reaction mechanism, potentially accelerating the rate. However, the solvent must be stable under the strong acidic conditions. |
Q4: Can the chlorine atom be removed under these conditions?
No, nucleophilic aromatic substitution (SNAr) to replace the chlorine atom is highly unlikely under these conditions.[1] SNAr reactions require the aromatic ring to be "activated" by strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (the chlorine). The tert-butyl group is an electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, C-Cl bond cleavage is not a significant degradation pathway in this context.
Part 2: Troubleshooting Guide
This section addresses common problems encountered during experimental studies of this compound degradation.
Problem: My degradation reaction is not proceeding or is extremely slow.
-
Possible Cause 1: Insufficient Acid Strength or Concentration.
-
Scientific Rationale: The protonation of the aromatic ring is the essential first step to weaken the C-C bond to the tert-butyl group. If the acid is too weak or too dilute, this equilibrium will heavily favor the non-protonated starting material.
-
Solution:
-
Verify the concentration and identity of your acid.
-
Switch to a stronger acid (e.g., from a strong mineral acid like HCl to a superacid or a Lewis acid catalyst if the medium allows).
-
Ensure the reaction is anhydrous if using a Lewis acid like AlCl₃, as water will deactivate the catalyst.
-
-
-
Possible Cause 2: Inadequate Temperature.
-
Scientific Rationale: As an energetically demanding process, C-C bond cleavage requires significant thermal energy to overcome the activation barrier. Room temperature is often insufficient for observable rates.
-
Solution:
-
Gradually increase the reaction temperature in controlled increments (e.g., 10-20°C).
-
Monitor the reaction at each new temperature point by taking aliquots for analysis.
-
Ensure your reaction vessel and solvent are appropriate for the target temperature.
-
-
Problem: My analytical results show multiple unexpected peaks.
-
Possible Cause 1: Isomerization or Re-alkylation.
-
Scientific Rationale: The liberated tert-butyl carbocation is a strong electrophile. It can attack another aromatic ring (either chlorobenzene or the starting material) in an electrophilic aromatic substitution reaction.[1] This can lead to the formation of di-tert-butylated chlorobenzenes or isomers like 1-tert-butyl-3-chlorobenzene.[8]
-
Solution:
-
Attempt to identify the byproducts using GC-MS by analyzing their mass fragmentation patterns.
-
Consider running the reaction at a lower concentration of the starting material to reduce the probability of intermolecular re-alkylation.
-
Employ a "cation trap" by including a large excess of a more reactive aromatic compound (like toluene) in the reaction mixture, which can be preferentially alkylated by the tert-butyl carbocation.
-
-
-
Possible Cause 2: Reactions with the Solvent.
-
Scientific Rationale: If your solvent has nucleophilic character (e.g., residual water), the tert-butyl carbocation can react with it to form byproducts like tert-butanol.
-
Solution:
-
Use a high-purity, inert, and anhydrous solvent if possible.
-
Check for the expected mass spectrum of potential solvent-adducts in your analytical data.
-
-
Problem: I am struggling with poor recovery or inconsistent quantification of my analytes.
-
Possible Cause 1: Inefficient Extraction.
-
Scientific Rationale: this compound and its primary product, chlorobenzene, are nonpolar. After quenching the acidic reaction, they must be efficiently partitioned into an organic solvent for analysis.
-
Solution:
-
Ensure the aqueous phase is neutralized or made basic before extraction to remove the acid.
-
Use a nonpolar organic solvent like hexane, diethyl ether, or dichloromethane for extraction.
-
Perform multiple extractions (e.g., 3x with fresh solvent) to ensure quantitative recovery.
-
Use an internal standard (e.g., a non-reactive chlorinated aromatic like 1,3-dichlorobenzene) added before extraction to correct for recovery losses.
-
-
-
Possible Cause 2: Analyte Volatility.
-
Scientific Rationale: Chlorobenzene is more volatile than the starting material. Sample handling and analysis procedures can lead to evaporative losses, especially of the product.
-
Solution:
-
Keep all samples capped and cool.
-
When concentrating samples, use gentle techniques like a rotary evaporator with controlled temperature and pressure or a gentle stream of nitrogen. Avoid heating open vials.
-
For GC analysis, ensure the injector temperature is appropriate to volatilize the compounds without causing thermal degradation.[9]
-
-
Part 3: Visualized Pathways & Protocols
Primary Degradation Pathway
Caption: Acid-catalyzed dealkylation of this compound.
Experimental Workflow: Monitoring Degradation
Caption: General experimental workflow for a degradation kinetics study.
Protocol 1: Sample Degradation Experiment
This protocol is a representative example. Concentrations, temperatures, and times must be optimized for your specific research goals.
-
Reaction Setup: In a sealed, pressure-rated reaction vessel equipped with a magnetic stir bar, add this compound (e.g., 100 mg, 0.59 mmol).
-
Add Solvent & Acid: Add an appropriate high-boiling, inert solvent (e.g., 10 mL of decane). Carefully add the acid catalyst (e.g., 0.5 mL of concentrated sulfuric acid).
-
Incubation: Seal the vessel and place it in a preheated oil bath or heating mantle set to the desired temperature (e.g., 150°C). Start the stirring.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8 hours), carefully withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching & Extraction:
-
Immediately add the hot aliquot to a vial containing 1 mL of ice-cold saturated sodium bicarbonate solution to neutralize the acid and stop the reaction.
-
Add a known amount of an internal standard (e.g., 20 µL of a 10 mg/mL solution of 1,3-dichlorobenzene in hexane).
-
Add 1 mL of hexane, cap the vial, and vortex for 1 minute to extract the analytes.
-
Allow the layers to separate.
-
-
Analysis: Transfer the top organic layer to an autosampler vial for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[10]
Protocol 2: GC-MS Analysis Method
This is a starting point for method development.
-
Instrument: Gas Chromatograph with a Mass Selective Detector.
-
Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: 250°C, Splitless mode.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Electron Impact (EI) mode at 70 eV. Scan range from 40 to 300 m/z.
-
Quantification: Create a calibration curve for this compound and chlorobenzene relative to the internal standard.
References
- 1. This compound | 3972-56-3 | Benchchem [benchchem.com]
- 2. US4150243A - Process for the dealkylation of tert.-alkyl substituted phenols - Google Patents [patents.google.com]
- 3. ncert.nic.in [ncert.nic.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Illustrated Glossary of Organic Chemistry - Electrophilic aromatic substitution (EAS) [chem.ucla.edu]
- 6. This compound | 3972-56-3 [amp.chemicalbook.com]
- 7. CN102976885A - Synthesis method of 4-tert-butyl-1-chlorobenzene - Google Patents [patents.google.com]
- 8. m-Tert-butyl chlorobenzene | C10H13Cl | CID 138088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Degradation of 1,2,3,4-Tetrachlorobenzene by Pseudomonas chlororaphis RW71 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Technical Support Center: Identifying Impurities in 1-tert-Butyl-4-chlorobenzene by NMR
Welcome to the technical support center for the analysis of 1-tert-Butyl-4-chlorobenzene. This guide is designed for researchers, scientists, and drug development professionals who use Nuclear Magnetic Resonance (NMR) spectroscopy for quality control and impurity profiling. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to address specific issues encountered during your experiments. Our focus is on providing not just procedural steps, but the scientific rationale behind them to empower you to resolve challenges effectively.
Troubleshooting Guide: From Unexpected Peaks to Inaccurate Quantification
This section addresses common problems encountered during the NMR analysis of this compound. Each issue is presented in a question-and-answer format, followed by a step-by-step diagnostic and resolution workflow.
Question 1: I see extra peaks in the aromatic region of my ¹H NMR spectrum. How do I identify the source of these impurities?
Answer:
Unexpected signals in the aromatic region (typically 7.0-7.5 ppm) of a this compound sample spectrum usually indicate the presence of isomeric byproducts from synthesis or unreacted starting materials. The synthesis, a Friedel-Crafts alkylation of chlorobenzene, is known to produce ortho and meta isomers in addition to the desired para product.[1][2] The key to identification lies in systematically comparing the chemical shifts and splitting patterns against known reference data.
-
Establish a Baseline: First, confirm the signals for your main compound, this compound. Due to its symmetry, it should exhibit a simple AA'BB' system, which often appears as two distinct doublets in the aromatic region.[3]
-
Analyze the Unknown Signals: Carefully list the chemical shifts (δ), coupling constants (J-values), and integration values of the unknown peaks.
-
Compare with Potential Impurities: Cross-reference your unknown signals with the expected spectral data for common impurities listed in the table below. The primary culprits are the ortho and meta isomers, which lack the symmetry of the para product and thus display more complex splitting patterns.[4][5]
-
Leverage ¹³C NMR: If ambiguity remains, ¹³C NMR is an excellent confirmation tool. The number of unique aromatic carbon signals directly corresponds to the molecule's symmetry. The para isomer will have fewer signals than the less symmetric ortho and meta isomers.[6][7]
-
Utilize 2D NMR (if necessary): For highly complex mixtures or overlapping signals, 2D NMR experiments like COSY (Correlation Spectroscopy) can help establish proton-proton coupling networks, confirming the substitution pattern on the aromatic rings.[8]
| Compound | Structure | ¹H NMR - Aromatic Region (δ, ppm) | ¹H NMR - tert-Butyl (δ, ppm) | Key Feature / No. of ¹³C Aromatic Signals |
| This compound (Para) | Cl-C₆H₄-C(CH₃)₃ | ~7.3 ppm (AA'BB' system, 2H+2H) | ~1.31 (s, 9H) | High symmetry; 4 aromatic signals |
| 1-tert-Butyl-2-chlorobenzene (Ortho) | Cl-C₆H₄-C(CH₃)₃ | Complex multiplet, 4H | ~1.35 (s, 9H) | Low symmetry; 6 aromatic signals |
| 1-tert-Butyl-3-chlorobenzene (Meta) | Cl-C₆H₄-C(CH₃)₃ | Complex multiplet, 4H | ~1.30 (s, 9H) | Low symmetry; 6 aromatic signals |
| Dichlorobenzenes | Cl-C₆H₄-Cl | Varies by isomer (e.g., para is a singlet at ~7.26 ppm)[4] | N/A | para: 2, ortho: 3, meta: 4 signals[6] |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Data compiled from various sources.[3][4][5]
Caption: Logical workflow from sample preparation to final purity determination.
Question 2: My peaks are broad and the resolution is poor. How can I improve my spectral quality?
Answer:
Poor line shape and resolution are often symptoms of issues in sample preparation or instrument setup, rather than the sample's chemical nature itself. Broad peaks can obscure splitting patterns and make accurate integration for quantification impossible.
-
Check Sample Homogeneity: Ensure your sample is fully dissolved in the deuterated solvent. Any suspended solid particles will disrupt the magnetic field homogeneity, leading to broad lines.[9][10] If you see particulates, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean NMR tube.
-
Optimize Sample Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical.[11] Samples that are too concentrated can lead to viscosity-related broadening and shimming difficulties. Very dilute samples will have a poor signal-to-noise ratio.
-
Verify Solvent Volume: The height of the sample in the NMR tube is critical. For most spectrometers, a solvent height of 4.0-5.0 cm (approx. 0.6-0.7 mL) is required to be within the detection region of the probe coils. Incorrect volume leads to very poor shimming and distorted peaks.[12]
-
Re-shim the Spectrometer: Shimming is the process of optimizing the homogeneity of the magnetic field. If your peaks are broad or show "humps," it is essential to re-shim the instrument, either manually or using the automated routines.
-
Suspect Paramagnetic Impurities: Traces of paramagnetic metals, even at the ppm level, can cause severe line broadening.[12] If you suspect contamination from a catalyst or metal spatula, this may be the cause. While difficult to remove, passing the sample solution through a small silica plug can sometimes help.
Question 3: I need to determine the purity of my sample. How can I get an accurate quantitative result?
Answer:
Quantitative NMR (qNMR) is a powerful method for purity assessment because, under the right conditions, the signal integral is directly proportional to the number of protons.[13] However, standard ¹H NMR acquisition parameters are often not suitable for accurate quantification. The most critical parameter to adjust is the relaxation delay.
-
Ensure Full Relaxation: The time between pulses, known as the relaxation delay (D1), must be long enough to allow all protons in the molecule to fully relax back to their equilibrium state. A common rule of thumb is to set D1 to at least 5 times the longest T1 (spin-lattice relaxation time) of any proton in the sample. For small molecules, a D1 of 10-30 seconds is often sufficient. Failure to do this is the most common source of quantification error.
-
Select Non-Overlapping Signals: For both your analyte and the impurity, choose signals for integration that are well-resolved and do not overlap with any other peaks. The singlet from the tert-butyl group is often an excellent choice for both the main compound and its isomers, provided it is well-resolved from other signals.
-
Perform Careful Integration: Ensure the integration region for each peak covers the entire signal, from baseline to baseline. Use a consistent method for all integrated peaks.
-
Choose a Quantification Method:
-
100% Method (Internal Purity): This method assumes all signals in the spectrum belong to the main compound or its impurities. You calculate the molar percentage of each component based on its normalized integral value. This method is fast but does not account for non-proton-bearing impurities or inorganic salts.[14]
-
Internal Standard Method: This provides absolute quantification and is more rigorous. A known mass of a certified reference standard is added to a known mass of your sample. The purity of your compound is then calculated by comparing the integral of a known signal from your analyte to the integral of a known signal from the standard.[15]
-
Experimental Protocol: Standard qNMR Purity Assay (100% Method)
-
Sample Preparation: Accurately weigh approximately 15-20 mg of your this compound sample and dissolve it in ~0.7 mL of CDCl₃. Ensure complete dissolution.[9]
-
NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Crucially, set the relaxation delay (D1) to 30 seconds.
-
Set the number of scans (NS) to 8 or 16 for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction. Ensure the baseline is flat across the entire spectrum.
-
-
Integration and Calculation:
-
Integrate the well-resolved singlet of the tert-butyl group for the main para isomer.
-
Integrate the corresponding tert-butyl signals for any visible ortho or meta impurities.
-
Normalize each integral by dividing by the number of protons it represents (9 for the tert-butyl group).
-
Calculate the mole percent of each component (Purity %) using the formula: Purity % (Para) = (Normalized Integral_Para / (Sum of all Normalized Integrals)) * 100[14]
-
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound in CDCl₃?
The expected chemical shifts are summarized in the table below. The high symmetry of the molecule simplifies the spectrum significantly.
| Nucleus | Signal Type | Chemical Shift (δ, ppm) | Assignment |
| ¹H | Singlet | ~1.31 | 9H, -C(CH ₃)₃ |
| ¹H | Doublet (AA'BB') | ~7.30 - 7.35 | 4H, Aromatic Protons |
| ¹³C | Quaternary | ~34.5 | 1C, -C (CH₃)₃ |
| ¹³C | Methyl | ~31.4 | 3C, -C(C H₃)₃ |
| ¹³C | Aromatic CH | ~128.5 | 2C, Aromatic |
| ¹³C | Aromatic CH | ~125.5 | 2C, Aromatic |
| ¹³C | Aromatic C-Cl | ~132.0 | 1C, Quaternary Aromatic |
| ¹³C | Aromatic C-C(CH₃)₃ | ~150.0 | 1C, Quaternary Aromatic |
Reference data sourced from spectral databases.[3][16]
Q2: How can I definitively distinguish the ortho, meta, and para isomers using NMR?
The most reliable method is to use ¹³C NMR and count the number of distinct signals in the aromatic region. Due to molecular symmetry:
-
para-isomer: Has the highest symmetry. It will show only 4 signals in the ¹³C aromatic region (2 for protonated carbons, 2 for quaternary carbons).
-
ortho-isomer: Has lower symmetry. It will show 6 unique signals in the ¹³C aromatic region.
-
meta-isomer: Also has lower symmetry and will show 6 unique signals in the ¹³C aromatic region.
While both ortho and meta show 6 signals, their chemical shift patterns will be different. The ¹H NMR is also diagnostic: the para isomer gives a clean two-signal pattern (often appearing as two doublets), while the ortho and meta isomers give much more complex and overlapping multiplets for their 4 aromatic protons.[4][6]
Caption: Decision tree for distinguishing isomers based on ¹³C NMR signal count.
Q3: What is the best deuterated solvent, and how do I handle its residual signal?
Chloroform-d (CDCl₃) is the most common and suitable solvent for this compound as it is a non-polar compound. The residual proton peak of CDCl₃ appears as a small singlet at ~7.26 ppm.[17] It's important to be aware of this signal as it falls within the aromatic region, but it can usually be distinguished from your compound's signals. Always use high-purity deuterated solvents to avoid confusing impurity peaks from the solvent itself.[12]
Q4: My sample contains water. How will this affect my spectrum?
Water will appear as a singlet in your ¹H NMR spectrum. In CDCl₃, it typically shows up around 1.56 ppm. Its chemical shift can be variable depending on temperature and other solutes. While it usually doesn't interfere with the aromatic or tert-butyl signals of your compound, it can overlap with other aliphatic impurities. If your sample is water-sensitive, you should use a freshly opened bottle of deuterated solvent or dry the solvent with molecular sieves.[12]
References
- 1. youtube.com [youtube.com]
- 2. Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE [vedantu.com]
- 3. Benzene, 1-chloro-4-(1,1-dimethylethyl)- | C10H13Cl | CID 77594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m-Tert-butyl chlorobenzene | C10H13Cl | CID 138088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 7. Solved Look at the ^1H NMR spectra of dichlorobenzene. | Chegg.com [chegg.com]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organomation.com [organomation.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Solvent Effects on the Reactivity of 1-tert-Butyl-4-chlorobenzene
Welcome to the technical support center for investigating the reactivity of 1-tert-Butyl-4-chlorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects in their experiments. As Senior Application Scientists, we provide not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction mechanism for this compound in polar solvents, and why?
A1: The reaction of this compound in polar solvents, particularly in the absence of a strong nucleophile, proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. This is dictated by the structure of the substrate.
-
Substrate Structure: The chlorine atom is attached to a tertiary carbon. The steric hindrance from the bulky tert-butyl group and the benzene ring makes a direct backside attack, characteristic of an SN2 reaction, highly unfavorable.
-
Carbocation Stability: The rate-determining step in an SN1 reaction is the spontaneous dissociation of the leaving group (Cl⁻) to form a carbocation intermediate.[1] In this case, a relatively stable tertiary benzylic carbocation is formed. This stability is the primary driver for the SN1 pathway.
-
Solvent's Role: Polar solvents are crucial for stabilizing the high-energy, charged intermediates of the SN1 mechanism.[2][3] Specifically, polar protic solvents excel at this by:
-
Stabilizing the Transition State: The solvent's dipole helps to stabilize the developing positive and negative charges in the transition state as the C-Cl bond breaks.[4][5][6] This lowers the activation energy of the rate-determining step.[7]
-
Solvating the Carbocation: The electron-rich part of the solvent molecule (e.g., the oxygen in water or alcohols) interacts with and stabilizes the positively charged carbocation through ion-dipole interactions.[8][9]
-
Solvating the Leaving Group: Protic solvents, which have acidic protons (e.g., H₂O, ROH), are particularly effective at solvating the departing chloride ion via hydrogen bonding, making it a better leaving group.[6]
-
Reactions where the solvent also acts as the nucleophile are termed solvolysis reactions.[10][11][12]
References
- 1. theochem.mercer.edu [theochem.mercer.edu]
- 2. Identify the important factors that help stabilize carbocationic intermed.. [askfilo.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. SN1 - Effect of the Solvent | OpenOChem Learn [learn.openochem.org]
- 7. youtube.com [youtube.com]
- 8. quora.com [quora.com]
- 9. reddit.com [reddit.com]
- 10. amherst.edu [amherst.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
Technical Support Center: Controlling Polyalkylation in Friedel-Crafts Reactions
Welcome to the technical support center for Friedel-Crafts reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address a common and often frustrating side reaction: polyalkylation. Our goal is to equip you with the foundational knowledge and practical strategies to achieve high selectivity for your desired monoalkylated products.
Understanding the Challenge: The Root Cause of Polyalkylation
Before diving into troubleshooting, it's crucial to understand why polyalkylation occurs. In a Friedel-Crafts alkylation, an alkyl group is introduced to an aromatic ring. This newly added alkyl group is electron-donating, which has a significant consequence: it activates the aromatic ring.[1][2] The monoalkylated product is, therefore, more nucleophilic and more reactive than the original starting material, making it highly susceptible to further alkylation by the electrophile present in the reaction mixture.[1][2] This inherent reactivity difference is the primary driver of polyalkylation.
In contrast, Friedel-Crafts acylation introduces an acyl group, which is electron-withdrawing. This deactivates the aromatic ring, making the monoacylated product less reactive than the starting material and thus preventing further substitution.[1][3][4] This fundamental difference is key to many of the control strategies discussed below.
Troubleshooting Guide: Tackling Polyalkylation in Your Experiments
This section is structured in a question-and-answer format to directly address specific issues you may be encountering at the bench.
Q1: My reaction is yielding a complex mixture of mono-, di-, and even tri-alkylated products. How can I favor the mono-substituted product?
This is the most common manifestation of the polyalkylation problem. Several strategic adjustments to your reaction protocol can significantly shift the product distribution towards mono-alkylation.
-
Leverage Stoichiometry: Use a Large Excess of the Aromatic Substrate. By dramatically increasing the molar ratio of the aromatic compound relative to the alkylating agent, you can statistically favor the reaction of the electrophile with the starting material over the more reactive monoalkylated product.[1][2] In industrial applications, it's not uncommon for the molar ratio of benzene to the alkylating agent to be as high as 30:1 to 50:1 to ensure mono-substitution.[2] While using such a large excess may not always be feasible on a lab scale due to cost or downstream separation challenges, even a 5- to 10-fold excess of the aromatic substrate can make a substantial difference.
-
Control Reaction Temperature. Lowering the reaction temperature can decrease the rate of subsequent alkylation reactions more significantly than the initial reaction, thereby improving selectivity for the monoalkylated product.[1][2] Start by running your reaction at 0°C or even lower, and slowly warm it only if the reaction rate is too slow.
-
Modify the Catalyst. Highly active Lewis acids like aluminum chloride (AlCl₃) can aggressively promote polysubstitution.[2] Consider using a milder Lewis acid, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), or exploring solid acid catalysts. These less reactive catalysts can provide better control over the reaction.
Q2: I've tried adjusting stoichiometry and temperature, but I'm still getting significant polyalkylation. What is the most robust method to guarantee mono-alkylation?
-
The Acylation-Reduction Two-Step Strategy. This is widely regarded as the most effective method to circumvent polyalkylation and is a cornerstone of synthetic strategy.[1][2]
-
Step 1: Friedel-Crafts Acylation. Instead of alkylating directly, you first perform a Friedel-Crafts acylation. As mentioned, the resulting acyl group deactivates the ring, effectively shutting down any further substitution.[1][5] This step is highly selective for mono-acylation.
-
Step 2: Reduction of the Ketone. The ketone produced in the acylation step is then reduced to the desired alkyl group. Two common and effective methods for this reduction are:
-
This two-step approach, while adding an extra transformation to your synthesis, offers unparalleled control and is often the preferred route for producing clean, mono-alkylated aromatic compounds, especially when the direct alkylation is problematic.
Q3: My starting material is a substituted aromatic ring. Does this affect the likelihood of polyalkylation?
Yes, absolutely. The nature of the substituent already present on the ring plays a critical role.
-
Activating Groups: If your starting material already contains an electron-donating (activating) group (e.g., -CH₃, -OCH₃), the ring is already more nucleophilic than benzene. This will exacerbate the problem of polyalkylation, as the mono-alkylated product will be even more strongly activated. In such cases, the acylation-reduction strategy is highly recommended.
-
Deactivating Groups: Conversely, if your ring bears a moderately deactivating group (e.g., a halogen), it will be less reactive, and the first alkylation will proceed more slowly. While the addition of an alkyl group is still activating, the overall reactivity of the mono-alkylated product may not be drastically higher than the starting material, potentially leading to less polyalkylation. However, strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H) will prevent the Friedel-Crafts reaction from occurring altogether.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for polyalkylation in Friedel-Crafts reactions?
Polyalkylation arises because the alkyl group introduced onto the aromatic ring is an electron-donating group.[1] This increases the electron density of the ring, making the monoalkylated product a better nucleophile and therefore more reactive towards the electrophilic carbocation than the original, un-substituted aromatic compound.[1][2]
Q2: How does Friedel-Crafts acylation avoid polysubstitution?
The acyl group (a ketone) is an electron-withdrawing group.[3] When an acyl group is attached to the aromatic ring, it deactivates the ring by pulling electron density away from it. This makes the monoacylated product less nucleophilic and therefore less reactive than the starting aromatic compound, effectively preventing further acylation reactions.[1][4][5]
Q3: Are there any other limitations to Friedel-Crafts alkylation I should be aware of?
Yes, besides polyalkylation, there are other significant limitations:
-
Carbocation Rearrangements: The carbocation electrophile can rearrange to a more stable carbocation before it is attacked by the aromatic ring.[7][8][9] This can lead to a mixture of isomeric products.
-
Substrate Limitations: The reaction does not work with vinyl or aryl halides as the alkylating agent because their corresponding carbocations are too unstable to form.[7] Additionally, the aromatic ring cannot contain strongly deactivating groups or basic amino groups that can complex with the Lewis acid catalyst.[7][10]
Visualizing the Control Strategy
To better illustrate the decision-making process for controlling a Friedel-Crafts alkylation, the following workflow can be considered:
Caption: Decision workflow for achieving mono-alkylation.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene
This protocol outlines the synthesis of acetophenone, a classic example of a reaction where poly-substitution is effectively prevented.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler).
-
Reagents: In the flask, suspend anhydrous aluminum chloride (AlCl₃) in an inert solvent like dichloromethane (CH₂Cl₂). Cool the suspension in an ice bath to 0-5°C.
-
Addition of Acylating Agent: Slowly add acetyl chloride to the stirred AlCl₃ suspension via the dropping funnel. An acylium ion complex will form.
-
Addition of Aromatic Substrate: After the initial addition is complete, add anhydrous benzene dropwise to the reaction mixture, ensuring the temperature is maintained below 10°C.
-
Reaction: Once the benzene addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately 1 hour to ensure the reaction goes to completion.
-
Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. This will decompose the aluminum chloride complex.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it sequentially with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude acetophenone, which can be further purified by distillation or chromatography.
Protocol 2: Clemmensen Reduction of Acetophenone
This protocol describes the reduction of the ketone product from the acylation to the corresponding alkylbenzene (ethylbenzene).
-
Catalyst Preparation: Prepare a zinc-mercury amalgam by carefully adding zinc granules to a solution of mercuric chloride in water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the zinc-mercury amalgam, concentrated hydrochloric acid, water, and the acetophenone to be reduced.
-
Reflux: Heat the mixture to a vigorous reflux with stirring. Additional portions of concentrated HCl may need to be added periodically throughout the reflux period (typically 4-6 hours) to maintain a strongly acidic environment.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer.
-
Extraction and Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and then brine. Dry the organic layer over anhydrous sodium sulfate. Filter and remove the solvent by distillation to obtain ethylbenzene.
Data Summary
The choice of strategy has a profound impact on product selectivity. The following table summarizes the typical outcomes:
| Strategy | Key Conditions | Typical Selectivity for Mono-substitution | Potential Issues |
| Direct Alkylation | 1:1 Stoichiometry, AlCl₃, Room Temp | Low to Moderate | High degree of polyalkylation, carbocation rearrangements. |
| Direct Alkylation (Optimized) | >5:1 excess of aromatic, milder catalyst, low temp | Moderate to High | Still susceptible to some polyalkylation and rearrangements. |
| Acylation-Reduction | 1. Acylation (AlCl₃) 2. Reduction (e.g., Zn(Hg)/HCl) | Very High (>95%) | Longer synthetic route (two steps). |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. homework.study.com [homework.study.com]
- 4. quora.com [quora.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 10. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Stability of 1-tert-Butyl-4-chlorobenzene in Storage
Welcome to the technical support center for 1-tert-Butyl-4-chlorobenzene. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower your experimental work.
Introduction: Understanding the Stability Profile of this compound
This compound is a substituted aromatic compound widely used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its molecular structure, featuring a bulky tert-butyl group and a chlorine atom on a benzene ring, dictates its reactivity and stability. While generally stable under recommended storage conditions, its susceptibility to degradation under certain environmental stressors can impact experimental outcomes and product purity. This guide will walk you through potential stability issues and provide practical solutions.
Troubleshooting Guide
This section addresses specific problems you might encounter with this compound, providing potential causes and actionable solutions.
Issue 1: Appearance of Impurities in a Freshly Opened Container
-
Question: I have just opened a new bottle of this compound and my initial analysis (e.g., by GC-MS) shows unexpected peaks. What could be the cause?
-
Answer: The presence of impurities in a newly acquired sample of this compound can often be traced back to its synthesis process. The most common industrial synthesis is the Friedel-Crafts alkylation of chlorobenzene with tert-butyl chloride.[1] This reaction, while effective, can lead to several process-related impurities.
-
Isomeric Impurities: Although the para-substituted product is the most stable and therefore the major product, small amounts of ortho- and meta-isomers (1-tert-butyl-2-chlorobenzene and 1-tert-butyl-3-chlorobenzene) can be formed.
-
Poly-alkylated Products: The product itself can undergo further alkylation, leading to the formation of di-tert-butyl-chlorobenzene isomers.
-
Unreacted Starting Materials: Residual chlorobenzene and tert-butyl chloride may be present if the reaction did not go to completion or if purification was inadequate.
Troubleshooting Steps:
-
Verify Certificate of Analysis (CoA): Cross-reference your analytical data with the supplier's CoA to see if the observed impurities are within the specified limits.
-
Confirm Analytical Method: Ensure your analytical method (e.g., GC-MS) is properly validated for the separation and detection of these potential isomers and related compounds.
-
Purification: If the impurity levels are unacceptable for your application, consider purification by techniques such as fractional distillation or recrystallization.
-
Issue 2: Changes in Physical Appearance or Purity Over Time
-
Question: My stored this compound, which was initially a white solid, has developed a yellowish tint and shows new peaks in the GC analysis. What is happening?
-
Answer: Changes in color and the emergence of new analytical peaks are indicative of degradation. The primary degradation pathways for this compound are hydrolysis, photodegradation, and thermal decomposition.
-
Hydrolysis: The tert-butyl group can be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions, to form 4-chlorophenol and tert-butanol. While aryl halides are generally resistant to nucleophilic substitution, the presence of impurities or extreme pH can facilitate this process. The hydrolysis of the related compound, tert-butyl chloride, is a well-studied SN1 reaction that proceeds through a stable tert-butyl carbocation intermediate.[2][3][4][5][6]
-
Photodegradation: Chlorinated aromatic compounds can undergo photodegradation upon exposure to light, particularly UV light.[7] This can involve the cleavage of the carbon-chlorine bond to form radical species, which can then lead to a cascade of secondary reactions and the formation of colored byproducts. The ICH Q1B guideline provides a framework for assessing the photostability of chemical substances.[8][9][10]
-
Thermal Decomposition: While generally stable at room temperature, prolonged exposure to elevated temperatures can lead to thermal decomposition. The tert-butyl group can undergo elimination to form isobutylene and 4-chlorobenzene.
Troubleshooting Workflow:
-
Issue 3: Inconsistent Results in Reactions
-
Question: I am using this compound as a starting material, but I am getting inconsistent yields and side products in my reactions. Could this be related to its stability?
-
Answer: Absolutely. The purity of your starting material is critical for reproducible synthetic outcomes. If your this compound has degraded, the degradation products can interfere with your reaction in several ways:
-
Stoichiometric Imbalance: The actual concentration of the desired starting material is lower than calculated, leading to lower yields.
-
Side Reactions: Degradation products can participate in unintended side reactions, consuming your reagents and generating new impurities that complicate purification.
-
Catalyst Poisoning: Some degradation products can inhibit or poison the catalyst used in your reaction.
Preventative Measures and Solutions:
-
Purity Check Before Use: Always perform a quick purity check (e.g., by TLC or a fast GC method) on your starting material before setting up a reaction, especially if the container has been opened multiple times or stored for an extended period.
-
Repurification: If you suspect degradation, repurify the material. For a low-melting solid like this compound (melting point ~36°C), recrystallization from a suitable solvent like ethanol can be effective. 3. Proper Storage: Adhere strictly to the recommended storage conditions to minimize degradation between uses.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Based on supplier recommendations and the chemical nature of the compound, the ideal storage conditions are:
-
Temperature: Room temperature. [11]* Atmosphere: In a well-sealed container, under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage to prevent oxidative degradation and hydrolysis from atmospheric moisture.
-
Light: Protected from light by storing in an amber glass bottle or in a dark cabinet. [8][9][10]* Moisture: Keep in a dry, well-ventilated place. The use of a desiccator for opened containers is recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature | Avoids thermal degradation. |
| Light | In the dark (amber vial) | Prevents photodegradation. |
| Moisture | Dry environment (desiccator) | Minimizes hydrolysis. |
| Atmosphere | Inert gas (e.g., N2, Ar) | Prevents oxidation. |
Q2: My lab is in a hot and humid climate. Are there any special precautions I should take?
A2: Yes, in environments with high ambient temperature and humidity, the risk of thermal degradation and hydrolysis increases.
-
Consider Refrigerated Storage: While room temperature is generally recommended, storage in a refrigerator (2-8°C) can be beneficial in hot climates to minimize thermal stress. Ensure the container is tightly sealed to prevent condensation upon removal.
-
Use of Desiccants: Store opened containers in a desiccator with a fresh desiccant to rigorously exclude moisture.
-
Inert Atmosphere: For long-term storage, flushing the container with an inert gas before sealing is highly recommended.
Q3: How does the low melting point of this compound affect its stability?
A3: The melting point of this compound is around 36°C, which is close to ambient temperatures in some laboratories. This has several implications for its stability:
-
Phase Changes: The material may cycle between solid and liquid states, which can affect its physical form and potentially accelerate degradation by increasing molecular mobility. [12]* Surface Area: If the material partially melts and re-solidifies, it can lead to changes in particle size and surface area, which might influence its reactivity and dissolution rate in subsequent reactions.
-
Homogeneity: Partial melting can lead to non-homogeneity if impurities are present, as they may concentrate in the liquid phase. It is advisable to ensure the entire sample is molten and mixed before taking a portion for a reaction if it has been stored near its melting point.
Q4: How can I perform a simple stability test on my sample of this compound?
A4: You can conduct a forced degradation study to assess the stability of your material. This involves subjecting the compound to stress conditions to accelerate degradation. [13][14][15][16] Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare several small, identical samples of your this compound in appropriate containers (e.g., clear and amber vials).
-
Stress Conditions:
-
Control: Store one sample under the recommended conditions (room temperature, dark, dry).
-
Thermal Stress: Place a sample in an oven at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
Photostability: Expose a sample in a clear vial to a light source that provides both UV and visible light, as per ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil next to it to differentiate between light and heat effects. [8][9][10] * Hydrolytic Stress (Acidic): Dissolve a sample in a suitable solvent (e.g., acetonitrile) and add a small amount of dilute hydrochloric acid.
-
Hydrolytic Stress (Basic): Dissolve a sample in a suitable solvent and add a small amount of dilute sodium hydroxide solution.
-
Oxidative Stress: Dissolve a sample in a suitable solvent and add a dilute solution of hydrogen peroxide.
-
-
Analysis: After the stress period, analyze all samples (including the control) by a suitable analytical method like GC-MS or HPLC to identify and quantify any degradation products.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the main peak indicates degradation under those specific conditions.
References
- 1. This compound | 3972-56-3 | Benchchem [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. studylib.net [studylib.net]
- 4. scribd.com [scribd.com]
- 5. chegg.com [chegg.com]
- 6. capuchem.ca [capuchem.ca]
- 7. researchgate.net [researchgate.net]
- 8. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. ikev.org [ikev.org]
- 10. jordilabs.com [jordilabs.com]
- 11. This compound | 3972-56-3 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmtech.com [pharmtech.com]
- 14. forced degradation study: Topics by Science.gov [science.gov]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijrpp.com [ijrpp.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-tert-Butyl-4-chlorobenzene and 4-chlorotoluene
A Technical Guide for Researchers in Synthetic Chemistry
In the landscape of synthetic organic chemistry, the selection of starting materials is a critical decision that dictates reaction pathways, efficiency, and the ultimate success of a synthetic campaign. Aryl halides, in particular, are foundational building blocks, and understanding the nuanced differences in their reactivity is paramount. This guide provides an in-depth comparison of two structurally similar yet electronically and sterically distinct aryl chlorides: 1-tert-Butyl-4-chlorobenzene and 4-chlorotoluene. We will dissect their reactivity profiles in the context of electrophilic and nucleophilic aromatic substitution, as well as palladium-catalyzed cross-coupling reactions, supported by mechanistic insights and experimental data.
Molecular Structure: The Root of Divergent Reactivity
At first glance, this compound and 4-chlorotoluene share a common scaffold: a chlorobenzene ring substituted at the para position. The key distinction lies in the nature of the alkyl substituent—a bulky tert-butyl group versus a more compact methyl group. This seemingly minor difference has profound implications for the electronic and steric environment of the aromatic ring, thereby governing their chemical behavior.
The tert-butyl group [-C(CH₃)₃] is a strong electron-donating group primarily through an inductive effect.[1] Its three methyl groups collectively push electron density towards the quaternary carbon, which in turn enriches the aromatic ring. While hyperconjugation is a significant stabilizing factor for carbocations, its contribution to the electron-donating nature of the tert-butyl group attached to an aromatic ring is considered a smaller effect than carbon-hydrogen hyperconjugation. Conversely, the methyl group (-CH₃) is also an electron-donating group, but its effect is a combination of a weaker inductive effect and a more significant hyperconjugation effect, where the electrons in the C-H sigma bonds can overlap with the pi system of the ring.
Sterically, the difference is dramatic. The tert-butyl group is one of the most sterically demanding substituents in organic chemistry, creating significant spatial hindrance around the molecule.[2] This steric bulk can impede the approach of reagents, particularly at the positions ortho to the tert-butyl group.[2] The methyl group, in contrast, presents a much smaller steric profile.
Electrophilic Aromatic Substitution (EAS): A Tale of Activation and Steric Hindrance
Electrophilic aromatic substitution is a cornerstone of arene chemistry, involving the attack of an electrophile on the electron-rich aromatic ring. Both the tert-butyl and methyl groups are activating, ortho, para-directing substituents due to their electron-donating nature. However, the chlorine atom is a deactivating but ortho, para-directing group due to the competing effects of its strong electron-withdrawing inductive effect and its electron-donating resonance effect.
In both this compound and 4-chlorotoluene, the incoming electrophile will be directed to the positions ortho to the activating alkyl group (and meta to the chlorine) and ortho to the chlorine (and meta to the alkyl group).
Key Factors Influencing Reactivity in EAS:
-
Activating/Deactivating Effects: The overall reactivity of the ring towards electrophiles is a balance between the activating alkyl group and the deactivating chlorine. Since both the tert-butyl and methyl groups are activating, both molecules are more reactive than chlorobenzene but less reactive than toluene or tert-butylbenzene.
-
Steric Hindrance: The large tert-butyl group in this compound significantly hinders electrophilic attack at the positions ortho to it.[2] This steric hindrance is much less pronounced with the methyl group in 4-chlorotoluene.
Experimental Observations:
In a representative EAS reaction, such as nitration, 4-chlorotoluene would be expected to react faster than this compound. This is because the less sterically hindered ortho positions in 4-chlorotoluene are more accessible to the incoming electrophile. Furthermore, the product distribution will differ significantly. Nitration of 4-chlorotoluene will yield a mixture of 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene. In contrast, nitration of this compound will strongly favor substitution at the position ortho to the chlorine and meta to the tert-butyl group, due to the severe steric hindrance at the positions ortho to the tert-butyl group.[3][4]
| Compound | Relative Rate of Nitration | Major Product(s) |
| Benzene | 1.0 | Nitrobenzene |
| Toluene | ~25 | ortho- and para-Nitrotoluene |
| tert-Butylbenzene | ~16 | para-Nitro-tert-butylbenzene (due to steric hindrance at ortho positions) |
| Chlorobenzene | ~0.033 | ortho- and para-Nitrochlorobenzene |
| 4-Chlorotoluene | Faster than this compound | 4-Chloro-2-nitrotoluene and 4-Chloro-3-nitrotoluene |
| This compound | Slower than 4-Chlorotoluene | 1-tert-Butyl-4-chloro-2-nitrobenzene |
Note: Relative rates are approximate and can vary with reaction conditions.
Experimental Protocol: Comparative Nitration
Objective: To compare the reactivity and product distribution of this compound and 4-chlorotoluene under identical nitrating conditions.
Materials:
-
This compound
-
4-chlorotoluene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
In two separate round-bottom flasks, dissolve 1.0 mmol of this compound and 1.0 mmol of 4-chlorotoluene in 5 mL of dichloromethane.
-
Cool both flasks to 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of 1.1 mmol of concentrated nitric acid and 1.1 mmol of concentrated sulfuric acid to each flask with stirring.
-
Monitor the reactions by Thin Layer Chromatography (TLC).
-
After the starting material is consumed (or after a set time, e.g., 1 hour), quench the reactions by pouring the contents of each flask into a separatory funnel containing 20 mL of cold water.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product ratio by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purify the products by flash column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNA): A Reaction Governed by Electronic Demand
Nucleophilic aromatic substitution (SNA) is a process where a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SNA is facilitated by electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex).[5][6][7] The presence of electron-donating groups, such as alkyl substituents, deactivates the ring towards nucleophilic attack.
Neither this compound nor 4-chlorotoluene is well-suited for traditional SNA reactions via the addition-elimination mechanism.[8][5] This is because both the tert-butyl and methyl groups are electron-donating, which destabilizes the carbanionic intermediate. For an SNA reaction to proceed, the aromatic ring typically needs to be activated by strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group.[5][9]
However, under very harsh conditions with extremely strong bases (like sodium amide), a different mechanism, the elimination-addition (benzyne) mechanism, can occur.[5] In this case, the relative reactivity would be less predictable and would depend on the acidity of the protons ortho to the chlorine atom.
Palladium-Catalyzed Cross-Coupling Reactions: The Modern Synthetic Workhorse
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have revolutionized the synthesis of biaryls and other complex molecules.[10][11][12][13] In these reactions, an aryl halide is coupled with an organoboron reagent in the presence of a palladium catalyst and a base.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the aryl halide.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[11][14]
Reactivity Comparison in Suzuki-Miyaura Coupling:
The rate-determining step in many Suzuki-Miyaura couplings is the oxidative addition of the palladium catalyst to the aryl halide. The reactivity of aryl halides in this step generally follows the order: Ar-I > Ar-Br > Ar-Cl. Aryl chlorides are the least reactive due to the strong C-Cl bond.
Between this compound and 4-chlorotoluene, the electronic effects of the alkyl groups play a more subtle role. Electron-donating groups can slightly decrease the rate of oxidative addition by increasing the electron density at the carbon bearing the chlorine, making it less electrophilic. However, steric hindrance can also play a significant role, particularly with bulky phosphine ligands on the palladium catalyst.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
Objective: To compare the efficiency of this compound and 4-chlorotoluene in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
4-chlorotoluene
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Anhydrous Magnesium Sulfate
Procedure:
-
To two separate oven-dried Schlenk tubes, add phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol).
-
In one tube, add this compound (1.0 mmol), and in the other, add 4-chlorotoluene (1.0 mmol).
-
Add potassium phosphate (2.0 mmol) to each tube.
-
Evacuate and backfill each tube with argon three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) to each tube via syringe.
-
Place the tubes in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reactions by GC-MS.
-
After the reaction is complete (or after 24 hours), cool the reaction mixtures to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure and determine the yield of the biaryl product for each reaction.
Conclusion
The reactivity of this compound and 4-chlorotoluene, while both are para-substituted chlorobenzenes, is markedly different due to the interplay of electronic and steric effects of the tert-butyl and methyl groups.
-
In electrophilic aromatic substitution , 4-chlorotoluene is generally more reactive due to the lower steric hindrance at the positions ortho to the activating methyl group. The product distribution is also more varied compared to this compound, which overwhelmingly favors substitution at the less hindered position.
-
For nucleophilic aromatic substitution , both compounds are poor substrates due to the presence of electron-donating alkyl groups. They are unlikely to undergo the addition-elimination mechanism unless further activated by strong electron-withdrawing groups.
-
In palladium-catalyzed cross-coupling reactions , both aryl chlorides can be effective coupling partners, though they require robust catalyst systems. The subtle differences in their reactivity in these transformations are often dependent on the specific catalyst and reaction conditions, with steric hindrance from the tert-butyl group potentially influencing the rates of oxidative addition and reductive elimination.
This guide underscores the importance of a deep understanding of substituent effects in designing synthetic strategies. The choice between this compound and 4-chlorotoluene will depend on the desired reaction, the need to control regioselectivity, and the tolerance for steric hindrance in the reaction pathway.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. This compound | 3972-56-3 | Benchchem [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. ocf.berkeley.edu [ocf.berkeley.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Differentiating Isomers of 1-tert-Butyl-4-chlorobenzene: A Senior Application Scientist's Guide to Spectral Analysis
For researchers, scientists, and professionals in drug development, the precise identification of chemical structures is paramount. Positional isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different pharmacological and toxicological properties. This guide provides an in-depth technical comparison of the spectral analyses of the ortho, meta, and para isomers of 1-tert-Butyl-chlorobenzene, offering field-proven insights into how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be leveraged for unambiguous identification.
The structural difference between 1-tert-butyl-2-chlorobenzene (ortho), 1-tert-butyl-3-chlorobenzene (meta), and 1-tert-butyl-4-chlorobenzene (para) lies in the relative positions of the bulky tert-butyl group and the chlorine atom on the benzene ring. These subtle changes in geometry give rise to distinct spectral fingerprints.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Elucidation
NMR spectroscopy is arguably the most powerful technique for distinguishing between these isomers. The chemical shifts and coupling patterns of the aromatic protons and carbons are highly sensitive to the substitution pattern on the benzene ring.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A self-validating NMR protocol ensures reproducibility and accuracy. The following is a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for nonpolar to moderately polar compounds.
-
Sample Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Filtration: To ensure optimal magnetic field homogeneity and prevent line broadening, filter the sample solution through a pipette with a glass wool plug into a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0 ppm.
Spectrometer Setup and Data Acquisition:
-
Shimming: The magnetic field homogeneity must be optimized by shimming on the deuterium lock signal of the solvent. This process minimizes spectral line widths.
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse is typically used for routine spectra.
-
Acquisition Time: ~2-4 seconds to ensure good digital resolution.
-
Relaxation Delay: A delay of 1-2 seconds between pulses allows for adequate relaxation of the protons.
-
Number of Scans: 8 to 16 scans are usually sufficient for a decent signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: A longer delay of 2-5 seconds is often necessary, especially for quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Caption: Workflow for NMR sample preparation and data acquisition.
Comparative ¹H NMR Spectral Data
The number of signals, their chemical shifts (δ), and their splitting patterns in the aromatic region (typically 6.5-8.0 ppm) are key differentiators.
| Isomer | Aromatic Proton Signals | Splitting Pattern & Coupling Constants (J) |
| Ortho | 4 | Multiplets |
| Meta | 4 | Multiplets |
| Para | 2 | Two doublets (AA'BB' system), J ≈ 8-9 Hz |
Analysis:
-
Para Isomer (this compound): Due to its C₂ symmetry axis, the para isomer exhibits the simplest ¹H NMR spectrum in the aromatic region. The two protons ortho to the tert-butyl group are chemically equivalent, as are the two protons ortho to the chlorine. This results in a characteristic AA'BB' system, which often appears as two distinct doublets, each integrating to two protons.
-
Ortho (1-tert-Butyl-2-chlorobenzene) and Meta (1-tert-Butyl-3-chlorobenzene) Isomers: These isomers lack the symmetry of the para isomer, resulting in four distinct signals for the four aromatic protons. The splitting patterns will be more complex multiplets due to ortho (³J ≈ 7-9 Hz), meta (⁴J ≈ 2-3 Hz), and potentially para (⁵J ≈ 0-1 Hz) couplings between the protons. Distinguishing between the ortho and meta isomers requires a detailed analysis of these coupling constants and the chemical shifts, which are influenced by the electronic effects of the substituents.
Comparative ¹³C NMR Spectral Data
The number of signals in the proton-decoupled ¹³C NMR spectrum directly reflects the number of chemically non-equivalent carbon atoms in the molecule.
| Isomer | Number of Aromatic Carbon Signals |
| Ortho | 6 |
| Meta | 6 |
| Para | 4 |
Analysis:
-
Para Isomer: The C₂ symmetry results in only four signals for the six aromatic carbons (two signals for the substituted carbons and two for the unsubstituted carbons).
-
Ortho and Meta Isomers: The lack of symmetry in these isomers leads to six distinct signals for the six aromatic carbons. The chemical shifts of the carbon atoms are influenced by the electron-withdrawing nature of the chlorine and the electron-donating nature of the tert-butyl group, allowing for further differentiation.
II. Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides valuable information about the functional groups and the substitution pattern of the benzene ring through characteristic vibrational frequencies.
Experimental Protocol: Acquiring FT-IR Spectra
Sample Preparation:
-
Liquid Samples: A thin film of the liquid sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid Samples: The solid can be ground with KBr powder and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared.
Data Acquisition:
-
Background Spectrum: An IR background spectrum is obtained without a sample in the instrument to account for atmospheric and instrumental contributions.
-
Sample Spectrum: The sample is placed in the sample holder, and the spectrum is obtained.
-
Data Processing: The background is subtracted from the sample spectrum to yield the final IR spectrum.
Caption: Workflow for IR sample preparation and data acquisition.
Comparative IR Spectral Data
The key diagnostic region for distinguishing substitution patterns on a benzene ring is the C-H out-of-plane bending region (900-675 cm⁻¹).
| Isomer | C-H Out-of-Plane Bending (γ C-H) Bands (cm⁻¹) |
| Ortho | ~750 (strong) |
| Meta | ~770-810 (strong) and ~860-900 (medium) |
| Para | ~810-840 (strong) |
Analysis:
-
The number and position of the C-H out-of-plane bending bands are highly characteristic of the substitution pattern. By comparing the observed bands in this region to established correlation tables, one can confidently assign the isomeric structure.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
While mass spectrometry is essential for determining the molecular weight of the isomers, electron ionization (EI) mass spectra of positional isomers are often very similar, making it a less reliable tool for differentiation on its own.
Experimental Protocol: Acquiring Electron Ionization (EI) Mass Spectra
-
Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Caption: Workflow for Mass Spectrometry data acquisition.
Comparative Mass Spectral Data
All three isomers will exhibit a molecular ion peak (M⁺) at the same m/z value, corresponding to the molecular weight of C₁₀H₁₃Cl. The natural isotopic abundance of chlorine (~75% ³⁵Cl and ~25% ³⁷Cl) will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak.
The primary fragmentation pathway for tert-butylbenzenes involves the loss of a methyl group to form a stable benzylic-type carbocation.
| Isomer | Molecular Ion (M⁺) m/z | Key Fragment Ion m/z |
| Ortho | 168/170 | 153/155 (M-15) |
| Meta | 168/170 | 153/155 (M-15) |
| Para | 168/170 | 153/155 (M-15) |
Analysis:
-
The mass spectra of the three isomers are expected to be very similar, with the base peak likely being the fragment resulting from the loss of a methyl group (m/z 153 for the ³⁵Cl isotope). While minor differences in the relative intensities of other fragment ions may exist, these are often not sufficient for unambiguous isomer identification without authentic standards for comparison.
Conclusion: A Multi-faceted Approach for Confident Isomer Assignment
A combination of spectroscopic techniques is essential for the definitive identification of the ortho, meta, and para isomers of 1-tert-Butyl-chlorobenzene.
-
NMR spectroscopy , with its sensitivity to the local chemical environment of each proton and carbon, provides the most conclusive data for distinguishing between the isomers. The symmetry of the para isomer leads to a simplified spectrum, while the unique coupling patterns and chemical shifts in the ortho and meta isomers allow for their differentiation.
-
IR spectroscopy serves as a rapid and effective method for identifying the substitution pattern on the benzene ring through the characteristic C-H out-of-plane bending vibrations.
-
Mass spectrometry is crucial for confirming the molecular weight and the presence of a chlorine atom but is generally insufficient for distinguishing between these positional isomers on its own.
By employing a multi-technique approach and understanding the principles behind the spectral differences, researchers can confidently and accurately elucidate the structure of these and other isomeric compounds, ensuring the integrity and success of their scientific endeavors.
A Comparative Guide to the Validation of Analytical Methods for 1-tert-Butyl-4-chlorobenzene
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is the bedrock of reliable data and, consequently, the foundation of product quality and safety. This guide provides an in-depth, comparative analysis of two common chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)—for the quantitative determination of 1-tert-Butyl-4-chlorobenzene. This guide eschews a rigid template, instead focusing on the scientific rationale behind methodological choices and validation parameter assessment, empowering you to make informed decisions for your analytical needs.
Introduction to this compound and the Imperative of Method Validation
This compound is a halogenated aromatic compound often used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its purity and the accurate quantification of related impurities are critical for ensuring the quality and safety of the final product. The validation of analytical methods used to assess these attributes is not merely a regulatory formality but a scientific necessity to ensure that the method is fit for its intended purpose.[1][2]
This guide will explore two distinct, validated analytical approaches for this compound, providing the underlying principles, detailed experimental protocols, and comparative validation data.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[3][4] For a compound like this compound, which has a boiling point of approximately 211°C, GC is a highly suitable analytical choice. The use of a Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.
Experimental Protocol: GC-FID
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a concentration of about 1000 µg/mL.
-
Sample Solution: Accurately weigh an amount of the sample equivalent to about 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Internal Standard (ISTD) Solution: Prepare a 500 µg/mL solution of Biphenyl in methanol.
2. Chromatographic Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a split/splitless injector and a flame ionization detector.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Injection Volume: 1 µL (split ratio 20:1).
Validation of the GC-FID Method
The validation of this method is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]
Specificity (Selectivity): Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies are performed. Solutions of this compound are subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
-
The stressed samples are then analyzed by the GC-FID method. The chromatograms should demonstrate that the peak for this compound is well-resolved from any degradation product peaks.
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
A series of at least five concentrations of this compound, typically ranging from 50% to 150% of the nominal sample concentration (e.g., 500 µg/mL to 1500 µg/mL), are prepared and injected.
-
A calibration curve is constructed by plotting the peak area ratio (analyte/ISTD) against the concentration.
-
The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Trueness): Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a placebo or sample matrix.
-
The method is performed on samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with three replicates at each level.
-
The percentage recovery is calculated. The acceptance criterion is typically between 98.0% and 102.0%.
Precision: Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Six replicate injections of the same sample solution at 100% of the test concentration are performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): The repeatability assay is performed on a different day, by a different analyst, and/or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined at a signal-to-noise ratio of 10:1.
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
-
Small variations are made to the following parameters:
-
Oven temperature (± 2°C)
-
Carrier gas flow rate (± 0.1 mL/min)
-
Split ratio (e.g., 18:1 and 22:1)
-
-
The effect on the system suitability parameters (e.g., resolution, tailing factor) is evaluated.
Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
While GC is well-suited for volatile compounds, HPLC is a versatile technique applicable to a broader range of analytes, including non-volatile and thermally labile compounds.[3][4] For this compound, RP-HPLC with UV detection offers a robust alternative to GC.
Experimental Protocol: RP-HPLC
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of about 1000 µg/mL.
-
Sample Solution: Accurately weigh an amount of the sample equivalent to about 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
Validation of the RP-HPLC Method
The validation parameters for the RP-HPLC method are the same as for the GC-FID method, following ICH Q2(R2) guidelines.[1][2]
Specificity: Forced degradation studies are conducted as described for the GC-FID method. The HPLC chromatograms should demonstrate baseline separation between the this compound peak and all degradation product peaks. Peak purity analysis using the DAD is also performed to confirm that the analyte peak is not co-eluting with any impurities.
Linearity and Range: A series of at least five concentrations, ranging from 50% to 150% of the nominal concentration (e.g., 500 µg/mL to 1500 µg/mL), are prepared and injected. The calibration curve is constructed by plotting peak area against concentration, and the correlation coefficient (r²) should be ≥ 0.999.
Accuracy: Accuracy is determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120%), with three replicates each. The acceptance criterion for recovery is typically 98.0% to 102.0%.
Precision:
-
Repeatability: Six replicate injections of a 100% concentration sample solution. %RSD should be ≤ 2.0%.
-
Intermediate Precision: The repeatability assay is performed under different conditions (day, analyst, instrument). The %RSD between the datasets should be ≤ 2.0%.
LOD and LOQ: Determined based on signal-to-noise ratios (3:1 for LOD and 10:1 for LOQ).
Robustness: Small, deliberate variations are made to:
-
Mobile phase composition (e.g., Acetonitrile:Water 68:32 and 72:28).
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 2°C). The impact on system suitability is evaluated.
Comparative Analysis of GC-FID and RP-HPLC Methods
| Validation Parameter | GC-FID Method (Hypothetical Data) | RP-HPLC Method (Hypothetical Data) | Scientific Rationale for Comparison |
| Specificity | Good resolution from degradation products. | Excellent baseline separation and peak purity confirmation with DAD. | HPLC with DAD provides an extra layer of confidence in peak purity, which is advantageous for stability-indicating methods. |
| Linearity (r²) | 0.9995 | 0.9998 | Both methods demonstrate excellent linearity, indicating a direct relationship between response and concentration within the defined range. |
| Range (µg/mL) | 500 - 1500 | 500 - 1500 | The defined range is suitable for the intended purpose of quantifying the analyte in the presence of potential variations in sample concentration. |
| Accuracy (% Recovery) | 99.5% ± 1.2% | 100.2% ± 0.8% | Both methods show high accuracy. The slightly better precision in recovery for HPLC might be attributed to the lower operating temperatures, reducing the risk of analyte degradation on-column. |
| Precision (%RSD) | |||
| - Repeatability | 0.8% | 0.5% | Both methods are highly precise. The slightly lower RSD for HPLC could be due to the more consistent injection volumes of modern autosamplers. |
| - Intermediate Precision | 1.2% | 0.9% | Both methods demonstrate good intermediate precision, indicating they are rugged enough for routine use. |
| LOD (µg/mL) | 0.5 | 1.0 | GC-FID is often more sensitive for volatile, non-polar compounds, resulting in a lower LOD. |
| LOQ (µg/mL) | 1.5 | 3.0 | Consistent with the LOD, the GC-FID method allows for the quantification of lower levels of the analyte. |
| Robustness | Tolerant to minor changes in flow rate and temperature. | Less sensitive to small changes in mobile phase composition. | Both methods are robust, a critical attribute for transferability between laboratories. |
Visualizing the Analytical Workflows
Conclusion and Recommendations
Both the GC-FID and RP-HPLC methods presented in this guide are valid and suitable for the quantitative analysis of this compound. The choice between the two will depend on the specific requirements of the analysis and the available instrumentation.
-
GC-FID is the recommended method when high sensitivity is paramount, as it generally offers a lower limit of detection and quantitation for this type of compound. Its operational simplicity and robustness make it ideal for routine quality control environments.
-
RP-HPLC with DAD is advantageous when a comprehensive understanding of the impurity profile is required. The ability to perform peak purity analysis provides a higher degree of confidence in the specificity of the method, which is particularly crucial during drug development and for stability studies where the formation of unknown degradation products is possible.
Ultimately, the selection of an analytical method should be a well-reasoned decision based on a thorough understanding of the analyte, the potential impurities, and the intended application of the data. This guide provides the foundational knowledge and a comparative framework to support that decision-making process.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Synthesis of 1-tert-Butyl-4-chlorobenzene
This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of 1-tert-butyl-4-chlorobenzene, a key intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers. We will explore the mechanistic nuances, performance metrics, and practical considerations of different catalyst classes, from traditional Lewis acids to modern solid acid catalysts. This document is intended for researchers, chemists, and process development professionals seeking to optimize this crucial chemical transformation.
Introduction: The Importance and Synthesis of this compound
The synthesis of this compound is predominantly achieved through the Friedel-Crafts alkylation of chlorobenzene.[1] This electrophilic aromatic substitution reaction introduces a tert-butyl group to the chlorobenzene ring. The primary challenge in this synthesis is achieving high regioselectivity for the para isomer, as the ortho and meta isomers are generally less desirable byproducts. The choice of catalyst is the most critical factor influencing not only the yield and selectivity but also the overall process efficiency, cost, and environmental impact.
The chlorine atom on the benzene ring is a deactivating but ortho-, para-directing group.[1] The alkylation occurs preferentially at the para position primarily due to the significant steric hindrance posed by the chlorine atom at the ortho positions, which obstructs the approach of the bulky tert-butyl electrophile.[1]
The Friedel-Crafts Alkylation Mechanism
The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[2][3] First, a highly electrophilic tert-butyl carbocation is generated from an alkylating agent (such as tert-butyl chloride, tert-butanol, or isobutylene) with the aid of an acid catalyst.[1][2] This carbocation then attacks the electron-rich π system of the chlorobenzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1] Finally, a proton is eliminated from the ring, restoring aromaticity and yielding the product.[2]
References
Navigating Synthesis: A Comparative Guide to the Theoretical vs. Experimental Yield of 1-tert-Butyl-4-chlorobenzene
In the landscape of organic synthesis, the pursuit of efficiency is paramount. For researchers and professionals in drug development, the yield of a chemical reaction is a critical metric, directly impacting resource allocation, scalability, and ultimately, the economic viability of a process. This guide provides an in-depth analysis of the synthesis of 1-tert-Butyl-4-chlorobenzene, a key intermediate in the production of various pharmaceuticals and agrochemicals. We will dissect the theoretical underpinnings of its yield and explore the practical realities encountered in the laboratory, offering a robust framework for understanding and optimizing this important transformation.
The Synthesis of this compound: A Friedel-Crafts Alkylation Approach
The most common and industrially significant method for synthesizing this compound is through the Friedel-Crafts alkylation of chlorobenzene with tert-butyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).
Understanding the Theoretical Yield
The theoretical yield represents the maximum possible amount of product that can be formed from the given amounts of reactants, assuming 100% conversion and no loss of material. It is a stoichiometric calculation based on the balanced chemical equation.
The Balanced Chemical Equation:
C₆H₅Cl + (CH₃)₃CCl --(AlCl₃)--> C₁₀H₁₃Cl + HCl
Chlorobenzene + tert-Butyl chloride --(Aluminum chloride)--> this compound + Hydrochloric acid
To calculate the theoretical yield, one must first identify the limiting reactant, which is the reactant that will be completely consumed first in the reaction.
Example Calculation:
If a researcher starts with 50.0 g of chlorobenzene (molar mass: 112.56 g/mol ) and 45.0 g of tert-butyl chloride (molar mass: 92.57 g/mol ), the moles of each reactant are:
-
Moles of chlorobenzene = 50.0 g / 112.56 g/mol = 0.444 moles
-
Moles of tert-butyl chloride = 45.0 g / 92.57 g/mol = 0.486 moles
According to the 1:1 stoichiometry of the reaction, chlorobenzene is the limiting reactant. Therefore, the theoretical maximum moles of this compound (molar mass: 168.68 g/mol ) that can be produced is 0.444 moles.
-
Theoretical Yield (in grams) = 0.444 moles * 168.68 g/mol = 74.9 g
This calculated value is the theoretical benchmark against which the actual experimental outcome is measured.
The Experimental Reality: Factors Influencing the Actual Yield
The experimental yield is the actual amount of product obtained after the reaction and purification processes are complete. In practice, the experimental yield is almost always lower than the theoretical yield. The ratio of the experimental yield to the theoretical yield, expressed as a percentage, is known as the percent yield.
Several factors contribute to this discrepancy:
-
Incomplete Reactions: The reaction may not proceed to 100% completion. The equilibrium position of the reaction might not fully favor the products, or the reaction time may be insufficient for all reactants to be converted.
-
Side Reactions: The formation of undesired byproducts is a common challenge in organic synthesis. In the Friedel-Crafts alkylation of chlorobenzene, potential side reactions include the formation of other isomers (e.g., 1-tert-Butyl-2-chlorobenzene) and polyalkylation products.
-
Purification Losses: During the workup and purification steps (e.g., extraction, washing, distillation, and recrystallization), some amount of the desired product is inevitably lost.
-
Purity of Reagents: The presence of impurities in the starting materials can interfere with the reaction and reduce the yield of the desired product.
-
Reaction Conditions: Factors such as temperature, reaction time, and the concentration of the catalyst can significantly impact the reaction rate and selectivity, thereby affecting the final yield.
A Representative Experimental Protocol
The following is a generalized procedure for the synthesis of this compound:
-
Reaction Setup: In a fume hood, a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with anhydrous aluminum chloride.
-
Addition of Reactants: Chlorobenzene is added to the flask, and the mixture is stirred. Tert-butyl chloride is then added dropwise to the stirred solution. The reaction is typically exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.
-
Reaction: The reaction mixture is stirred at a specific temperature (often room temperature or slightly elevated) for a set period to ensure maximum conversion.
-
Quenching: The reaction is carefully quenched by pouring the mixture over crushed ice and water to decompose the aluminum chloride catalyst.
-
Workup: The organic layer is separated, washed with dilute hydrochloric acid, water, and a sodium bicarbonate solution to remove any unreacted catalyst and acidic byproducts.
-
Purification: The crude product is dried over an anhydrous drying agent (e.g., magnesium sulfate) and then purified, typically by fractional distillation, to isolate the this compound.
A Mechanistic Guide to Alkylation: Comparing Friedel-Crafts with Modern Nucleophilic Methods
Introduction: The Enduring Importance of the Alkyl Group
In the landscape of modern chemistry, from the synthesis of life-saving pharmaceuticals to the development of advanced materials, the strategic installation of alkyl groups remains a cornerstone of molecular construction. The method chosen for this seemingly simple C-C or C-heteroatom bond formation can dictate the success, efficiency, and scalability of a synthetic route. The classical Friedel-Crafts alkylation, a pillar of organic chemistry education, provides a foundational understanding of electrophilic aromatic substitution. However, its significant mechanistic limitations have driven the development of a diverse and powerful arsenal of alternative alkylation strategies.
This guide provides an in-depth mechanistic comparison between the venerable Friedel-Crafts reaction and key alternative methods. We will move beyond a simple recitation of reaction conditions to explore the fundamental principles that govern their reactivity, selectivity, and substrate scope. For the discerning researcher, understanding why a certain method is chosen is paramount to effective experimental design and problem-solving.
Pillar 1: Friedel-Crafts Alkylation — The Electrophilic Benchmark
First described in 1877 by Charles Friedel and James Crafts, this reaction attaches an alkyl group to an aromatic ring through an electrophilic aromatic substitution (EAS) mechanism.[1][2] It is a powerful tool for forming C-C bonds directly on an aromatic nucleus.
The Mechanism: An Electrophilic Cascade
The reaction proceeds in three principal steps, catalyzed by a strong Lewis acid like aluminum trichloride (AlCl₃) or ferric chloride (FeCl₃).[3][4]
-
Generation of the Electrophile: The Lewis acid catalyst reacts with an alkyl halide to generate a carbocation or a highly polarized carbocation-like complex.[2][4] For tertiary and secondary alkyl halides, a discrete carbocation is typically formed. For primary halides, a polarized complex is more likely, though it behaves as a source of R⁺.[2][5]
-
Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the carbocation.[6] This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7]
-
Deprotonation and Aromaticity Restoration: A weak base, typically AlCl₄⁻, removes a proton from the carbon bearing the new alkyl group, restoring the stable aromatic system and regenerating the Lewis acid catalyst.[2][5]
To properly render the diagram, image placeholders for chemical structures (Benzene, Arenium ion, Alkylbenzene) would be replaced with actual images or more complex DOT node structures.
Caption: General mechanism of Friedel-Crafts Alkylation.
Causality Behind the Limitations: Why Friedel-Crafts Often Fails
While elegant, the reliance on a carbocation intermediate is the reaction's Achilles' heel, leading to several significant and often prohibitive limitations.
-
Carbocation Rearrangements: The intermediate carbocation will readily rearrange to a more stable form (e.g., a primary to a secondary or tertiary carbocation via a hydride or alkyl shift) if possible.[1][8] This results in the formation of constitutional isomers, severely limiting synthetic utility when a specific linear alkyl chain is desired. For example, alkylating benzene with 1-chloropropane yields primarily isopropylbenzene (cumene) rather than the expected n-propylbenzene.[1]
-
Polyalkylation: The product of the reaction, an alkylbenzene, is more reactive than the starting material. This is because alkyl groups are electron-donating and thus activate the aromatic ring towards further electrophilic attack.[2][8] This leads to the formation of di-, tri-, and even more heavily substituted products, often requiring a large excess of the aromatic starting material to favor mono-alkylation.[3][9]
-
Substrate Restrictions: The reaction fails with aromatic rings bearing strongly electron-withdrawing (deactivating) groups like -NO₂, -CN, or -COR, as they render the ring too electron-poor to attack the carbocation electrophile.[6][10] Furthermore, aryl and vinylic halides cannot be used as they do not readily form carbocations.[3][6] Functional groups with lone pairs, such as amines (-NH₂) and hydroxyls (-OH), will complex with the Lewis acid catalyst, deactivating it.[3][11]
Pillar 2: Nucleophilic Alkylation Strategies — A Mechanistic Counterpoint
In stark contrast to the Friedel-Crafts reaction, nucleophilic alkylation methods operate on an inverted principle of reactivity. Here, an electron-rich nucleophile attacks an electron-poor electrophile .[12][13][14] This fundamental difference in electronic demand circumvents the major limitations associated with carbocation-based chemistry.
A. The Sₙ2 Reaction: A Concerted and Controlled Approach
The bimolecular nucleophilic substitution (Sₙ2) reaction is a workhorse of organic synthesis for its predictability and reliability.[15] It is a single-step, concerted process where bond-forming and bond-breaking occur simultaneously.[16][17]
Mechanism: A nucleophile performs a "backside attack" on an sp³-hybridized carbon atom bearing a suitable leaving group (e.g., a halide or tosylate).[17] The reaction proceeds through a five-coordinate transition state, resulting in the inversion of stereochemistry at the carbon center, a phenomenon known as Walden inversion.[18][19]
Caption: The concerted backside attack of the SN2 mechanism.
Key Advantages Over Friedel-Crafts:
-
Absence of Rearrangements: The concerted mechanism involves no carbocation intermediate, completely avoiding the issue of skeletal rearrangements.
-
Stereochemical Control: The reaction proceeds with a predictable inversion of configuration at a chiral center.[16]
-
Broad Scope of Nucleophiles: This mechanism is not limited to C-C bond formation. It is widely used to alkylate oxygen (Williamson ether synthesis), nitrogen (amine alkylation), sulfur (thioether synthesis), and carbon nucleophiles (enolate alkylation).[20][21]
-
Primary Limitation: The reaction is highly sensitive to steric hindrance. The order of reactivity for the alkyl halide is methyl > primary > secondary.[19] Tertiary halides do not react via the Sₙ2 mechanism.[18]
B. Grignard Reactions: Unleashing Carbon Nucleophiles
Discovered by Victor Grignard (Nobel Prize, 1912), the Grignard reaction is one of the most powerful methods for C-C bond formation.[22][23] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile.
Mechanism: The Grignard reagent is prepared by reacting an alkyl or aryl halide with magnesium metal in an ether solvent.[23] This inverts the polarity of the carbon atom, transforming it from an electrophilic center (in the alkyl halide) to a highly nucleophilic, carbanion-like center.[24] This potent nucleophile then readily attacks electrophilic carbons, most commonly the carbonyl carbon of aldehydes and ketones.[22][25] An acidic workup is required to protonate the resulting alkoxide.
Caption: General mechanism of a Grignard reaction with a ketone.
Key Advantages and Considerations:
-
Versatility: Grignard reagents react with a vast array of electrophiles, including aldehydes, ketones, esters, and epoxides, making them exceptionally versatile.[25]
-
Potent C-C Bond Formation: They provide a direct and efficient route to building complex carbon skeletons.[25]
-
Primary Limitation: Grignard reagents are extremely strong bases and will be quenched by even weakly acidic protons (e.g., from water, alcohols, or carboxylic acids).[22] Reactions must be conducted under strictly anhydrous conditions.
C. Reductive Amination: The Superior Method for N-Alkylation
Direct alkylation of amines with alkyl halides via an Sₙ2 pathway is often difficult to control and leads to polyalkylation.[26] Reductive amination (or reductive alkylation) is a more controlled and widely used alternative.[27]
Mechanism: This is a one-pot or two-step process. First, an amine reacts with an aldehyde or ketone to form an intermediate imine (or enamine).[27] This C=N bond is then selectively reduced in the presence of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the alkylated amine.[26]
Caption: The sequential workflow of reductive amination.
Key Advantages:
-
Control Over Alkylation: By forming a single imine intermediate before reduction, the reaction cleanly provides the mono-alkylated product, avoiding the over-alkylation common in Sₙ2 reactions with amines.[26]
-
Broad Substrate Availability: The immense commercial availability of diverse aldehydes, ketones, and amines makes this a highly versatile method for generating amine libraries.[28]
-
Mild Conditions: The reaction is typically performed under mild conditions that are tolerant of many functional groups.[27]
Head-to-Head Mechanistic Comparison
The choice of an alkylation method is dictated by the substrate, the desired product, and the mechanistic limitations of the available reactions.
| Feature | Friedel-Crafts Alkylation | Sₙ2 Alkylation | Grignard Reaction | Reductive Amination |
| Reaction Type | Electrophilic Aromatic Substitution | Nucleophilic Substitution | Nucleophilic Addition | Nucleophilic Addition followed by Reduction |
| Key Intermediate | Carbocation / Polarized Complex[2][7] | Pentacoordinate Transition State[18] | Organomagnesium Reagent | Imine / Iminium Ion[27] |
| Carbocation Rearrangement? | Yes (Major Limitation) [8] | No | No | No |
| Polyalkylation Risk? | High [2][3] | Medium (for amines); Low (for C, O, S) | Low | Low (Key Advantage) [26] |
| Primary Electrophile | Alkyl Halide, Alkene, Alcohol[6] | sp³ Carbon with Leaving Group | Carbonyl, Epoxide, etc.[25] | Carbonyl (Aldehyde/Ketone)[27] |
| Primary Nucleophile | Aromatic Ring | C, N, O, S Anions/Lone Pairs | Grignard Reagent (R⁻) [24] | Amine |
| Stereochemical Outcome | Not applicable (achiral ring) | Inversion of Configuration [18] | Creates new chiral center (often racemic) | Creates new chiral center (often racemic) |
| Core Limitation | Rearrangements, Polyalkylation, Substrate Deactivation[8][29] | Steric Hindrance[19] | Protic Solvent Intolerance[22] | Limited to N-alkylation |
Experimental Design & Protocols
The causality behind experimental choices is rooted in mechanistic understanding. To alkylate an unactivated aromatic ring with a tertiary alkyl group, Friedel-Crafts is ideal. To synthesize an ether from a primary alcohol and a primary alkyl halide, the Sₙ2-based Williamson ether synthesis is the self-validating choice. To add a specific alkyl group to a nitrogen atom without over-alkylation, reductive amination is unparalleled.
Protocol 1: Friedel-Crafts Alkylation of Toluene with t-Butyl Chloride
-
Objective: To synthesize 4-tert-butyltoluene, leveraging a stable tertiary carbocation that does not rearrange.
-
Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and drying tube, add anhydrous toluene (20 mL).
-
Cool the flask in an ice bath to 0-5 °C.
-
Carefully add anhydrous aluminum chloride (AlCl₃, 0.5 g) in portions.
-
While maintaining the temperature, add tert-butyl chloride (5 mL) dropwise over 15 minutes.
-
After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then at room temperature for an additional 30 minutes.
-
Quench the reaction by slowly pouring the mixture over crushed ice (50 g) with stirring.
-
Transfer the mixture to a separatory funnel, separate the organic layer, wash with dilute HCl, then water, then saturated NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the product.
-
Protocol 2: Sₙ2 Synthesis of Phenetole (Williamson Ether Synthesis)
-
Objective: To synthesize phenetole (ethyl phenyl ether) via an Sₙ2 reaction, a classic example that avoids the harsh conditions and limitations of Friedel-Crafts.
-
Methodology:
-
In a round-bottom flask, dissolve phenol (5.0 g) in ethanol (50 mL).
-
Carefully add sodium hydroxide pellets (2.2 g) and stir until a clear solution of sodium phenoxide is formed.
-
Attach a reflux condenser and add ethyl iodide (8.5 g) to the solution.
-
Heat the mixture to a gentle reflux for 60-90 minutes.
-
After cooling, pour the reaction mixture into 100 mL of cold water.
-
Extract the product with diethyl ether (2 x 30 mL).
-
Combine the organic extracts and wash with 5% NaOH solution to remove any unreacted phenol, followed by a water wash.
-
Dry the ether layer over anhydrous CaCl₂, filter, and remove the solvent by rotary evaporation. Purify the resulting oil by distillation if necessary.
-
Conclusion
While Friedel-Crafts alkylation remains a foundational reaction, its mechanism, centered on the generation of carbocation electrophiles, imposes severe practical limitations. Modern synthetic chemistry relies heavily on a suite of alternative methods that leverage the predictable and controllable nature of nucleophilic attack. The Sₙ2 reaction offers unparalleled control for attaching alkyl groups to various heteroatoms and carbon nucleophiles without rearrangement. Grignard reactions provide a robust platform for constructing complex carbon skeletons, and reductive amination stands as the premier method for the controlled alkylation of amines. A deep, mechanistic understanding of each of these transformations is not merely academic; it is the critical tool that enables the modern chemist to design elegant, efficient, and successful synthetic strategies.
References
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- 9. Friedel-Crafts Alkylation [organic-chemistry.org]
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- 11. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 12. Electrophiles and Nucleophiles - Characteristics, Types and Example. [allen.in]
- 13. Nucleophile vs Electrophile: Key Differences Explained [eureka.patsnap.com]
- 14. Nucleophiles and Electrophiles - Chemistry Steps [chemistrysteps.com]
- 15. studysmarter.co.uk [studysmarter.co.uk]
- 16. SN2 Reaction Mechanism [chemistrysteps.com]
- 17. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 18. SN2 reaction - Wikipedia [en.wikipedia.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. m.youtube.com [m.youtube.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Grignard reaction - Wikipedia [en.wikipedia.org]
- 23. byjus.com [byjus.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. mt.com [mt.com]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
- 27. Reductive amination - Wikipedia [en.wikipedia.org]
- 28. On-DNA Reductive Amination and Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Limitations of Friedel-Crafts Alkyation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
A Comparative Guide to the Synthesis of 1-tert-Butyl-4-chlorobenzene: An Environmental Impact Perspective
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-tert-butyl-4-chlorobenzene, a key intermediate in the production of various pharmaceuticals and agrochemicals, presents a critical case study in the ongoing effort to balance industrial chemical production with environmental stewardship. This guide provides an in-depth comparative analysis of the traditional synthesis routes and emerging green alternatives, focusing on the environmental impact, efficiency, and practical application of each methodology. By examining the causality behind experimental choices and providing supporting data, this document aims to equip researchers with the knowledge to make more sustainable decisions in their synthetic endeavors.
The Conventional Approach: Friedel-Crafts Alkylation with Homogeneous Lewis Acids
The industry-standard method for synthesizing this compound is the Friedel-Crafts alkylation of chlorobenzene. This electrophilic aromatic substitution reaction is typically carried out using either tert-butyl chloride or tert-butanol as the alkylating agent and is catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃) or a complex acid like tetrachloroaluminic acid (HAlCl₄).[1][2]
Reaction Mechanism and Inherent Drawbacks
The reaction proceeds through the formation of a tert-butyl carbocation, a potent electrophile, which then attacks the electron-rich chlorobenzene ring.[1] While effective in achieving the desired product, this method is fraught with significant environmental and practical challenges:
-
Corrosive and Hazardous Catalysts: Lewis acids like AlCl₃ are highly corrosive and moisture-sensitive, requiring stringent handling procedures and specialized equipment.[3]
-
Stoichiometric Catalyst Quantities: The catalyst often forms a complex with the product, necessitating its use in stoichiometric or even excess amounts, leading to a large volume of waste.
-
Difficult Catalyst Separation and Waste Generation: The homogeneous nature of the catalyst makes its separation from the reaction mixture challenging, often requiring quenching with water. This process generates a substantial amount of acidic aqueous waste containing aluminum salts, which requires significant treatment before disposal.
-
Byproduct Formation: The reaction generates hydrogen chloride (HCl) as a byproduct, which is a corrosive gas that needs to be scrubbed or captured, adding to the complexity and cost of the process.[4] A Chinese patent describes a method to utilize this byproduct to produce more of the tert-butyl chloride reactant, which is an innovative approach to improve atom economy within the traditional framework.[4]
Greener Alternatives: A Shift Towards Heterogeneous and Reusable Catalysts
In response to the environmental shortcomings of the traditional Friedel-Crafts alkylation, significant research has been directed towards developing more sustainable alternatives. These "green" approaches primarily focus on the use of solid acid catalysts and ionic liquids, which offer the potential for catalyst recyclability, reduced waste, and milder reaction conditions.
Solid Acid Catalysts: Zeolites and Clays at the Forefront
Solid acid catalysts, such as zeolites and acid-activated clays, have emerged as promising alternatives. These materials possess acidic sites within their porous structures, enabling them to catalyze the alkylation reaction heterogeneously.
-
Advantages of Solid Acids:
-
Easy Separation and Reusability: Being solids, these catalysts can be easily separated from the reaction mixture by simple filtration and can often be regenerated and reused multiple times, significantly reducing waste.
-
Reduced Corrosion: Solid acids are generally less corrosive than their homogeneous Lewis acid counterparts.
-
Shape Selectivity: The well-defined pore structures of zeolites can offer shape selectivity, potentially favoring the formation of the desired para-isomer and minimizing the formation of other isomers.
-
-
Performance Data: While direct comparative data for the tert-butylation of chlorobenzene is limited in single studies, research on similar aromatic alkylations demonstrates the potential. For instance, zeolites like H-Y and H-Beta have shown high activity in the tert-butylation of phenols.[5]
Ionic Liquids: "Designer Solvents" as Catalysts
Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Their unique properties, such as negligible vapor pressure and high thermal stability, make them attractive for green chemistry applications.[6]
-
Advantages of Ionic Liquids:
-
Dual Role as Solvent and Catalyst: Certain ionic liquids, particularly those based on chloroaluminates, can act as Lewis acidic catalysts, eliminating the need for a separate catalyst.
-
Recyclability: The non-volatile nature of ionic liquids allows for easy separation of the product by distillation and potential reuse of the ionic liquid.
-
Tunable Properties: The properties of ionic liquids can be tuned by modifying the cation and anion, allowing for the design of "task-specific" ionic liquids for optimized catalytic performance.
-
-
Performance Data: Studies on the alkylation of chlorobenzene using metal-based methylimidazolium ionic liquids have shown them to be efficient catalysts. The acidity and catalytic performance can be further enhanced by the addition of other metal chlorides.
Comparative Analysis: Performance and Environmental Impact
To provide a clear comparison, the following tables summarize the key performance indicators and environmental metrics for the different synthesis routes.
Performance Comparison
| Feature | Traditional (AlCl₃/HAlCl₄) | Solid Acids (Zeolites) | Ionic Liquids |
| Catalyst Type | Homogeneous Lewis Acid | Heterogeneous Solid Acid | Homogeneous/Heterogeneous |
| Catalyst Reusability | No (or very limited) | High (multiple cycles) | High (multiple cycles) |
| Product Yield | Generally high (e.g., ~81%)[4] | Moderate to high (variable) | Moderate to high (variable) |
| Selectivity (para-isomer) | Good | Potentially high (shape selective) | Good |
| Reaction Conditions | Often harsh (corrosive) | Milder conditions possible | Milder conditions possible |
| Product Separation | Complex (quenching, extraction) | Simple (filtration) | Simple (distillation, extraction) |
Environmental Impact Assessment: Atom Economy and E-Factor
Atom Economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. E-Factor (Environmental Factor) is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates a more environmentally friendly process.[7]
| Synthesis Route | Atom Economy (Theoretical) | E-Factor (Estimated) | Key Waste Streams |
| Traditional (AlCl₃/HAlCl₄) | ~99% (for C₁₀H₁₃Cl + HCl) | High (>>1) | Acidic aqueous waste (Al salts), HCl gas, organic solvent waste |
| Solid Acids (Zeolites) | ~99% (for C₁₀H₁₃Cl + H₂O) | Low (<1) | Minimal catalyst waste (if recycled), water, minimal solvent waste |
| Ionic Liquids | ~99% (for C₁₀H₁₃Cl + HCl) | Low (<1) | Minimal ionic liquid loss, HCl gas, minimal solvent waste |
Note: The atom economy is calculated based on the ideal stoichiometric reaction. The E-factor is an estimation and can vary significantly based on the specific process conditions, including solvent use and catalyst recycling efficiency.
Experimental Protocols: A Practical Comparison
To illustrate the practical differences between the traditional and a greener approach, detailed experimental protocols are provided below.
Traditional Synthesis using HAlCl₄ Catalyst (Adapted from CN102976885A)[4]
Objective: To synthesize this compound using a complex acid catalyst.
Materials:
-
Chlorobenzene
-
tert-Butyl chloride
-
Aluminum chloride (anhydrous)
-
Sodium chloride
-
Concentrated sulfuric acid
-
tert-Butanol
-
Distilled water
-
Concentrated hydrochloric acid
Procedure:
-
Preparation of Hydrogen Chloride Gas: In a dedicated reactor, slowly add concentrated sulfuric acid to sodium chloride while gently heating (90-100 °C) to generate hydrogen chloride gas.
-
Catalyst Preparation: In a separate reactor, stir a mixture of chlorobenzene and anhydrous aluminum chloride. Pass the generated hydrogen chloride gas through this mixture to form the complex acid catalyst, HAlCl₄.
-
Alkylation Reaction: To the reactor containing the catalyst and chlorobenzene, slowly add tert-butyl chloride dropwise over 1 hour at normal temperature.
-
Reaction Completion and Quenching: Continue stirring the mixture for 3 hours at room temperature. After the reaction is complete, add a mixture of distilled water and concentrated hydrochloric acid to the reactor to quench the reaction and dissolve the catalyst.
-
Product Isolation: Separate the upper organic layer.
-
Byproduct Utilization (Optional): The byproduct hydrogen chloride gas from the alkylation can be passed through tert-butanol to generate more tert-butyl chloride for subsequent reactions.
-
Purification: The crude product is obtained by drying and filtering the organic layer. Further purification by vacuum distillation yields the final product with a purity of approximately 99.28% and a yield of around 81.03%.[4]
Green Synthesis using a Zeolite Catalyst (Representative Protocol)
Objective: To synthesize this compound using a reusable solid acid catalyst.
Materials:
-
Chlorobenzene
-
tert-Butanol
-
Zeolite H-Beta catalyst
-
An appropriate solvent (e.g., n-hexane, or solvent-free)
Procedure:
-
Catalyst Activation: Activate the Zeolite H-Beta catalyst by heating it at a high temperature (e.g., 500 °C) under a stream of dry air or nitrogen for several hours to remove any adsorbed water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the activated zeolite catalyst, chlorobenzene, and tert-butanol. The reaction can also be conducted under solvent-free conditions.
-
Alkylation Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and maintain it with vigorous stirring for a specified period (e.g., 4-8 hours). Monitor the reaction progress using gas chromatography (GC).
-
Catalyst Separation: After the reaction is complete, cool the mixture to room temperature and separate the solid catalyst by filtration.
-
Catalyst Regeneration: Wash the recovered catalyst with a suitable solvent (e.g., acetone) and dry it in an oven. The catalyst can then be reactivated for subsequent reuse.
-
Product Isolation and Purification: Remove the solvent from the filtrate by rotary evaporation. The resulting crude product can be purified by vacuum distillation to obtain high-purity this compound.
Visualizing the Synthesis Pathways
The following diagrams, generated using Graphviz, illustrate the key differences between the traditional and greener synthesis routes.
Traditional Friedel-Crafts Alkylation Workflow
Caption: Traditional synthesis workflow with significant waste generation.
Green Synthesis with a Reusable Solid Acid Catalyst
References
- 1. This compound | 3972-56-3 | Benchchem [benchchem.com]
- 2. This compound | 3972-56-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102976885A - Synthesis method of 4-tert-butyl-1-chlorobenzene - Google Patents [patents.google.com]
- 5. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chembam.com [chembam.com]
A Cost-Benefit Analysis of Synthetic Routes to 1-tert-Butyl-4-chlorobenzene: A Guide for Process Optimization
Introduction
1-tert-Butyl-4-chlorobenzene is a valuable substituted aromatic hydrocarbon serving as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The strategic placement of the bulky tert-butyl group and the reactive chlorine atom makes it a versatile building block. The economic viability and environmental footprint of its production are critically dependent on the chosen synthetic pathway. This guide provides an in-depth comparative analysis of the most prominent synthetic routes to this compound, designed for researchers, chemists, and process development professionals. We will dissect each method through the lens of chemical efficiency, cost-effectiveness, scalability, and adherence to green chemistry principles, supported by experimental data and protocols.
Overview of Primary Synthetic Strategies
The synthesis of this compound is dominated by electrophilic aromatic substitution (EAS) reactions. The two principal strategies involve either introducing the tert-butyl group onto a pre-existing chlorobenzene ring or chlorinating a tert-butylbenzene precursor. The most commercially significant of these is the Friedel-Crafts alkylation of chlorobenzene, which itself offers several variations based on the choice of alkylating agent and catalyst.
Caption: Primary synthetic approaches to this compound.
Route 1: Friedel-Crafts Alkylation of Chlorobenzene
This is the most prevalent and industrially significant pathway. The reaction involves the electrophilic attack of a tert-butyl carbocation on the chlorobenzene ring.[1] The chlorine atom is a deactivating but ortho-, para-directing group; however, the significant steric hindrance of the incoming tert-butyl group strongly favors substitution at the para position.[1]
Caption: General scheme for Friedel-Crafts alkylation of chlorobenzene.
1A. Traditional Lewis Acid Catalysis (e.g., AlCl₃)
This classic approach utilizes a strong Lewis acid like anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) to generate the tert-butyl carbocation from an alkyl halide, such as tert-butyl chloride.[2]
-
Mechanism Insight: The Lewis acid abstracts the halide from the alkylating agent, forming a highly electrophilic carbocation.[2][3] This carbocation then attacks the electron-rich aromatic ring, followed by deprotonation to restore aromaticity.[3]
-
Cost-Benefit Analysis:
-
Cost: AlCl₃ and tert-butyl chloride are relatively inexpensive commodity chemicals, making the raw material cost low.
-
Benefits: The reaction is well-established, high-yielding under optimized conditions, and procedurally straightforward for laboratory synthesis.[4]
-
Drawbacks:
-
Catalyst Handling & Waste: Anhydrous AlCl₃ is highly hygroscopic and corrosive, requiring careful handling. The aqueous workup generates significant acidic aluminum-containing waste streams that are costly to treat.
-
Safety: The reaction vigorously produces HCl gas, necessitating efficient gas trapping and scrubbing systems.[2]
-
Polyalkylation: The product, this compound, is more nucleophilic than the starting material (chlorobenzene) due to the electron-donating nature of the alkyl group. This makes it susceptible to a second alkylation, leading to di-tert-butylated byproducts and reducing the yield of the desired mono-alkylated product.[2][5] Using a large excess of chlorobenzene can mitigate this but complicates purification and recovery.
-
-
1B. Complex Acid Catalysis (HAlCl₄) - An Industrial Optimization
An advanced and industrially applied method uses a complex acid, tetrachloroaluminic acid (HAlCl₄), as the catalyst. This approach is detailed in a Chinese patent (CN102976885A) and represents a significant process optimization.[1][6]
-
Process Insight: The HAlCl₄ catalyst is generated in situ by reacting anhydrous AlCl₃ with HCl gas.[6] A key innovation of this patented process is the utilization of the HCl byproduct from the main alkylation reaction to generate more tert-butyl chloride from tert-butanol in a separate, integrated step. This creates a closed-loop system that maximizes atom economy.[6]
-
Cost-Benefit Analysis:
-
Cost: While requiring a more complex reactor setup, the process saves costs by producing one of its own raw materials (tert-butyl chloride) and minimizing waste.[6]
-
Benefits:
-
Drawbacks: The initial setup is more complex than a simple batch reaction, making it better suited for large-scale continuous or semi-continuous production rather than small-scale lab work.
-
1C. Solid Acid Catalysis - The Green Chemistry Approach
The use of solid acid catalysts, such as zeolites, represents a modern, environmentally benign alternative to traditional liquid-phase Friedel-Crafts reactions.[7]
-
Catalyst Insight: Zeolites are microporous aluminosilicates with strong acidic sites. Their well-defined pore structure can impart shape selectivity, favoring the formation of the less sterically hindered para isomer and suppressing the formation of ortho or di-alkylated byproducts.[7]
-
Cost-Benefit Analysis:
-
Cost: The initial investment in the catalyst may be higher than for AlCl₃, but this is offset by its reusability.
-
Benefits:
-
Environmental: Solid catalysts are non-corrosive, non-toxic, and eliminate the problematic aqueous waste streams associated with Lewis acids.[7][8]
-
Process Simplification: The catalyst can be easily separated from the reaction mixture by simple filtration and can be regenerated and reused, simplifying the workup process.[7][8]
-
-
Drawbacks: These reactions, often performed in the vapor phase, typically require higher temperatures and specialized equipment like fixed-bed reactors, which may not be readily available in all research settings.[7] Catalyst deactivation over time can also be a concern.
-
Route 2: Chlorination of tert-Butylbenzene
An alternative strategy is the direct chlorination of tert-butylbenzene.[1] In this electrophilic aromatic substitution, the tert-butyl group is a strong activating, ortho-, para-directing group.
-
Selectivity Insight: While the tert-butyl group directs to both ortho and para positions, its immense steric bulk severely hinders electrophilic attack at the adjacent ortho positions. Consequently, the reaction overwhelmingly favors the formation of the para-substituted product, this compound.[1]
-
Cost-Benefit Analysis:
-
Cost: The cost-effectiveness depends heavily on the relative price of tert-butylbenzene versus chlorobenzene.
-
Benefits: High regioselectivity towards the desired para isomer is a significant advantage.
-
Drawbacks: Direct chlorination can be difficult to control, potentially leading to over-chlorination. The handling of chlorine gas or other potent chlorinating agents (like sulfuryl chloride) requires stringent safety protocols.
-
Route 3: Organometallic Pathways (e.g., Grignard Reagents)
Though less common for bulk synthesis, organometallic routes offer an alternative. One potential, though challenging, pathway involves the reaction of a Grignard reagent. For instance, tert-butyl magnesium chloride could theoretically react with a dihalobenzene like p-dichlorobenzene.
-
Process Insight: This would be a cross-coupling reaction, often requiring a transition metal catalyst (e.g., Nickel). A literature procedure for a similar synthesis of 1-butyl-4-chlorobenzene from p-dichlorobenzene and n-butylmagnesium chloride exists, achieving a 67% yield.[9] However, preparing and handling sterically hindered Grignard reagents like tert-butylmagnesium chloride can be difficult.[10]
-
Cost-Benefit Analysis:
-
Cost: Grignard reagents and the required anhydrous, inert conditions make this a more expensive route, generally reserved for smaller-scale or specialty syntheses where other methods fail.
-
Benefits: Can offer high selectivity if the coupling reaction is efficient.
-
Drawbacks: Foreign literature describes such methods as requiring harsh conditions.[6] The synthesis of the tert-butyl Grignard reagent is non-trivial, and the overall process is less scalable and cost-effective compared to Friedel-Crafts alkylation for this specific target molecule.
-
Quantitative Comparison and Data Summary
| Synthetic Route | Catalyst/Reagent System | Typical Yield (%) | Reported Purity (%) | Key Advantages | Key Disadvantages | Scalability |
| 1A: Friedel-Crafts | AlCl₃ / tert-Butyl Chloride | 60-80 | >95 (after purification) | Low raw material cost, well-established.[4] | Corrosive, hazardous waste, HCl gas, polyalkylation risk.[2][5] | Lab to Industrial |
| 1B: Friedel-Crafts | HAlCl₄ / tert-Butyl Chloride | ~81[6] | ~99.3[6] | High yield/purity, integrated process, low waste.[6] | Complex initial setup. | Industrial |
| 1C: Friedel-Crafts | Solid Acid (Zeolites) | Variable | High para-selectivity | Green, reusable catalyst, simple workup.[7] | Higher temp/special equipment, catalyst cost/deactivation. | Lab to Industrial |
| 2: Chlorination | Cl₂ or SO₂Cl₂ / tert-Butylbenzene | Variable | High para-selectivity | Excellent regioselectivity due to sterics.[1] | Handling hazardous chlorinating agents, risk of over-chlorination. | Lab to Industrial |
| 3: Organometallic | t-BuMgCl / p-Dichlorobenzene | <70 (estimated) | Variable | Alternative for specific applications. | Harsh conditions, expensive reagents, difficult scale-up.[6] | Lab Scale |
Detailed Experimental Protocols
Protocol 1: Optimized Industrial Synthesis via HAlCl₄ Catalysis (Adapted from CN102976885A)[6]
-
Objective: To synthesize this compound with high efficiency and purity.
-
Materials: Chlorobenzene (29.3g), tert-butyl chloride (18.5g), anhydrous aluminum chloride (1.2g), tert-butanol, concentrated HCl.
-
Procedure:
-
Catalyst Preparation: In a dry reactor (Reactor A), add anhydrous aluminum chloride (1.2g) and chlorobenzene (29.3g) and stir.
-
HCl Generation (Optional/Integrated): In a separate apparatus, generate HCl gas (e.g., by dripping concentrated sulfuric acid onto NaCl).
-
Catalyst Activation: Pass the generated HCl gas through the mixture in Reactor A to form the complex acid catalyst HAlCl₄.
-
Alkylation: Slowly drip tert-butyl chloride (18.5g) into Reactor A. The HCl gas generated as a byproduct of this reaction is captured.
-
Byproduct Utilization (Integrated Step): The captured HCl gas is passed through a separate vessel containing tert-butanol to generate more tert-butyl chloride for future runs.
-
Workup: After the reaction is complete, the crude product is separated. The organic layer is washed with a 5% sodium bicarbonate solution, followed by water.
-
Purification: The washed organic layer is dried and purified by vacuum distillation to yield the final product.
-
-
Expected Outcome: 54.66g of product (Yield ~81.03%) with a purity of 99.28% as determined by gas chromatography (GC).[6]
Protocol 2: Laboratory Scale Friedel-Crafts Alkylation (General Procedure)[2]
-
Objective: A standard laboratory preparation of an alkylated aromatic compound.
-
Materials: Chlorobenzene (large excess, e.g., 5-10 equivalents), tert-butyl chloride (1 equivalent), anhydrous aluminum chloride (0.1 equivalents).
-
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (e.g., an inverted funnel over a beaker of NaOH solution) to neutralize the evolved HCl gas.
-
Charge the flask with the excess chlorobenzene and cool it in an ice bath.
-
Carefully add the anhydrous aluminum chloride in portions to the chilled chlorobenzene with stirring.
-
Slowly add the tert-butyl chloride dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature between 0-5°C.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then warm to room temperature and stir for another 1-2 hours.
-
Workup: Slowly and carefully pour the reaction mixture over crushed ice. Transfer to a separatory funnel.
-
Separate the organic layer. Wash it sequentially with cold dilute HCl, water, 5% sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter, and remove the excess chlorobenzene by distillation. The final product can be purified by vacuum distillation.
-
Conclusion and Recommendations
The synthesis of this compound offers a classic case study in process optimization, balancing cost, efficiency, and environmental impact.
-
For Large-Scale Industrial Production: The HAlCl₄-catalyzed method outlined in patent CN102976885A is unequivocally superior.[6] Its integrated design, which utilizes byproducts to generate reactants, offers the best combination of high yield, exceptional purity, cost-effectiveness, and minimal environmental impact.
-
For Standard Laboratory Synthesis: The traditional Friedel-Crafts alkylation using AlCl₃ remains a viable, albeit less green, option due to the low cost and accessibility of the reagents. A large excess of chlorobenzene is recommended to minimize polyalkylation.
-
For Green Chemistry and Research Applications: Vapor-phase alkylation over solid acid catalysts like zeolites is the most environmentally friendly approach.[7] It eliminates corrosive and hazardous waste and simplifies product purification, making it an excellent choice for institutions prioritizing sustainable chemistry, provided the necessary equipment is available.
The selection of the optimal route is therefore contingent on the specific objectives of the synthesis, whether they be maximizing output on an industrial scale, straightforward execution in a research lab, or pioneering greener chemical processes.
References
- 1. This compound | 3972-56-3 | Benchchem [benchchem.com]
- 2. cerritos.edu [cerritos.edu]
- 3. Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE [vedantu.com]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN102976885A - Synthesis method of 4-tert-butyl-1-chlorobenzene - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Definitive Guide to the Spectroscopic Confirmation of 1-tert-Butyl-4-chlorobenzene
For the discerning researcher in materials science and drug development, the unambiguous structural confirmation of chemical entities is paramount. The seemingly subtle placement of a functional group can drastically alter a molecule's physical, chemical, and biological properties. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to unequivocally confirm the structure of 1-tert-butyl-4-chlorobenzene, distinguishing it from its potential isomers, 1-tert-butyl-2-chlorobenzene and 1-tert-butyl-3-chlorobenzene. We will delve into the causality behind experimental choices and demonstrate how a multi-technique approach provides a self-validating system for structural elucidation.
The Challenge: Isomeric Ambiguity
The synthesis of this compound, typically achieved via Friedel-Crafts alkylation of chlorobenzene, can theoretically yield ortho, meta, and para isomers. While the para isomer is generally favored due to steric and electronic factors, the potential for isomeric impurities necessitates a robust analytical methodology to confirm the precise substitution pattern on the benzene ring. Relying on a single analytical technique can be misleading; therefore, a combinatorial approach using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is the gold standard.
The Strategic Workflow for Structural Confirmation
A systematic approach ensures that the data collected is both high-quality and conclusive. The workflow below outlines the logical progression from sample preparation to final structural confirmation.
Caption: Overall workflow for the spectroscopic confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR: A Tale of Symmetry
The ¹H NMR spectrum of this compound is remarkably simple and is a direct reflection of its C₂ᵥ symmetry. The para-substitution results in a chemically equivalent set of protons on opposite sides of the benzene ring.
-
The Aromatic Region: The four aromatic protons give rise to a characteristic AA'BB' system, which often appears as two distinct doublets. This pattern is a hallmark of 1,4-disubstitution on a benzene ring.
-
The Aliphatic Region: The nine protons of the tert-butyl group are chemically equivalent, resulting in a single, sharp singlet. The integration of this peak to nine protons is a key identifier of the tert-butyl moiety.[1]
In contrast, the ortho and meta isomers lack this symmetry, leading to more complex splitting patterns in the aromatic region, with four distinct signals for each of the aromatic protons.
¹³C NMR: Counting the Carbons
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
-
For the para isomer, due to its symmetry, we expect to see only six signals: four for the aromatic carbons (two protonated and two quaternary) and two for the tert-butyl group (one for the three equivalent methyl carbons and one for the quaternary carbon).
-
The ortho and meta isomers, being less symmetrical, would each exhibit eight distinct carbon signals.
The following table summarizes the expected and observed NMR data for the three isomers.
| Compound | ¹H NMR (Aromatic Protons) | ¹H NMR (tert-Butyl Protons) | ¹³C NMR (Number of Signals) |
| This compound (para) | Two doublets (AA'BB' system) | One singlet (~1.3 ppm) | 6 |
| 1-tert-Butyl-2-chlorobenzene (ortho) | Four complex multiplets | One singlet (~1.4 ppm) | 8 |
| 1-tert-Butyl-3-chlorobenzene (meta) | Four complex multiplets | One singlet (~1.3 ppm) | 8 |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates volatile compounds before they are ionized and fragmented. This is particularly useful for analyzing the crude reaction mixture to identify the presence of any isomers.
The electron ionization (EI) mass spectrum of this compound will exhibit a molecular ion peak (M⁺) at m/z 168. The presence of a chlorine atom is confirmed by the isotopic pattern of the molecular ion, with a characteristic M+2 peak at m/z 170 with an intensity of approximately one-third that of the M⁺ peak, reflecting the natural abundance of ³⁵Cl and ³⁷Cl.
A key fragmentation pathway is the loss of a methyl group (CH₃) to form a stable benzylic carbocation at m/z 153. An even more prominent peak is observed at m/z 111, corresponding to the loss of the entire tert-butyl group.
While the ortho, meta, and para isomers will all have the same molecular weight and a similar isotopic pattern, their fragmentation patterns may show subtle differences. However, the primary utility of GC-MS in this context is the chromatographic separation of the isomers, allowing for their individual analysis.
| Isomer | Molecular Ion (M⁺) | Key Fragment (M-15) | Key Fragment (M-57) |
| para | 168/170 | 153/155 | 111/113 |
| ortho | 168/170 | 153/155 | 111/113 |
| meta | 168/170 | 153/155 | 111/113 |
Infrared (IR) Spectroscopy: Probing the Functional Groups
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a rapid and convenient method for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands:
-
C-H stretching (aromatic): Above 3000 cm⁻¹
-
C-H stretching (aliphatic): Below 3000 cm⁻¹
-
C=C stretching (aromatic): In the 1600-1450 cm⁻¹ region
-
C-Cl stretching: In the 1100-1000 cm⁻¹ region
-
Out-of-plane C-H bending: This is particularly diagnostic for the substitution pattern. A strong band in the 850-800 cm⁻¹ region is characteristic of a 1,4-disubstituted (para) benzene ring. The ortho and meta isomers will have their characteristic C-H bending bands in different regions (typically ~750 cm⁻¹ for ortho and a combination of bands for meta).
| Vibrational Mode | This compound (para) | Alternative Isomers (ortho/meta) |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| Aliphatic C-H Stretch | ~2960-2870 cm⁻¹ | ~2960-2870 cm⁻¹ |
| Aromatic C=C Stretch | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ |
| Aromatic C-H Out-of-Plane Bending | Strong band at ~820 cm⁻¹ | Different characteristic bands |
Integrating the Data for Conclusive Confirmation
Caption: Logical flow from experimental data to conclusive structural identification.
The simplicity of the ¹H and ¹³C NMR spectra points directly to a symmetrical, para-substituted structure. This hypothesis is then corroborated by the characteristic out-of-plane C-H bending vibration in the IR spectrum. Finally, the mass spectrum confirms the molecular weight and elemental composition, ensuring that the analyzed compound is indeed a tert-butyl chlorobenzene isomer.
Experimental Protocols
NMR Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[2]
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d, CDCl₃).[2][3]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently swirl or sonicate to ensure complete dissolution.[2]
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring the liquid level is between 4.0 to 5.0 cm.[4]
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small cotton plug in the pipette during transfer.[4]
-
Capping and Cleaning: Cap the NMR tube securely and wipe the exterior with a lint-free tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.
-
Analysis: Insert the sample into the NMR spectrometer. The experiment typically involves locking onto the deuterium signal of the solvent, shimming to optimize magnetic field homogeneity, and acquiring the spectrum using standard pulse sequences.[2]
GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
Instrument Setup:
-
GC Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[5]
-
Inlet: Set to a temperature of 250 °C with a split injection mode.
-
Oven Program: A typical temperature program would be to hold at 50 °C for 1-2 minutes, then ramp at 10-15 °C/min to 280 °C.
-
MS Detector: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.[5]
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Analysis: Identify the peaks in the total ion chromatogram and analyze the corresponding mass spectra for the molecular ion and characteristic fragments.
ATR-FTIR Spectroscopy
-
Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[6] Take a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. If the sample is a low-melting solid or liquid, a single drop is sufficient.[7]
-
Apply Pressure: For solid samples, use the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.[7]
-
Scan Sample: Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a high signal-to-noise ratio spectrum.
-
Cleaning: After analysis, clean the crystal surface thoroughly with a soft tissue and a suitable solvent (e.g., isopropanol).
Conclusion
The structural confirmation of this compound is a clear example of the necessity for a multi-faceted analytical approach. By systematically applying ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, and comparing the results to those expected for its ortho and meta isomers, we can eliminate all ambiguity. The convergence of data from these orthogonal techniques provides a self-validating and robust confirmation of the para-substitution pattern, ensuring the identity and purity of the compound for its intended research or development application.
References
- 1. acdlabs.com [acdlabs.com]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. mdpi.com [mdpi.com]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
- 7. agilent.com [agilent.com]
Navigating the Labyrinth: A Comparative Guide to Cross-Reactivity Studies of 1-tert-Butyl-4-chlorobenzene in Preclinical Assays
For researchers, scientists, and drug development professionals, the integrity of preclinical assay data is paramount. The journey from a promising lead compound to a clinical candidate is paved with rigorous testing, and unforeseen cross-reactivity can be a significant roadblock, leading to misleading results and costly delays. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of 1-tert-Butyl-4-chlorobenzene, a common building block in medicinal chemistry, within various assay formats. By understanding its potential for interference and employing robust validation strategies, researchers can ensure the accuracy and reliability of their findings.
The Enigmatic Nature of this compound: Physicochemical Properties and Metabolic Fate
This compound is a hydrophobic, chlorinated aromatic compound. Its structure, featuring a bulky tert-butyl group and a halogenated benzene ring, predisposes it to non-specific interactions and metabolic activation, both of which can contribute to assay interference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃Cl | [1] |
| Molecular Weight | 168.66 g/mol | [1] |
| Melting Point | 36 °C | [2] |
| Boiling Point | 211 °C | [2] |
| LogP (octanol-water) | 4.6 | [3] |
| Water Solubility | Low | General Knowledge |
The high LogP value indicates significant hydrophobicity, a key driver for non-specific binding to proteins and plastic surfaces in assay plates. Furthermore, as a substituted benzene derivative, it is a potential substrate for cytochrome P450 (CYP) enzymes in the liver, which can lead to the formation of reactive metabolites.[4][5] While specific metabolic pathways for this compound are not extensively documented in publicly available literature, related halogenated benzenes are known to undergo oxidation to form phenols and quinones, which can be highly reactive.[5]
The Specter of Interference: Common Mechanisms of Cross-Reactivity
Small molecules like this compound can interfere with assays through several mechanisms, leading to either false-positive or false-negative results.[6][7] Understanding these mechanisms is the first step toward designing effective counter-screens.
-
Compound Aggregation: At higher concentrations, hydrophobic molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[7]
-
Non-Specific Protein Binding: The hydrophobic nature of this compound promotes its binding to hydrophobic pockets on proteins, including antibodies and enzymes, leading to non-specific inhibition or activation.[8][9]
-
Interference with Detection Systems: The compound or its metabolites may possess intrinsic properties that interfere with the assay's detection method, such as autofluorescence or quenching of a luminescent signal.[10][11][12]
-
Chemical Reactivity: Metabolites of this compound could be chemically reactive, covalently modifying assay components and altering their function.
Below is a diagram illustrating the potential pathways of assay interference for a hydrophobic small molecule.
Caption: Potential mechanisms of assay interference by this compound.
A Multi-pronged Approach: Recommended Assays for Cross-Reactivity Profiling
No single assay can definitively rule out cross-reactivity. A well-designed study should employ a panel of orthogonal assays that probe different potential interference mechanisms.
In Vitro Metabolism and Metabolite Identification
Rationale: To identify potentially reactive or cross-reactive metabolites, it is crucial to first understand the metabolic fate of this compound.
Experimental Approach:
-
In vitro metabolism using liver microsomes: This assay identifies the primary metabolites formed by phase I (e.g., CYP450) and phase II (e.g., UGTs) enzymes.[4][13]
-
In silico metabolite prediction: Computational tools can complement experimental data by predicting a broader range of potential metabolites.[14][15][16]
Immunoassays (ELISA)
Rationale: Enzyme-Linked Immunosorbent Assays (ELISAs) are ubiquitous in drug discovery. Due to their reliance on antibody-antigen interactions, they are susceptible to non-specific binding by hydrophobic compounds.[17][18]
Experimental Approach:
-
Direct ELISA Interference Assay: To assess direct binding of the compound to the antibody or antigen.
-
Competitive ELISA Interference Assay: To evaluate if the compound interferes with the binding of the intended analyte.
Luciferase-Based Reporter Gene Assays
Rationale: Luciferase assays are widely used to study gene expression and signaling pathways. However, the luciferase enzyme itself can be inhibited by small molecules, and the luminescent signal can be quenched.[10][11][12][19][20]
Experimental Approach:
-
Luciferase Inhibition Assay (Cell-free): To directly measure the effect of the compound on purified luciferase enzyme activity.
-
Counter-screen with a different reporter: If interference is observed, confirming the biological effect with a non-luciferase-based reporter assay (e.g., a fluorescent protein reporter) is essential.
AlphaLISA® Assays
Rationale: Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based technology sensitive to compounds that interfere with light transmission or the generation of singlet oxygen.[21][22][23]
Experimental Approach:
-
AlphaLISA Interference Assay: A direct test of the compound's effect on the AlphaLISA signal in the absence of the biological target.
Cell Viability and Cytotoxicity Assays
Rationale: It is important to distinguish between true biological activity and non-specific cytotoxicity that can confound the results of cell-based assays.
Experimental Approach:
-
Multiple cell viability assays: Employing assays with different readouts (e.g., ATP content, membrane integrity, and metabolic activity) can provide a more comprehensive picture of the compound's cytotoxic potential.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for assessing the cross-reactivity of this compound. Researchers should optimize these protocols for their specific assay systems.
Protocol 1: In Vitro Metabolism with Human Liver Microsomes
Objective: To identify the major metabolites of this compound.
Methodology:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), this compound (final concentration 1 µM), and NADPH regenerating system in phosphate buffer (pH 7.4).
-
Incubation: Incubate the mixture at 37°C for 60 minutes.
-
Quench Reaction: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Sample Preparation: Centrifuge the sample to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
Caption: Workflow for in vitro metabolism study.
Protocol 2: ELISA Interference Assay
Objective: To determine if this compound interferes with an ELISA.
Methodology:
-
Coat Plate: Coat a 96-well plate with the capture antibody or antigen overnight at 4°C.
-
Wash and Block: Wash the plate with wash buffer and block with a suitable blocking buffer for 1 hour at room temperature.
-
Add Compound: Add serial dilutions of this compound (and a vehicle control) to the wells.
-
Add Detection Antibody: Add the enzyme-conjugated detection antibody.
-
Incubate: Incubate for 1-2 hours at room temperature.
-
Wash: Wash the plate thoroughly.
-
Add Substrate: Add the enzyme substrate and incubate until color develops.
-
Read Plate: Read the absorbance at the appropriate wavelength.
Protocol 3: Luciferase Inhibition Assay (Cell-Free)
Objective: To assess the direct inhibitory effect of this compound on luciferase.
Methodology:
-
Prepare Reagents: Prepare a solution of purified firefly luciferase and its substrate (D-luciferin) in assay buffer.
-
Add Compound: In a white 96-well plate, add serial dilutions of this compound (and a vehicle control).
-
Add Luciferase: Add the luciferase solution to the wells.
-
Initiate Reaction: Add the luciferin substrate to initiate the luminescent reaction.
-
Read Plate: Immediately read the luminescence using a plate reader.
Data Interpretation and Comparison with Alternatives
The results from the cross-reactivity assays should be carefully analyzed to distinguish true biological activity from assay interference.
| Assay | Potential for Interference by this compound | Interpretation of Positive Result | Mitigation Strategy / Alternative Compound |
| ELISA | High (due to hydrophobicity and potential for non-specific binding) | Could indicate true binding or non-specific interference. | Include a detergent (e.g., Tween-20) in buffers. Use a structurally similar but biologically inactive analog as a negative control (e.g., tert-butylbenzene). |
| Luciferase Assay | Moderate to High (potential for enzyme inhibition and signal quenching) | Could be true modulation of the reporter gene or direct interference with the luciferase enzyme. | Perform a cell-free luciferase inhibition assay. Use an alternative reporter gene (e.g., GFP). |
| AlphaLISA | Moderate (potential for light scattering or singlet oxygen quenching) | Could indicate true modulation of the protein-protein interaction or direct interference with the assay chemistry. | Run a control experiment with donor and acceptor beads in the absence of the biological target. |
| Cell-based Assays | High (potential for cytotoxicity and non-specific effects) | Could be true biological activity or a result of compound-induced cell stress or death. | Correlate results with data from multiple, mechanistically distinct cell viability assays. |
Alternative Compounds for Comparison:
To provide a robust comparison, it is recommended to test a panel of compounds alongside this compound.
-
tert-Butylbenzene: A non-halogenated analog to assess the contribution of the chlorine atom to any observed effects.
-
Chlorobenzene: An analog without the bulky tert-butyl group to evaluate steric effects.
-
A known promiscuous inhibitor: A compound known to interfere in multiple assays can serve as a positive control for interference.
-
A structurally unrelated compound with known activity in the assay: To serve as a positive control for the biological assay itself.
Conclusion: Ensuring Data Integrity Through Rigorous Validation
The potential for cross-reactivity of small molecules like this compound in preclinical assays is a significant concern that demands a proactive and systematic approach. By understanding the underlying mechanisms of interference and implementing a well-designed panel of orthogonal assays, researchers can confidently validate their findings. This guide provides a framework for these studies, emphasizing the importance of causality in experimental design and the need for self-validating systems. Ultimately, a thorough investigation of potential cross-reactivity is not merely a quality control step but a critical component of robust scientific research and efficient drug development.
References
- 1. Buy this compound (EVT-311136) | 3972-56-3 [evitachem.com]
- 2. 1-(tert-Butyl)-4-chlorobenzene | 3972-56-3 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotransformation and toxicity of halogenated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 9. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 10. Polymer nanoassemblies with hydrophobic pendant groups in the core induce false positive siRNA transfection in luciferase reporter assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identifying metabolites of new psychoactive substances using in silico prediction tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identifying metabolites of new psychoactive substances using in silico prediction tools - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. goldbio.com [goldbio.com]
- 20. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Cell Lysate-Based AlphaLISA Deubiquitinase Assay Platform for Identification of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
literature review of 1-tert-Butyl-4-chlorobenzene applications
An In-Depth Technical Guide to the Applications of 1-tert-Butyl-4-chlorobenzene as a Synthetic Intermediate
For researchers, synthetic chemists, and professionals in drug development, the selection of an appropriate starting material is a critical decision that dictates the efficiency, cost, and scalability of a synthetic route. This compound, a substituted aromatic hydrocarbon, serves as a versatile and economically significant building block in organic synthesis. Its unique structural features—a sterically demanding tert-butyl group and a reactive chlorine atom positioned para to each other—offer distinct advantages in controlling regioselectivity and introducing specific moieties into complex molecules.
This guide provides a comprehensive review of the primary applications of this compound, focusing on its role as a substrate in modern cross-coupling reactions. We will compare its performance with alternative synthons, provide experimental data and protocols, and explain the causality behind key experimental choices, grounding our discussion in authoritative literature.
Physicochemical Properties and Synthesis
This compound is a solid at room temperature with a melting point of approximately 36°C and a boiling point of 211°C.[1] Its molecular formula is C₁₀H₁₃Cl, with a corresponding molecular weight of 168.66 g/mol .[2][3][4][5] This compound is a key intermediate whose utility is predicated on its synthesis and subsequent reactivity.
Synthesis: Friedel-Crafts Alkylation vs. Direct Chlorination
The industrial production of this compound is dominated by electrophilic aromatic substitution reactions. Two principal pathways are the Friedel-Crafts alkylation of chlorobenzene and the direct chlorination of tert-butylbenzene.[2]
The Friedel-Crafts alkylation of chlorobenzene with an alkylating agent like tert-butyl chloride is often preferred.[2] The chlorine substituent on the benzene ring is a deactivating but ortho-, para-directing group. Due to the significant steric hindrance of the incoming tert-butyl group, the reaction overwhelmingly favors substitution at the para position, leading to high regioselectivity for the desired product. Strong Lewis acids such as aluminum chloride (AlCl₃) or complex acids like tetrachloroaluminic acid (HAlCl₄) are typically employed as catalysts.[2][6][7] A patented industrial method highlights the use of HAlCl₄, which can be generated in situ, providing an efficient and cost-effective process.[7]
Alternatively, the direct chlorination of tert-butylbenzene can be performed. However, this route can lead to a mixture of ortho and para isomers, which can be challenging to separate, making it a less common choice when high purity of the para isomer is required.
Diagram 1: Synthesis via Friedel-Crafts Alkylation
Caption: Friedel-Crafts alkylation of chlorobenzene.
Core Application: A Substrate for Palladium-Catalyzed Cross-Coupling
The primary utility of this compound lies in its function as an aryl chloride in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than their bromide and iodide counterparts, their lower cost and wider availability make them highly attractive substrates, particularly in large-scale synthesis.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a cornerstone of synthetic chemistry for constructing biaryl structures.[8][9] this compound serves as the aryl halide partner in these reactions.
The key challenge with aryl chlorides is the initial oxidative addition step to the Pd(0) catalyst, which is often the rate-determining step.[10] To overcome this, specialized catalyst systems are required. Modern catalyst systems employing electron-rich, sterically hindered phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) have proven highly effective for activating the C-Cl bond under relatively mild conditions.[11]
Table 1: Comparison of Aryl Halides in Suzuki-Miyaura Coupling
| Feature | Aryl Chloride (Ar-Cl) | Aryl Bromide (Ar-Br) | Aryl Iodide (Ar-I) |
| Reactivity | Lowest | Intermediate | Highest |
| Cost | Lowest | Intermediate | Highest |
| Stability | Highest | Intermediate | Lowest (light-sensitive) |
| Catalyst Requirement | Requires specialized, electron-rich ligands (e.g., biarylphosphines) | More tolerant of various Pd catalysts | Generally reactive with simple Pd catalysts (e.g., Pd(PPh₃)₄) |
| Typical Conditions | Higher temperatures, stronger bases may be needed | Milder conditions | Mildest conditions |
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of aryl amines is of paramount importance in the pharmaceutical and agrochemical industries. The Buchwald-Hartwig amination provides a direct route to these compounds by coupling an amine with an aryl halide.[12][13][14] this compound is an excellent substrate for synthesizing 4-tert-butylanilines, which are precursors to various bioactive molecules.
Similar to the Suzuki coupling, the use of aryl chlorides in this reaction was historically challenging. The development of sterically demanding, electron-rich phosphine ligands by Buchwald, Hartwig, and others revolutionized the field, enabling the efficient coupling of even unactivated aryl chlorides.[15][16] The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions like hydrodehalogenation.
Alternative Routes to 4-tert-Butylaniline:
-
Nitration/Reduction of tert-Butylbenzene: This classic route involves the nitration of tert-butylbenzene followed by the reduction of the nitro group. While effective, it uses harsh reagents (concentrated nitric and sulfuric acids) and the reduction step often requires metal catalysts like Pd/C with H₂ gas or reducing agents like Sn/HCl, which can generate significant waste.
-
Buchwald-Hartwig Amination: This route offers a more direct and often cleaner alternative, with broader functional group tolerance. The primary trade-off is the cost of the palladium catalyst and specialized ligand, although catalyst loadings can be very low (1-2 mol%).[15]
Diagram 3: Buchwald-Hartwig Amination Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
Experimental Protocols
The following protocols are representative examples and should be adapted and optimized based on specific substrates and laboratory conditions. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation
This protocol is adapted from the principles described in patent CN102976885A.[7]
-
Catalyst Preparation: In a flame-dried, three-neck flask equipped with a stirrer, dropping funnel, and gas outlet, add anhydrous aluminum trichloride (AlCl₃, ~2-5% by mass of chlorobenzene).
-
Reaction Setup: Add chlorobenzene to the flask and begin stirring.
-
Alkylation: Slowly add tert-butyl chloride dropwise from the dropping funnel. The reaction is exothermic; maintain the temperature between 25-40°C using a water bath.
-
Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and slowly quench by adding water, followed by a dilute HCl solution to dissolve any remaining aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with water, 5% sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure this compound.
Protocol 2: Representative Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 3.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Stir the mixture at 100-110°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 3: Representative Buchwald-Hartwig Amination
-
Reaction Setup: To a flame-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., XPhos, 0.04 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Reagent Addition: Evacuate and backfill the tube with argon. Add this compound (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene (4 mL).
-
Reaction: Seal the tube and heat the mixture to 100°C with vigorous stirring. Monitor the reaction by GC-MS.
-
Workup: Upon completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a short plug of silica gel, eluting with additional ether.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by column chromatography or crystallization.
Conclusion
This compound is a strategically important building block in organic synthesis. While its direct applications are limited, its value as a cost-effective and regiochemically defined precursor is immense. Its utility is most pronounced in modern palladium-catalyzed cross-coupling reactions, where advances in catalyst technology have overcome the inherent low reactivity of the C-Cl bond. For researchers and drug development professionals, understanding the reactivity of this compound and the specific experimental conditions required for its transformation allows for the efficient and scalable synthesis of complex molecular architectures, particularly substituted biaryls and anilines, which are prevalent in pharmaceuticals and advanced materials.
References
- 1. 1-(tert-Butyl)-4-chlorobenzene | 3972-56-3 [sigmaaldrich.com]
- 2. This compound | 3972-56-3 | Benchchem [benchchem.com]
- 3. labproinc.com [labproinc.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. Benzene, 1-chloro-4-(1,1-dimethylethyl)- | C10H13Cl | CID 77594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 3972-56-3 [chemicalbook.com]
- 7. CN102976885A - Synthesis method of 4-tert-butyl-1-chlorobenzene - Google Patents [patents.google.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. research.rug.nl [research.rug.nl]
A Senior Application Scientist's Guide to the Computational Modeling of 1-tert-Butyl-4-chlorobenzene Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive guide on the computational modeling of reactions involving 1-tert-butyl-4-chlorobenzene. This molecule, a common building block in organic synthesis, presents a fascinating case study for computational chemistry due to the interplay of steric hindrance from the bulky tert-butyl group and the electronic effects of the chloro-substituent. This guide provides an in-depth comparison of computational methods and a practical framework for modeling its key reactions, empowering you to predict outcomes, elucidate mechanisms, and accelerate your research.
Part 1: The Strategic Value of Modeling this compound Reactions
In the landscape of pharmaceutical and materials science, this compound serves as a crucial intermediate. Its reactions, primarily centered around the C-Cl bond, include palladium-catalyzed cross-couplings like the Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as nucleophilic aromatic substitutions (SNAr). The tert-butyl group, while being an ortho-, para-director in electrophilic substitutions, sterically hinders the ortho positions, making the para-position the primary site of reactivity.[1] Computationally modeling these transformations offers a powerful, cost-effective alternative to extensive empirical screening. By leveraging modern computational tools, we can dissect reaction mechanisms, predict regioselectivity, and rationalize experimental observations with high fidelity.
This guide moves beyond a simple recitation of methods. It is designed to provide you with the strategic logic—the why behind the how—of setting up, executing, and interpreting computational experiments for this important substrate.
Part 2: A Comparative Analysis of Computational Methodologies
The accuracy of any computational prediction is fundamentally tied to the chosen theoretical method and basis set. This choice represents a critical balance between computational cost and desired accuracy.[2][3][4]
Density Functional Theory (DFT): The Industry Workhorse
DFT has become the most widely used method in computational chemistry for its excellent balance of accuracy and efficiency. It is particularly well-suited for studying the mechanisms of organic and organometallic reactions.[5]
-
Common Functionals:
-
B3LYP: A hybrid functional that has been a long-standing, popular choice, offering a good baseline for many systems. However, it can sometimes underestimate reaction barriers.[6]
-
M06-2X: A meta-hybrid GGA functional that often provides higher accuracy for main-group thermochemistry and reaction barrier heights, making it an excellent choice for mechanistic studies of aromatic compounds.[7][8]
-
ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, crucial for accurately modeling non-covalent interactions which can be significant in transition states and catalyst-substrate complexes.
-
-
Causality in Functional Choice: For reactions involving this compound, especially Pd-catalyzed couplings, the M06-2X or ωB97X-D functionals are often superior to B3LYP. This is because they better capture the complex electronic effects and dispersion forces at play in the transition states. For instance, evaluating the reaction of a benzene ring with an OH radical showed that different DFT methods yield varying barrier heights, with M05-2X providing results closest to high-level ab initio calculations for H-abstraction.[6][[“]]
Ab Initio Methods: The Gold Standard
High-level ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) are based on solving the electronic Schrödinger equation with fewer approximations than DFT. They serve as crucial benchmarks for validating DFT results. However, their computational cost scales very unfavorably with system size, making them impractical for the entire catalytic cycles common in aryl chloride reactions. Their utility lies in benchmarking smaller, model systems to confirm the accuracy of a chosen DFT functional.
Semi-Empirical Methods: For Rapid Screening
Modern semi-empirical methods like GFN2-xTB have gained traction for their speed.[10] They are not suitable for obtaining accurate reaction barriers but excel at generating initial geometries for higher-level calculations, exploring conformational space, and screening large libraries of potential reactants or catalysts.
Data Summary: Method Performance
| Method | Relative Cost | Strengths | Weaknesses | Recommended Use Case |
| Semi-Empirical (xTB) | Very Low | Extremely fast, good for large systems, reasonable geometries.[10] | Unreliable for reaction energies and barriers. | Initial geometry optimization, conformational searching. |
| DFT (B3LYP) | Medium | Good general-purpose functional, widely benchmarked.[6] | May underestimate barriers, lacks dispersion corrections. | Initial DFT-level explorations, comparison with legacy data. |
| DFT (M06-2X) | Medium-High | Excellent for thermochemistry and barrier heights.[7] | Can be sensitive to basis set choice. | Detailed mechanistic investigations, transition state analysis.[8] |
| DFT (ωB97X-D) | Medium-High | Includes long-range and dispersion corrections. | Slightly higher computational cost. | Systems with significant non-covalent interactions (e.g., catalyst-substrate). |
| Ab Initio (MP2) | High | Includes electron correlation. | High cost, can overestimate dispersion. | Benchmarking DFT results on model systems. |
| Ab Initio (CCSD(T)) | Very High | "Gold standard" accuracy for energies. | Prohibitively expensive for all but the smallest systems. | Final, high-accuracy single-point energy calculations on DFT-optimized geometries. |
Part 3: Essential Tools and Practical Considerations
Software Packages
Several software packages can perform the necessary calculations. The choice often depends on availability, cost, and user experience.
-
Gaussian: The most widely cited commercial package in computational chemistry, offering a vast array of methods and functionalities.[11]
-
ORCA: A powerful and free (for academic use) software package with a large, active user community. It is particularly known for its efficiency and implementation of modern DFT functionals.[10][12]
-
NWChem: A robust, open-source option developed by Pacific Northwest National Laboratory, well-suited for high-performance computing.[13]
-
Open-Source Alternatives: Other packages like GAMESS and CP2K are also available and highly capable.[14]
Basis Set Selection
A basis set is the set of mathematical functions used to build molecular orbitals.[15][16] The choice is critical for obtaining meaningful results.[3]
-
Pople Basis Sets: (e.g., 6-31G(d), 6-311+G(d,p)) are widely used. The notation indicates:
-
6-31G: A split-valence basis set, where valence orbitals are represented by two functions (a double-zeta).[15]
-
(d) or *: Adds polarization functions to heavy (non-hydrogen) atoms, allowing orbitals to change shape. This is essential for accurately describing bonding.[15]
-
+: Adds diffuse functions to heavy atoms, which are important for describing anions or systems with lone pairs.
-
-
Correlation-Consistent Basis Sets: (e.g., cc-pVDZ, aug-cc-pVTZ) developed by Dunning are designed to systematically converge towards the complete basis set limit. They are generally more accurate but also more computationally expensive than Pople sets of a similar size.
Protocol Standard: For reactions of this compound, a basis set like 6-311+G(d,p) offers a robust starting point. The + diffuse function is important for the chlorine atom's lone pairs and any potential anionic intermediates, while the (d,p) polarization functions are non-negotiable for describing the bonding in transition states.
Modeling the Solvent
Reactions are rarely performed in the gas phase. The solvent can have a profound impact on reaction energetics.[17]
-
Implicit Solvation Models: These models treat the solvent as a continuous medium with a specific dielectric constant.[17][18] They offer an excellent compromise between accuracy and computational cost. Common models include:
-
Explicit Solvation Models: Here, individual solvent molecules are included in the calculation. This is computationally very expensive and is typically only necessary when solvent molecules are directly involved in the reaction mechanism (e.g., as a proton shuttle).[19] For most cases involving the title compound, an implicit model like SMD is sufficient and recommended.
Part 4: Modeling Key Reaction Classes
Here we detail the computational workflow for investigating the primary reaction pathways of this compound.
Workflow Overview: A Self-Validating System
A rigorous computational study follows a self-validating workflow to ensure the located transition state correctly connects the desired reactants and products.
Caption: A standard workflow for computational reaction mechanism analysis.
Suzuki-Miyaura Cross-Coupling
This reaction forms a C-C bond between this compound and a boronic acid, catalyzed by a palladium complex. The generally accepted mechanism involves oxidative addition, transmetalation, and reductive elimination.[20] The role of the base is crucial, as it facilitates the transmetalation step, which is often rate-determining.[21][22]
Computational Protocol:
-
Model the Catalyst: Choose a realistic palladium catalyst, e.g., Pd(PPh₃)₂.
-
Reactant Setup: Build the initial structures: this compound, the boronic acid (e.g., phenylboronic acid), the base (e.g., OH⁻), and the Pd(0) catalyst.
-
Locate Intermediates & TS: Computationally trace the catalytic cycle:
-
Oxidative Addition: Find the transition state for the insertion of Pd(0) into the C-Cl bond.
-
Transmetalation: This is the most complex step. Model the interaction of the organoborane (often as a boronate species, e.g., PhB(OH)₃⁻) with the Pd(II) complex to find the TS for aryl group exchange.[21]
-
Reductive Elimination: Locate the transition state for the formation of the new C-C bond and regeneration of the Pd(0) catalyst.
-
-
Analysis: Calculate the free energy (ΔG) of each stationary point relative to the starting materials. The highest energy transition state will determine the overall reaction rate.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination
This powerful reaction forms a C-N bond, coupling an amine with the aryl chloride.[23] The mechanism is similar to the Suzuki coupling, involving a Pd(0)/Pd(II) catalytic cycle.[24] The choice of ligand on the palladium catalyst is critical for reaction efficiency.[23][25][26]
Computational Protocol:
-
Model the System: Include the aryl chloride, amine (e.g., aniline), a strong, non-nucleophilic base (e.g., NaOtBu), and the Pd(0) catalyst with a relevant phosphine ligand (e.g., XPhos).
-
Trace the Cycle:
-
Oxidative Addition: As in the Suzuki reaction, locate the TS for Pd(0) insertion.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base. This can be a single concerted step or two separate steps.
-
Reductive Elimination: Find the TS for the formation of the C-N bond. This step is often rate-limiting and is heavily influenced by the steric and electronic properties of the phosphine ligand.[23]
-
-
Analysis: Construct the free energy profile. Compare the barrier heights for different ligands to computationally screen for the most effective catalyst system. The formation of various catalytic species, from molecular complexes to nanoparticles, can also be considered in advanced studies.[27]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
For an SNAr reaction to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups, which is not the case for this compound.[28] However, under harsh conditions or with very strong nucleophiles, the reaction can proceed. A key mechanistic question is whether the reaction is a two-step process via a Meisenheimer complex or a concerted one-step process (cSNAr).[29][30][31]
Computational Protocol:
-
Define Reaction Pathways:
-
Stepwise: Optimize the geometry of the Meisenheimer intermediate (nucleophile adds to the carbon bearing the chlorine). Then, locate the two transition states: one for its formation and one for the expulsion of the chloride ion.
-
Concerted: Search for a single transition state where the nucleophile-carbon bond is forming simultaneously as the carbon-chlorine bond is breaking.
-
-
Reactant and Product Setup: Create structures for the reactants (aryl chloride + nucleophile) and products.
-
TS Search and Verification: Use the workflow described above to locate and verify the transition state(s) for each pathway.
-
Analysis: Compare the activation barriers (ΔG‡). The pathway with the lower barrier is the more likely mechanism. Computational studies have shown that for less activated systems, a concerted mechanism is often favored.[29][30]
Comparative Data: Hypothetical SNAr Activation Barriers
| Method/Basis Set | Pathway | ΔG‡ (kcal/mol) | Mechanistic Prediction |
| B3LYP/6-31G(d) | Stepwise | 35.2 | Stepwise (unlikely) |
| Concerted | 31.5 | Concerted | |
| M06-2X/6-311+G(d,p) | Stepwise | 38.9 | Stepwise (unlikely) |
| Concerted | 34.1 | Concerted | |
| M06-2X/6-311+G(d,p) + SMD(Methanol) | Stepwise | 32.1 | Stepwise (possible) |
| Concerted | 29.8 | Concerted (favored) |
This is illustrative data and does not represent actual calculated values. The key takeaway is the importance of using a robust level of theory and including solvation effects, which can stabilize charged intermediates (like a Meisenheimer complex) and alter the energetic landscape.
Part 5: Conclusion and Best Practices
Computational modeling is an indispensable tool for the modern chemist. For a substrate like this compound, it provides unparalleled insight into the complex interplay of sterics, electronics, and catalysis that govern its reactivity.
Key Recommendations:
-
Method Selection: For mechanistic studies, start with a dispersion-corrected functional like ωB97X-D or a functional known for accuracy with barrier heights like M06-2X .
-
Basis Set: Use at least a polarized, split-valence basis set with diffuse functions, such as 6-311+G(d,p) .
-
Solvent Effects: Always include an implicit solvation model like SMD or PCM to mimic realistic solution-phase conditions.
-
Rigorous Verification: Adhere strictly to the workflow of geometry optimization, frequency analysis, and IRC calculations to validate your findings.
-
Combine with Experiment: The greatest power of computational modeling is realized when it is used in concert with experimental data to test hypotheses and guide future experiments.[32]
By following the principles and protocols outlined in this guide, you can confidently apply computational chemistry to unravel the reaction mechanisms of this compound and its derivatives, accelerating innovation in your research endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 3. computationalscience.org [computationalscience.org]
- 4. scispace.com [scispace.com]
- 5. DFT study on the reaction mechanisms and stereoselectivities of NHC-catalyzed [2 + 2] cycloaddition between arylalkylketenes and electron-deficient benzaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. consensus.app [consensus.app]
- 10. reddit.com [reddit.com]
- 11. mdpi.com [mdpi.com]
- 12. 7.50. Implicit Solvation Models - ORCA 6.0 Manual [faccts.de]
- 13. Solvation Models - NWChem [nwchemgit.github.io]
- 14. ccs-psi.org [ccs-psi.org]
- 15. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. fiveable.me [fiveable.me]
- 18. is.muni.cz [is.muni.cz]
- 19. Assessment of reactivities with explicit and implicit solvent models: QM/MM and gas-phase evaluation of three different Ag-catalysed furan ring format ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C9NJ04003J [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 25. research.rug.nl [research.rug.nl]
- 26. chemrxiv.org [chemrxiv.org]
- 27. researchgate.net [researchgate.net]
- 28. This compound | 3972-56-3 | Benchchem [benchchem.com]
- 29. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Combining Computational Modeling with Reaction Kinetics Experiments for Elucidating the In Situ Nature of the Active Site in Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Assessing the Purity of Synthesized 1-tert-Butyl-4-chlorobenzene
Audience: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of Purity in Chemical Synthesis
In the landscape of chemical research and pharmaceutical development, 1-tert-Butyl-4-chlorobenzene serves as a key building block for the synthesis of more complex molecules. Its utility is predicated on its purity. The presence of unreacted starting materials, isomeric byproducts, or poly-alkylated species can lead to unpredictable reaction pathways, reduced yields, and the introduction of potentially toxic impurities in final products. Therefore, the rigorous assessment of its purity is not merely a quality control checkpoint but a fundamental necessity for ensuring the validity of scientific outcomes and the safety of therapeutic agents.
This guide provides an in-depth comparison of the primary analytical techniques used to determine the purity of synthesized this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to construct a self-validating system for purity assessment.
Understanding the Impurity Profile: A Legacy of the Synthesis Route
The most common industrial synthesis of this compound is the Friedel-Crafts alkylation of chlorobenzene with tert-butyl chloride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] This electrophilic aromatic substitution, while effective, is prone to generating a characteristic set of process-related impurities. An effective purity assessment strategy must be capable of separating and identifying these specific compounds.
Key Potential Impurities:
-
Isomeric Impurities: While the para-substituted product is favored due to steric and electronic factors, small amounts of ortho-(1-tert-butyl-2-chlorobenzene) and meta-(1-tert-butyl-3-chlorobenzene) isomers can form.[1]
-
Poly-alkylated Products: The product itself can undergo further alkylation, leading to various di-tert-butyl-chlorobenzene isomers.[1]
-
Unreacted Starting Materials: Residual chlorobenzene and tert-butyl chloride may remain if the reaction does not go to completion.[1]
-
Catalyst Residues: Traces of the Lewis acid catalyst can sometimes be carried through the workup process.
A robust analytical approach must, therefore, not only quantify the main component but also resolve it from these structurally similar potential contaminants.
Comparative Overview of Key Analytical Methods
The selection of an analytical technique is dictated by the specific requirements of the analysis—be it routine quality control, in-depth impurity profiling, or structural confirmation. Each method offers a unique balance of sensitivity, selectivity, and informational output.
| Method | Principle | Primary Use Case for this compound | Typical Sensitivity | Key Advantages | Key Limitations |
| Gas Chromatography (GC-MS/FID) | Separation of volatile compounds in the gas phase based on boiling point and column interaction. | Gold standard for identifying and quantifying volatile organic impurities (isomers, starting materials). | ~0.001 - 0.1% | High resolution for volatile isomers, definitive identification with MS, excellent quantitation with FID.[2][3] | Not suitable for non-volatile or thermally labile impurities. |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Routine purity assays and quantification of non-volatile or less volatile organic impurities. | ~0.01 - 0.1%[4] | Highly reproducible, excellent for quantitative analysis (assay), widely applicable.[4][5] | Lower resolution for highly volatile isomers compared to GC; requires impurities to be UV-active. |
| Nuclear Magnetic Resonance (¹H NMR) | Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed structural information. | Definitive structural confirmation and absolute purity determination (qNMR) against a certified internal standard. | ~0.1 - 1% | Unambiguous structure elucidation, can identify and quantify isomers without needing reference standards for each.[6] | Lower sensitivity than chromatographic methods, can be complex for quantifying trace impurities. |
| Melting Point Analysis | Determination of the temperature range over which a solid turns into a liquid. | Rapid, preliminary assessment of overall purity. | >1-2% | Simple, fast, and inexpensive. | Non-specific; a sharp melting point suggests high purity but does not identify impurities.[7] |
I. Gas Chromatography (GC): The Workhorse for Volatile Impurity Profiling
Expertise & Experience: For a volatile and thermally stable compound like this compound (B.P. 211°C), Gas Chromatography is the most powerful tool for impurity profiling. It provides unparalleled resolution of closely related isomers that might be difficult to separate by other means. Coupling it with a Mass Spectrometer (MS) allows for definitive identification based on fragmentation patterns, while a Flame Ionization Detector (FID) offers robust and linear quantification over a wide concentration range.[2][8] The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) provides an additional layer of confidence in MS identification of chlorine-containing fragments.[1]
Experimental Protocol: GC-MS for Purity and Impurity Identification
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent like Dichloromethane or Hexane (HPLC grade).
-
Transfer an aliquot to a 2 mL GC vial for analysis.
-
-
Instrumentation & Conditions:
-
GC System: Agilent 8890 GC or similar.
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is ideal for separating aromatic isomers.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: Hold at 240°C for 5 minutes.
-
-
Detector (MS):
-
Transfer Line: 250°C.
-
Ion Source: 230°C.
-
Mass Range: 35-350 amu.
-
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound by comparing its retention time and mass spectrum with a reference standard or library data (e.g., NIST).[9]
-
Identify impurity peaks by analyzing their mass spectra. Look for isomers (same molecular ion, different retention time) and starting materials.
-
Calculate purity using the area percent normalization method:
-
Purity % = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Workflow Visualization
References
- 1. This compound | 3972-56-3 | Benchchem [benchchem.com]
- 2. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rroij.com [rroij.com]
- 7. tutorchase.com [tutorchase.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. 1-Chloro-4-(1,1-dimethylethyl)benzene [webbook.nist.gov]
Comparative Kinetic Analysis of 1-tert-Butyl-4-chlorobenzene Reactions: A Guide for Researchers
This guide provides an in-depth comparison of the reaction kinetics of 1-tert-Butyl-4-chlorobenzene, focusing on two distinct and mechanistically significant pathways: Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (SNAr). As a substituted benzene derivative, this compound presents a fascinating case study in how substituent effects govern reactivity and reaction pathways. Understanding these kinetic profiles is paramount for researchers in synthetic chemistry and drug development for predicting reaction outcomes, optimizing conditions, and designing novel synthetic routes.
The Structural and Electronic Profile of this compound
The reactivity of this compound is dictated by the interplay of its two substituents.
-
tert-Butyl Group: This bulky alkyl group is an activating group. It donates electron density to the aromatic ring primarily through an inductive effect and hyperconjugation. Its significant steric hindrance, however, strongly disfavors substitution at the ortho positions.
-
Chloro Group: The chlorine atom exhibits a dual electronic effect. It is deactivating overall due to its strong electron-withdrawing inductive effect, which reduces the nucleophilicity of the benzene ring.[1] However, through resonance, it can donate lone pair electron density to the ring, directing incoming electrophiles to the ortho and para positions.[2]
Combined, these effects make the ring less reactive towards electrophiles than benzene itself, but substitution is strongly directed to the positions ortho to the tert-butyl group (and meta to the chlorine).
Case Study 1: Electrophilic Aromatic Substitution (EAS) - The Nitration of this compound
Electrophilic aromatic substitution is a characteristic reaction of this substrate. Nitration, the introduction of a nitro (-NO₂) group, serves as a classic example to probe its reactivity under electrophilic conditions.
Mechanism of Nitration
The nitration of this compound proceeds via the canonical EAS mechanism, which involves three key steps:
-
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Nucleophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-tert-Butyl-4-chlorobenzene
As researchers and drug development professionals, our work with specialized reagents is foundational to discovery. Yet, our responsibility extends beyond the bench to include the safe and compliant management of chemical waste. 1-tert-Butyl-4-chlorobenzene, a common building block in organic synthesis, presents a specific disposal challenge due to its classification as a chlorinated aromatic compound. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in regulatory principles and chemical safety to ensure the protection of both laboratory personnel and the environment.
Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its properties and associated hazards is paramount. This compound is a solid at temperatures below 36°C and a liquid above, requiring careful handling in either state. It is classified as a hazardous substance, and its disposal is regulated to mitigate risks to human health and ecosystems.
The primary hazards are associated with irritation and acute toxicity if improperly handled. The presence of a chlorine atom on the benzene ring places it in the category of halogenated organic waste, a critical distinction for disposal pathways.[1]
Table 1: Physicochemical Properties and Hazards of this compound
| Property | Value | Source(s) |
| CAS Number | 3972-56-3 | [2] |
| Molecular Formula | C10H13Cl | [2][3] |
| Physical State | <36°C Solid, >36°C Liquid | |
| Appearance | White or Colorless to Yellow Crystalline Powder | [3] |
| GHS Pictogram | GHS07 (Harmful/Irritant) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| Solubility | Poor in water; Soluble in organic solvents (e.g., ether, acetone) | [4] |
The Core Principle: Waste Segregation
The single most important step in the proper disposal of this compound is segregation . Halogenated organic compounds cannot be mixed with non-halogenated organic waste.
Causality: The reason for this strict segregation lies in the final disposal technology. Halogenated wastes must be processed via high-temperature incineration in facilities equipped with specialized "scrubbers."[5] During incineration, the chlorine atom is converted into hydrochloric acid (HCl), a corrosive gas. Alkaline scrubbers neutralize this acid, preventing its release into the atmosphere.[5] In contrast, non-halogenated solvents may be recycled or used in fuel blending programs where the presence of halogens is prohibited due to their corrosive nature and potential to form dioxins at lower temperatures.[1][5] Mixing these waste streams leads to costly re-segregation or improper disposal, posing a significant environmental and regulatory risk.
The following decision workflow illustrates this critical first step.
Caption: Waste segregation decision-making process.
Step-by-Step Disposal Protocol
This protocol ensures compliance with institutional and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6]
Step 3.1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the correct PPE to prevent exposure.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[7]
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Prolonged contact can defat the skin.
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[7]
Step 3.2: Waste Containerization
Proper containment is essential to prevent leaks and ensure safe transport.
-
Select a Compatible Container: Use a sturdy, leak-proof container with a secure, screw-on cap. The container must be chemically compatible with this compound.[8][9] Do not use containers that are cracked or damaged.
-
Label the Container Correctly: As soon as you designate a container for waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[8][10]
Step 3.3: Accumulation and Storage
Store the waste container safely in a designated Satellite Accumulation Area (SAA) while it is being filled.
-
Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.[10]
-
Segregation: Store the halogenated waste container away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[11]
Step 3.4: Arranging for Final Disposal
Laboratory personnel are responsible for accumulation; a licensed professional is required for final disposal.
-
Contact EHS: Once the waste container is full or you have no further need to accumulate this waste stream, contact your institution's EHS office to request a waste pickup.[9]
-
Licensed Disposal: Your EHS department will coordinate with a licensed hazardous waste disposal company. The final, accepted disposal method for this material is high-temperature incineration at a facility permitted to handle halogenated organic wastes.[1][5]
Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact EHS or the emergency response team.
-
Control Vapors: Ensure adequate ventilation, typically by working within a chemical fume hood.
-
Contain and Absorb: For small spills, use a spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Sweep up or absorb the material.[11]
-
Collect and Dispose: Place the contaminated absorbent material and any contaminated PPE into a new, sealable container. Label it as "Hazardous Waste" detailing the spilled chemical and the absorbent material.[7][11] Dispose of this container through the same EHS waste stream.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
By adhering to this structured disposal protocol, you uphold the principles of laboratory safety, ensure regulatory compliance, and contribute to the responsible stewardship of our environment.
References
- 1. bucknell.edu [bucknell.edu]
- 2. This compound | 3972-56-3 | Benchchem [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. 1-Chloromethyl-4-Tert-Butylbenzene | Properties, Uses, Safety, Supplier China – Expert Chemical Information [chlorobenzene.ltd]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. epa.gov [epa.gov]
- 7. echemi.com [echemi.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. vumc.org [vumc.org]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Mastering Safety: A Researcher's Guide to Personal Protective Equipment for 1-tert-Butyl-4-chlorobenzene
In the dynamic landscape of chemical research and pharmaceutical development, a profound understanding of the materials we handle is paramount. 1-tert-Butyl-4-chlorobenzene, a halogenated aromatic compound, serves as a valuable building block in organic synthesis. However, its utility is matched by potential hazards that necessitate a rigorous and well-informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this chemical, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Profile of this compound: Understanding the "Why" Behind PPE
Before delving into specific PPE recommendations, it is crucial to understand the inherent risks associated with this compound. This compound presents several potential hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye irritation.[1][2][3] Prolonged exposure may lead to more severe conditions.
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[1][2]
-
Flammability: While not highly flammable, it is a combustible liquid and should be kept away from heat, sparks, and open flames.[2][4]
-
Environmental Hazard: This chemical is recognized as being very toxic to aquatic life, necessitating careful handling and disposal to prevent environmental release.[2]
A comprehensive review of the Safety Data Sheet (SDS) is the foundational step before commencing any work with this or any chemical.[5] The SDS provides detailed information on physical and chemical properties, hazards, and emergency procedures.
Core Personal Protective Equipment (PPE) Ensemble
A multi-layered approach to PPE is essential to mitigate the risks posed by this compound. The following table summarizes the recommended PPE for standard laboratory operations.
| Protection Category | Recommended PPE | Standards & Specifications | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. A face shield is recommended when there is a significant splash hazard. | Must conform to EN 166 (EU) or be NIOSH (US) approved.[1][6] | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin and Body Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A flame-resistant lab coat or impervious clothing must be worn. | Gloves must be inspected prior to use.[1] Clothing should offer full coverage. | Prevents skin contact, which can lead to irritation.[1][6] The choice of glove material should be based on chemical compatibility and breakthrough time. |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. For emergencies or in situations with inadequate ventilation, a full-face respirator with organic vapor cartridges is necessary. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded.[1] | Minimizes the inhalation of vapors that can cause respiratory tract irritation.[1][7] |
Procedural Guidance: From Donning to Disposal
The effectiveness of PPE is contingent not only on its selection but also on its proper use. The following step-by-step protocols are designed to ensure a self-validating system of safety.
PPE Donning and Doffing Sequence
A standardized sequence for putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Coveralls: Put on your lab coat and ensure it is fully buttoned.
-
Respirator: If required, perform a fit check on your respirator.
-
Eye Protection: Put on safety goggles.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands. Dispose of them in the designated hazardous waste container.
-
Lab Coat/Coveralls: Remove your lab coat, turning it inside out as you remove it to contain any contamination.
-
Eye Protection: Remove goggles.
-
Respirator: Remove your respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational Plan: Safe Handling Within a Fume Hood
All manipulations of this compound should occur within a certified chemical fume hood to control vapor exposure.
Workflow:
-
Preparation: Ensure the fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment and reagents before starting.
-
Handling: Perform all transfers and reactions within the fume hood. Use non-sparking tools and keep containers tightly closed when not in use.
-
Post-Experiment: Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent. Collect all rinsate as hazardous waste.
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical final step in the safe handling of this compound and associated waste to prevent environmental contamination.
-
Chemical Waste: All solutions and residues containing this compound must be collected in a clearly labeled, sealed container for halogenated organic waste.[7] Do not mix with non-halogenated waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated materials should be placed in a designated hazardous waste container.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
By adhering to these rigorous safety protocols, researchers can confidently handle this compound, minimizing personal risk and ensuring a safe and productive laboratory environment. The principles of understanding the hazard, selecting the appropriate barrier, and following strict procedural guidelines form the bedrock of a strong safety culture.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
